molecular formula C15H31NO6 B605463 Amino-PEG4-Boc CAS No. 581065-95-4

Amino-PEG4-Boc

Numéro de catalogue: B605463
Numéro CAS: 581065-95-4
Poids moléculaire: 321.41 g/mol
Clé InChI: PKESARRNSGIDRD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Amino-PEG4-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Propriétés

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO6/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h4-13,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKESARRNSGIDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679819
Record name tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581065-95-4
Record name tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 1-Amino-3,6,9,12-tetraoxapentadecan-15-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Amino-PEG4-Boc: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG4-Boc and its closely related derivatives, a class of versatile heterobifunctional linkers pivotal in modern bioconjugation, drug delivery, and in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

The term "this compound" can be ambiguous. It generally refers to a tetraethylene glycol (PEG4) spacer functionalized with a primary amine and a tert-butyloxycarbonyl (Boc) protected amine. This guide will focus on the most common variant, t-Boc-N-amido-PEG4-amine , which features one free primary amine and one Boc-protected primary amine. We will also provide data on other key variants to offer a complete reference.

The strategic placement of a hydrophilic PEG4 spacer enhances the aqueous solubility, reduces aggregation, and improves the pharmacokinetic properties of the conjugated molecules.[1][2] The orthogonal nature of the free amine and the acid-labile Boc-protected amine allows for sequential, controlled conjugation steps, making these linkers indispensable tools in the precise construction of complex molecular architectures.[3]

Core Chemical Properties and Characteristics

The properties of this compound derivatives vary based on their terminal functional groups. The following tables summarize the key quantitative data for the most common variants.

Table 1: Chemical Properties of t-Boc-N-amido-PEG4-amine
PropertyValueReferences
Synonyms Boc-NH-PEG4-NH2, tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate[3][]
CAS Number 811442-84-9[5]
Molecular Formula C15H32N2O6[5]
Molecular Weight 336.4 g/mol [5]
Appearance Colorless liquid[6]
Purity ≥97% or ≥98%[5][6]
Storage -20°C, keep in dry and avoid sunlight[5][7]
Table 2: Chemical Properties of Related this compound Variants
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
Boc-NH-PEG4-COOH 756525-91-4C16H31NO8365.42Colorless to light yellow clear liquid
Boc-NH-PEG4-OH 106984-09-2C13H27NO6293.36Colorless liquid
Amino-PEG4-t-butyl ester 581065-95-4C15H31NO6321.41Colorless to light yellow liquid

Key Applications in Research and Drug Development

This compound linkers are instrumental in several advanced applications:

  • PROTACs Synthesis: These linkers are widely used to connect a target-binding ligand and an E3 ligase ligand to form a PROTAC.[8][9] The PEG spacer provides the necessary length and flexibility for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), leading to the ubiquitination and subsequent degradation of the target protein.[10]

  • Antibody-Drug Conjugates (ADCs): In ADC development, these linkers can be used to attach a potent cytotoxic drug to an antibody.[8][11] The hydrophilic PEG component improves the solubility and stability of the final ADC.[1]

  • Bioconjugation: The orthogonal reactivity of the two amine groups allows for the precise attachment of different molecules, such as peptides, oligonucleotides, or fluorescent dyes, to proteins or other biomolecules.[3]

  • Surface Functionalization: They are used to modify surfaces of nanoparticles, hydrogels, or polymers to enhance biocompatibility and provide anchor points for further functionalization.[3]

Experimental Protocols

The following are detailed methodologies for common experimental procedures involving this compound linkers.

Protocol 1: Boc Group Deprotection

This protocol describes the standard procedure for removing the Boc protecting group to expose the primary amine, which can then be used in subsequent conjugation steps.

Materials:

  • Boc-protected PEG linker (e.g., t-Boc-N-amido-PEG4-amine)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a carbocation scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Rotary evaporator

Methodology:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

  • To neutralize the resulting TFA salt, dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO3 solution.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the deprotected amine-PEG linker.

Protocol 2: Amide Bond Formation with a Carboxylic Acid

This protocol details the conjugation of the free primary amine of t-Boc-N-amido-PEG4-amine to a molecule containing a carboxylic acid group using EDC/NHS chemistry.

Materials:

  • t-Boc-N-amido-PEG4-amine

  • Carboxylic acid-containing molecule (Molecule-COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Reaction buffer (e.g., MES buffer at pH 4.5-6.0 or PBS at pH 7.4)

Methodology:

  • Activation of Carboxylic Acid:

    • Dissolve the Molecule-COOH, EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or reaction buffer.

    • Stir the mixture at room temperature for 15-30 minutes to generate the NHS-activated ester.

  • Conjugation Reaction:

    • Add a solution of t-Boc-N-amido-PEG4-amine (1.0 equivalent) in the same solvent to the activated ester solution.

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Monitoring and Purification:

    • Monitor the reaction by LC-MS or TLC.

    • Upon completion, the reaction mixture can be diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with aqueous solutions to remove excess reagents.

    • Purify the final product (Molecule-CONH-PEG4-NHBoc) using flash column chromatography or preparative HPLC.

Protocol 3: Synthesis of a PROTAC

This protocol provides a general workflow for a two-step synthesis of a PROTAC using t-Boc-N-amido-PEG4-amine.

Materials:

  • t-Boc-N-amido-PEG4-amine

  • E3 ligase ligand with a carboxylic acid handle (E3-COOH)

  • Protein of Interest (POI) ligand with a carboxylic acid handle (POI-COOH)

  • Coupling reagents (e.g., HATU, EDC/NHS)

  • Base (e.g., DIPEA)

  • Deprotection reagents (TFA, DCM)

  • Anhydrous solvents (DMF, DCM)

  • Purification system (Preparative HPLC)

Methodology:

  • Step 1: Coupling of the First Ligand:

    • Activate the carboxylic acid of the E3-COOH ligand (1.0 eq) using HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF for 15 minutes.

    • Add t-Boc-N-amido-PEG4-amine (1.2 eq) to the activated ligand solution.

    • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

    • Purify the intermediate product (E3-Linker-Boc) by flash chromatography or preparative HPLC.[10]

  • Step 2: Boc Deprotection:

    • Dissolve the purified E3-Linker-Boc intermediate in a 1:1 mixture of DCM and TFA.[10]

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the mixture under reduced pressure, co-evaporating with DCM or toluene (B28343) to remove residual TFA. The resulting TFA salt (E3-Linker-NH2) is often used directly.[10]

  • Step 3: Coupling of the Second Ligand:

    • Activate the carboxylic acid of the POI-COOH ligand (1.0 eq) using HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.

    • Add the deprotected E3-Linker-NH2 intermediate (1.2 eq) to the activated POI ligand.

    • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Step 4: Final Purification:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) to illustrate key processes.

G General Workflow for PROTAC Synthesis cluster_0 Step 1: First Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Coupling E3_Ligand E3 Ligand-COOH HATU HATU/DIPEA E3_Ligand->HATU Linker Boc-NH-PEG4-NH2 Linker->HATU Intermediate1 E3-Linker-NHBoc HATU->Intermediate1 Amide Coupling TFA TFA/DCM Intermediate1->TFA Boc Removal Intermediate2 E3-Linker-NH2 TFA->Intermediate2 Boc Removal HATU2 HATU/DIPEA Intermediate2->HATU2 POI_Ligand POI Ligand-COOH POI_Ligand->HATU2 Final_PROTAC Final PROTAC HATU2->Final_PROTAC Amide Coupling

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

G Orthogonal Bioconjugation Strategy cluster_0 Reaction at Free Amine cluster_1 Boc Deprotection cluster_2 Reaction at Newly Exposed Amine Linker t-Boc-N-amido-PEG4-amine (Boc-NH-PEG4-NH2) Molecule1 Molecule 1 (e.g., NHS Ester or Activated Carboxylic Acid) Linker->Molecule1 Product1 Molecule1-Linker-NHBoc Molecule1->Product1 Amide Bond Formation (pH 7-9) Deprotection TFA / DCM Product1->Deprotection Product2 Molecule1-Linker-NH2 Deprotection->Product2 Acidic Cleavage Molecule2 Molecule 2 (e.g., NHS Ester or Activated Carboxylic Acid) Product2->Molecule2 Final_Product Molecule1-Linker-Molecule2 Molecule2->Final_Product Amide Bond Formation

Caption: Sequential conjugation using the orthogonal ends of the linker.

G PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (Target) POI->Ternary Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-Ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb PolyUb->POI tags Degradation Degradation into Peptides Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

A Technical Guide to the Synthesis and Purification of Amino-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Amino-PEG4-Boc, a critical heterobifunctional linker used extensively in bioconjugation, proteomics, and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a detailed experimental protocol for its synthesis via selective mono-protection of a symmetrical diamine and subsequent purification to achieve high purity.

Introduction

This compound, also known as tert-butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate, is a valuable chemical tool possessing a terminal primary amine and a Boc-protected amine, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The Boc (tert-butoxycarbonyl) protecting group allows for orthogonal chemistry, enabling the selective reaction of the free amine with various functional groups. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide details a robust and scalable method for the synthesis and purification of this important linker.

Synthesis of this compound

The synthesis of this compound is achieved through the selective mono-Boc protection of the corresponding symmetrical diamine, 1,14-diamino-3,6,9,12-tetraoxatetradecane. The key to achieving mono-protection lies in the differentiation of the two primary amine groups. This is accomplished by the protonation of one amine group with an acid, rendering it non-nucleophilic and unable to react with the Boc-anhydride.

Synthesis Pathway

The logical workflow for the synthesis of this compound is depicted below. The process begins with the selective protection of one of the primary amines of the diamine starting material, followed by a purification step to isolate the desired mono-protected product.

Synthesis_Pathway Diamine 1,14-Diamino-3,6,9,12- tetraoxatetradecane MonoProtonated Mono-protonated Diamine Diamine->MonoProtonated  HCl (in situ)   BocProtected Crude This compound MonoProtonated->BocProtected  (Boc)2O   PurifiedProduct Pure This compound BocProtected->PurifiedProduct  Purification   Purification_Workflow Crude Crude This compound Column Flash Column Chromatography Crude->Column Fractions Fraction Collection & TLC Column->Fractions Pure Pure This compound Fractions->Pure  Combine & Evaporate  

Solubility Profile of Amino-PEG4-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG4-Boc (tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate). Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on qualitative solubility in various solvents, inferred from structurally analogous compounds, and presents a detailed experimental protocol for determining precise solubility parameters.

Core Concepts: Understanding this compound Solubility

The solubility of this compound is governed by its distinct molecular components:

  • tert-Butyloxycarbonyl (Boc) Group: This nonpolar, bulky protecting group enhances solubility in lipophilic organic solvents.

  • Amino Group: The terminal primary amine introduces polarity and the capacity for hydrogen bonding, contributing to solubility in protic and polar aprotic solvents.

  • PEG4-Linker: The four-unit polyethylene (B3416737) glycol chain is highly flexible and hydrophilic, playing a significant role in its solubility in a wide array of solvents, most notably aqueous solutions and polar organic solvents.

The interplay of these structural features results in a versatile solubility profile, making it compatible with a variety of reaction and purification conditions.

Qualitative Solubility Data

While specific quantitative solubility values for this compound are not widely published, several sources indicate its solubility in a range of common laboratory solvents. The following table summarizes the expected qualitative solubility based on available data for this compound and structurally similar short-chain PEG compounds.

Solvent ClassificationSolventQualitative Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Chlorinated Dichloromethane (DCM)Soluble
ChloroformSoluble
Aqueous WaterSoluble
Ester Ethyl AcetateSoluble

Note: "Soluble" indicates that the compound is expected to dissolve to a practical extent for most laboratory applications. For precise quantitative data, it is imperative to perform experimental solubility determination.

Experimental Protocol: Determining Equilibrium Solubility

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This procedure involves creating a saturated solution and then quantifying the dissolved solute.

Materials:

  • This compound

  • Selected solvents (e.g., Water, DMSO, DCM, DMF)

  • Scintillation vials or other suitable sealed containers

  • Vortex mixer

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure undissolved solid remains after equilibration.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Vigorously vortex the vials for 1-2 minutes to facilitate initial dissolution.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution reaches saturation.[1][2]

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.[1]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a chemically inert syringe filter (e.g., PTFE) to remove any remaining particulate matter.[1]

    • Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response against concentration.

    • Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep Add Excess this compound to Solvent vortex Vortex Vigorously prep->vortex shake Shake at Constant Temp (24-48h) vortex->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge filter Filter Supernatant centrifuge->filter hplc Quantify by HPLC filter->hplc result Calculate Solubility hplc->result

References

Stability and Storage of Amino-PEG4-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the stability and optimal storage conditions for Amino-PEG4-Boc. Adherence to these guidelines is crucial for maintaining the integrity and reactivity of this versatile linker, ensuring reproducible results in research and drug development applications, particularly in the synthesis of PROTACs and other bioconjugates.

Chemical Stability Profile

This compound, a heterobifunctional linker containing a Boc-protected amine and a terminal reactive group, exhibits stability under specific conditions. The key to its stability lies in the integrity of the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

The Boc group is generally stable in neutral and basic conditions, making it compatible with a variety of synthetic steps. However, it is readily cleaved under acidic conditions. This susceptibility to acid is the cornerstone of its utility as a protecting group, allowing for controlled deprotection and subsequent reaction of the primary amine.

Factors that can compromise the stability of this compound include:

  • Low pH: Acidic environments will lead to the premature cleavage of the Boc group, exposing the reactive amine.

  • Elevated Temperatures: While generally stable at recommended storage temperatures, prolonged exposure to high temperatures can accelerate degradation.

  • Strong Oxidizing Agents: As with many organic molecules, exposure to strong oxidizing agents should be avoided.

While specific kinetic data on the degradation of this compound is not extensively published, the stability of the Boc protecting group is well-documented in organic synthesis literature. The primary degradation pathway involves the acid-catalyzed removal of the Boc group.

Recommended Storage Conditions

To ensure the long-term stability and performance of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage. For short-term use, 4°C is acceptable.Minimizes thermal degradation and maintains the integrity of the Boc protecting group.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against potential oxidation and reaction with atmospheric moisture.
Light Protect from light.Prevents potential photo-degradation.
Form Store as a solid or in a suitable anhydrous solvent.Avoids hydrolysis of the Boc group in aqueous solutions.

Solvent Stability:

For the preparation of stock solutions, anhydrous solvents are recommended. Suitable solvents include:

When stored in solution, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and to store at -20°C or -80°C.

Experimental Protocols

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine, which can then be used in subsequent conjugation reactions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask.

  • Under a gentle stream of nitrogen or argon, add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM:TFA is common).

  • Stir the reaction mixture at room temperature for 30-60 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.

  • Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.

  • The resulting deprotected Amino-PEG4-amine can be used directly in the next step or purified further if necessary.

PEGylation of a Carboxylic Acid-Containing Molecule

This protocol outlines the coupling of the deprotected Amino-PEG4-amine to a molecule containing a carboxylic acid moiety using carbodiimide (B86325) chemistry.

Materials:

  • Deprotected Amino-PEG4-amine

  • Carboxylic acid-containing molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) (optional, to increase efficiency)

  • Anhydrous DMF or DCM

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the carboxylic acid-containing molecule and NHS (if used, 1.2 equivalents) in anhydrous DMF or DCM.

  • Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Dissolve the deprotected Amino-PEG4-amine (1.0 equivalent) in a small amount of anhydrous DMF or DCM.

  • Add the Amino-PEG4-amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be filtered to remove the urea (B33335) byproduct (if DCC is used) and the product purified by column chromatography or other suitable methods.

Visualizations

G cluster_structure Chemical Structure of this compound Boc Boc-HN- PEG4 (CH₂CH₂O)₄ Linker -CH₂CH₂- Amine NH₂

Caption: Chemical structure of this compound.

G Start This compound Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Free_Amine H₂N-PEG4-amine Deprotection->Free_Amine Coupling Coupling to R-COOH (e.g., EDC, NHS) Free_Amine->Coupling Conjugate R-CO-NH-PEG4-amine Coupling->Conjugate

Caption: Typical reaction pathway for this compound.

G cluster_storage Storage cluster_workflow Experimental Workflow Store Store at -20°C under inert atmosphere and protected from light Dissolve Dissolve in anhydrous solvent Store->Dissolve Deprotect Perform Boc deprotection Dissolve->Deprotect Couple Couple to target molecule Deprotect->Couple Purify Purify final conjugate Couple->Purify

Caption: Logical workflow for using this compound.

A Technical Guide to Amino-PEG4-Boc and its Derivatives in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Amino-PEG4-Boc and its related heterobifunctional linkers. These molecules are pivotal in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide clarifies the nomenclature, provides key chemical data, and outlines detailed experimental protocols for their use.

Understanding the Nomenclature: A Family of PEG4 Linkers

The term "this compound" can be ambiguous as it is often used to refer to a class of molecules with a four-unit polyethylene (B3416737) glycol (PEG) spacer, a terminal amine, and a tert-butyloxycarbonyl (Boc) protected amine. The specific arrangement of these functional groups is critical for their application. Below is a summary of the most common derivatives:

Compound NameCAS NumberMolecular Weight ( g/mol )Structure
This compound 581065-95-4321.41H₂N-(CH₂CH₂O)₄-NHBoc
Boc-amino-PEG4-carboxylic Acid 756525-91-4365.42[1][2][3][4][5]Boc-NH-(CH₂CH₂O)₄-CH₂COOH
Boc-amino-PEG4-alcohol 106984-09-2293.36[6][7][8]Boc-NH-(CH₂CH₂O)₄-H
t-Boc-N-amido-PEG4-amine 811442-84-9Not available in snippetsBoc-NH-(CH₂CH₂O)₃-CH₂CONH-(CH₂)₂-NH₂

These linkers are widely used in medical research, nanotechnology, and drug release applications.[2][9] The PEG spacer enhances aqueous solubility and reduces the immunogenicity of the conjugated molecule, while the terminal functional groups allow for covalent attachment to biomolecules.[4][5][10][11][12]

Core Applications in Drug Development

This compound and its derivatives are fundamental building blocks in the construction of complex bioconjugates.

PROTAC Synthesis

A primary application of these linkers is in the synthesis of PROTACs.[3][6][9][13] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[6][13][14] The PEG linker bridges the target protein ligand and the E3 ligase ligand, and its length and flexibility are critical for the formation of a stable and productive ternary complex.[15]

Below is a diagram illustrating the PROTAC-mediated protein degradation pathway.

PROTAC_Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release Proteasome->E3 Release Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Antibody-Drug Conjugates (ADCs)

These PEG linkers are also utilized in the construction of ADCs, where a cytotoxic drug is attached to a monoclonal antibody. The linker's properties can influence the stability, solubility, and pharmacokinetic profile of the ADC. Boc-NH-PEG4-CH2COOH is an example of a cleavable ADC linker.[14]

Experimental Protocols

Successful application of this compound linkers requires precise control over the protection and deprotection of the amine groups, as well as the subsequent conjugation reactions.

Boc Deprotection of PEG Linkers

The removal of the Boc protecting group is a critical step to expose the primary amine for conjugation. This is typically achieved under acidic conditions.

Protocol 1: Standard Boc Deprotection using TFA/DCM [16]

  • Dissolve the Boc-protected PEG linker in dichloromethane (B109758) (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If necessary, add scavengers such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or neutralized.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[16]

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [1]

Acidic ReagentConcentrationSolventReaction Time (min)Purity of Deprotected Product (%)
TFA20%DCM578
TFA50%DCM60>95
HCl4MDioxane5~80
HCl4MDioxane60>95
Conjugation of a Carboxylic Acid-Functionalized Linker to an Amine

This protocol outlines the general procedure for conjugating a linker such as Boc-amino-PEG4-carboxylic Acid to a primary amine on a biomolecule (e.g., a protein) using carbodiimide (B86325) chemistry.

Workflow for Amide Bond Formation

Amide_Bond_Formation cluster_activation Activation Step cluster_conjugation Conjugation Step Linker Boc-PEG4-COOH ActivatedLinker Boc-PEG4-NHS Ester Linker->ActivatedLinker + EDC_NHS EDC, NHS EDC_NHS->ActivatedLinker Conjugate Boc-PEG4-Biomolecule ActivatedLinker->Conjugate Reaction Biomolecule Biomolecule-NH2 Biomolecule->Conjugate

Caption: Workflow for amide bond formation.

Protocol 2: Amide Bond Formation

  • Activation of the Carboxylic Acid: Dissolve the Boc-amino-PEG4-carboxylic Acid linker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) in an anhydrous solvent such as DMSO or DMF. A common molar ratio is 1:1.5:1.2 (linker:EDC:NHS).[10] Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Conjugation to the Amine: Add the activated linker solution to the amine-containing molecule (e.g., a protein in a suitable buffer). The molar ratio of linker to the target molecule should be optimized for the specific application.

  • Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification: Quench the reaction to consume any unreacted NHS esters. Purify the conjugate using appropriate techniques such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.[10]

This technical guide provides a foundational understanding of this compound and its derivatives for researchers and professionals in drug development. The provided data and protocols serve as a starting point for the successful application of these versatile linkers in creating next-generation therapeutics.

References

The Enduring Workhorse of Amine Protection: An In-depth Technical Guide to the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among these, the tert-butoxycarbonyl (Boc) group stands out as a robust and versatile tool for the protection of amines. Its widespread application, particularly in peptide synthesis, is a testament to its reliability and well-understood reactivity. This technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental chemical principles to detailed experimental protocols and its role in complex synthetic strategies.

Core Principles of the Boc Protecting Group

The Boc group is a carbamate-based protecting group that renders the highly nucleophilic and basic amino group inert to a wide range of reaction conditions.[1] Its efficacy lies in its stability under basic, nucleophilic, and catalytic hydrogenation conditions, while being readily cleavable under acidic conditions.[1][2] This acid lability is the key to its utility, allowing for selective deprotection in the presence of other protecting groups.[1]

The primary reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base such as triethylamine (B128534) (TEA) or sodium hydroxide.[3] The protection mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride. The resulting tetrahedral intermediate collapses, releasing the Boc-protected amine, tert-butanol, and carbon dioxide.[3]

Deprotection, on the other hand, is achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4][5] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate readily decarboxylates to yield the free amine.[6]

Quantitative Data on Boc Group Stability and Deprotection

The selection of a deprotection strategy is often guided by the desired selectivity and the sensitivity of the substrate to acidic conditions. The following tables summarize quantitative data on the stability and deprotection of the Boc group under various conditions.

Acidic ReagentConcentrationSolventTemperature (°C)TimeObservations
Trifluoroacetic acid (TFA)25-50%Dichloromethane (DCM)Room Temperature30 min - 2 hStandard condition for solid-phase peptide synthesis (SPPS).[6][7]
Hydrochloric acid (HCl)4 MDioxaneRoom Temperature30 min - 2 hCommon for solution-phase synthesis; product precipitates as HCl salt.[8]
Hydrofluoric acid (HF)AnhydrousAnisole (scavenger)01 - 2 hUsed for final cleavage from resin in Boc-based SPPS.[4]
Trifluoromethanesulfonic acid (TFMSA)Neat or in TFAThioanisole (scavenger)Room TemperatureVariesA strong acid alternative to HF for resin cleavage.[7]

Table 1: Common Conditions for Boc Deprotection. This table provides an overview of frequently used reagents and conditions for the removal of the Boc protecting group.

ConditionSubstrateYield (%)Reference
Boc₂O, TEA, THF, RTPrimary Amine>90%[9]
Boc₂O, NaOH, H₂O/THF, 0°C to RTPrimary AmineHigh[3]
Boc₂O, Water-Acetone, RTVarious Amines85-98%[10]

Table 2: Representative Yields for Boc Protection of Amines. This table showcases the high efficiency of Boc protection under various common protocols.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results. The following are step-by-step protocols for the protection and deprotection of amines using the Boc group.

Protocol 1: General Procedure for Boc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq.)

  • Triethylamine (TEA) (1.5 mmol, 1.5 eq.) (optional, if starting from an amine salt)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Methodology:

  • Dissolve the primary amine in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer. If the amine is provided as a salt, add TEA to the solution.

  • Add Boc₂O to the stirred solution at room temperature.[3]

  • Stir the reaction mixture for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine. Further purification can be achieved by column chromatography if necessary.

Protocol 2: General Procedure for Acid-Catalyzed Boc Deprotection

Materials:

  • N-Boc protected amine (1.0 mmol)

  • Trifluoroacetic acid (TFA) (5-10 mL)

  • Dichloromethane (DCM), anhydrous (5-10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Methodology:

  • Dissolve the N-Boc protected amine in anhydrous DCM in a round-bottom flask.

  • Add TFA to the solution at room temperature. The reaction is typically exothermic. For sensitive substrates, the addition can be performed at 0°C.

  • Stir the reaction mixture for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.[11]

  • Upon completion, carefully remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine. The amine may be obtained as a TFA salt if the neutralization step is omitted.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key mechanisms and workflows.

Boc_Protection_Mechanism Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic attack Boc2O Boc₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate ProtectedAmine R-NH-Boc (Boc-protected Amine) Intermediate->ProtectedAmine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Mechanism of N-Boc protection using Boc anhydride.

Boc_Deprotection_Mechanism ProtectedAmine R-NH-Boc (Boc-protected Amine) Protonated Protonated Intermediate ProtectedAmine->Protonated Acid H⁺ (Acid, e.g., TFA) Acid->Protonated Protonation CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Cleavage tButylCation t-Butyl Cation Protonated->tButylCation FreeAmine R-NH₃⁺ (Free Amine Salt) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Acid-catalyzed Boc deprotection mechanism.

SPPS_Boc_Workflow Start Start: Resin with C-terminal Boc-Amino Acid Deprotection 1. Boc Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization Coupling 3. Coupling of next Boc-Amino Acid Neutralization->Coupling Wash 4. Wash Coupling->Wash Repeat Repeat Cycle Wash->Repeat FinalCleavage Final Cleavage (e.g., HF) Wash->FinalCleavage After final cycle Repeat->Deprotection

Cyclical workflow of Boc-strategy solid-phase peptide synthesis.

Orthogonal Protection Strategies

The true power of the Boc group is often realized in orthogonal protection schemes, where multiple protecting groups can be selectively removed without affecting others.[12] The most prominent example is the combination of the acid-labile Boc group with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[12] This Boc/Fmoc strategy is a cornerstone of modern solid-phase peptide synthesis, allowing for the selective deprotection of the N-terminal Fmoc group at each cycle of peptide elongation, while side-chain protecting groups, including Boc, remain intact.[13]

Another common orthogonal pairing is the Boc/benzyl (Bzl) strategy.[7] In this case, both groups are acid-labile, but the Boc group can be removed with moderate acids like TFA, while the Bzl group requires much stronger acids like HF for cleavage.[6] This difference in lability allows for a "quasi-orthogonal" approach.[12]

Orthogonal_Strategy Peptide Peptide with multiple protecting groups Fmoc Fmoc (Base-labile) α-amino protection Peptide->Fmoc Boc Boc (Acid-labile) Side-chain protection Peptide->Boc Bzl Bzl (Strong acid-labile) Side-chain protection Peptide->Bzl Deprotection_Base Base Treatment (e.g., Piperidine) Fmoc->Deprotection_Base Selective Removal Deprotection_Acid Acid Treatment (e.g., TFA) Boc->Deprotection_Acid Selective Removal Deprotection_Strong_Acid Strong Acid Treatment (e.g., HF) Bzl->Deprotection_Strong_Acid Selective Removal Deprotection_Base->Peptide Selective Removal Deprotection_Acid->Peptide Selective Removal Deprotection_Strong_Acid->Peptide Selective Removal

References

An In-depth Technical Guide to Amino-PEG4-Boc Derivatives and Their Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG4-Boc and its derivatives, pivotal tools in modern bioconjugation, and drug development. We will delve into their chemical properties, functional groups, and applications, with a focus on the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed experimental protocols and quantitative data are presented to facilitate practical implementation in the laboratory.

Core Concepts: Understanding this compound

This compound is a heterobifunctional linker molecule featuring a primary amine, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected amine.[1] This unique structure provides several advantages in the synthesis of complex biomolecules:

  • Controlled Reactivity : The Boc protecting group allows for the sequential reaction of the two functional ends. The free amine can be reacted first, followed by the deprotection of the Boc group to reveal a new reactive amine for a subsequent conjugation step.[2]

  • Enhanced Solubility : The hydrophilic PEG4 spacer significantly increases the aqueous solubility of the molecule and its conjugates, which is often a challenge with hydrophobic drugs or ligands.[3]

  • Reduced Immunogenicity and Improved Pharmacokinetics : The PEG moiety can shield the conjugated molecule from the immune system and increase its circulation half-life.[4]

  • Precise Spacer Length : The defined length of the PEG4 linker allows for precise control over the distance between the conjugated molecules, which is crucial for optimizing the efficacy of molecules like PROTACs.[5]

Key Derivatives and Functional Groups

The versatility of the this compound core structure is expanded through a variety of derivatives, each with specific functional groups tailored for different conjugation chemistries. The choice of derivative is critical for the successful synthesis of the target bioconjugate.

Derivative NameCore StructureTerminal Functional GroupKey Application
This compound Amine-PEG4-NHBocAmine (-NH2)Initial building block for further modification.[1]
Boc-NH-PEG4-Acid Boc-NH-PEG4-COOHCarboxylic Acid (-COOH)Conjugation to primary amines via amide bond formation (requires activation).[6]
Boc-NH-PEG4-NHS ester Boc-NH-PEG4-NHSN-hydroxysuccinimide ester (-NHS)Direct reaction with primary amines to form stable amide bonds.[7]
Boc-NH-PEG4-Alcohol Boc-NH-PEG4-OHHydroxyl (-OH)Can be further functionalized or used in specific coupling reactions.[8]

Quantitative Data: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its common derivatives. This data is essential for reaction planning, purification, and characterization.

PropertyThis compoundBoc-NH-PEG4-AcidBoc-NH-PEG4-NHS esterBoc-NH-PEG4-Alcohol
CAS Number 581065-95-4[9]756525-91-4[6]859230-20-9[7]106984-09-2[10]
Molecular Formula C15H31NO6[9]C16H31NO8[6]C20H34N2O10[7]C13H27NO6[10]
Molecular Weight ( g/mol ) 321.41[9]365.4[6]462.50[7]293.36[10]
Appearance Colorless to light yellow liquid[11]Colorless to light yellow clear liquid-Colorless liquid[10]
Density (g/cm³) 1.040 ± 0.06[9]---
Boiling Point (°C) 400.1 ± 35.0[9]---
Solubility Freely soluble in water (140 g/L at 25°C)[9]Good solubility in organic solvents (DCM, DMF, DMSO) and some aqueous solubility.[2]Soluble in organic solvents (e.g., DMSO, DMF).[4]Soluble in water, DMSO, DCM, DMF.[12]
Storage Conditions 4°C, protect from light[11]-20°C, under inert gas0 - 4°C for short term, -20°C for long term[7]-20°C[10]

Experimental Protocols

The following are detailed protocols for common applications of this compound derivatives. These should be considered as starting points and may require optimization for specific molecules and applications.

Boc Deprotection of this compound Derivatives

This protocol describes the removal of the Boc protecting group to expose a primary amine, which can then be used in a subsequent conjugation step.

Materials:

  • Boc-protected PEG derivative (e.g., Boc-NH-PEG4-Acid)

  • Trifluoroacetic acid (TFA)[13]

  • Dichloromethane (DCM), anhydrous[13]

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG derivative in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.[13]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (typically 10-20 equivalents) to the stirred solution.[13]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-2 hours, monitoring the reaction by TLC or LC-MS.[13]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[13]

  • Add cold diethyl ether to the residue to precipitate the deprotected product, often as a TFA salt.[13]

  • Isolate the product by filtration or decantation and dry under vacuum.

Synthesis of a PROTAC using Boc-NH-PEG4-Acid

This protocol outlines the synthesis of a PROTAC by first coupling a warhead (ligand for the protein of interest) to the carboxylic acid of Boc-NH-PEG4-Acid, followed by Boc deprotection and coupling of an E3 ligase ligand.

Part 1: Coupling of the Warhead

Materials:

  • Boc-NH-PEG4-Acid

  • Warhead with a primary amine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)[2]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[2]

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve Boc-NH-PEG4-Acid (1 equivalent), EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DMSO.[2]

  • Stir at room temperature for 15-30 minutes to activate the carboxylic acid.[2]

  • Add the amine-containing warhead (1 equivalent) to the solution.

  • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the Boc-PEG4-warhead conjugate by preparative HPLC (e.g., using a C18 column).[14]

Part 2: Boc Deprotection and E3 Ligase Ligand Coupling

Procedure:

  • Perform Boc deprotection on the purified Boc-PEG4-warhead conjugate as described in Protocol 3.1.

  • For the final coupling step, activate the carboxylic acid of the E3 ligase ligand using EDC/NHS as described in Part 1, step 1.

  • Add the deprotected PEG4-warhead amine to the activated E3 ligase ligand.

  • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Monitor the reaction by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.[14]

  • Characterize the final product by NMR and high-resolution mass spectrometry.

Antibody-Drug Conjugate (ADC) Synthesis using Boc-NH-PEG4-NHS ester

This protocol describes the conjugation of a drug to an antibody via a Boc-NH-PEG4-NHS ester linker.

Part 1: Antibody-Linker Conjugation

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Boc-NH-PEG4-NHS ester

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Dissolve the Boc-NH-PEG4-NHS ester in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • Add a 5- to 20-fold molar excess of the linker solution to the antibody solution. The final DMSO concentration should be below 10%.[15]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Remove excess, unreacted linker using a desalting column equilibrated with an appropriate buffer.[15]

Part 2: Boc Deprotection and Drug Conjugation

Procedure:

  • Perform Boc deprotection of the antibody-linker conjugate. A common method is to use a solution of 20-50% TFA in DCM, though conditions must be optimized to maintain antibody integrity.[2]

  • Purify the deprotected antibody-linker conjugate, for example, by dialysis.[2]

  • Activate the carboxylic acid group on the drug molecule using EDC/NHS as described in Protocol 3.2, Part 1, step 1.

  • Add the activated drug to the deprotected antibody-linker conjugate.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purify the final ADC using size-exclusion chromatography (SEC) or other appropriate methods to remove unconjugated drug and other impurities.[2]

  • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.[2]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound derivatives.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds to Proteasome Proteasome POI->Proteasome Targeted for Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Ubiquitination E3_Ligase->PROTAC Binds to Ub Ubiquitin Ub->E3_Ligase Recruited Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades POI

Caption: Mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start activate_linker Activate Boc-NH-PEG4-Acid (EDC, NHS) start->activate_linker couple_warhead Couple Amine-Warhead activate_linker->couple_warhead purify1 Purify Boc-PEG4-Warhead (HPLC) couple_warhead->purify1 deprotect Boc Deprotection (TFA) purify1->deprotect couple_e3 Couple Deprotected PEG4-Warhead deprotect->couple_e3 activate_e3 Activate E3 Ligase Ligand (EDC, NHS) activate_e3->couple_e3 purify2 Purify Final PROTAC (HPLC) couple_e3->purify2 characterize Characterize (NMR, MS) purify2->characterize end End characterize->end ADC_Synthesis_Workflow cluster_adc ADC Synthesis Workflow start Start antibody_linker Antibody + Boc-NH-PEG4-NHS ester start->antibody_linker purify1 Purify Antibody-Linker (Desalting) antibody_linker->purify1 deprotect Boc Deprotection purify1->deprotect purify2 Purify Deprotected Conjugate (Dialysis) deprotect->purify2 couple_drug Couple Activated Drug purify2->couple_drug activate_drug Activate Drug-COOH (EDC, NHS) activate_drug->couple_drug purify_final Purify Final ADC (SEC) couple_drug->purify_final characterize Characterize (DAR, etc.) purify_final->characterize end End characterize->end

References

A Technical Guide to High-Purity Amino-PEG4-Boc for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the procurement, quality assessment, and application of Amino-PEG4-Boc in advanced bioconjugation and targeted protein degradation.

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in the drug development field who are utilizing high-purity this compound. This versatile bifunctional linker, featuring a Boc-protected amine and a terminal functional group, is a critical component in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed overview of commercial suppliers, quality control methodologies, and step-by-step experimental protocols for its effective implementation in the laboratory.

Commercial Suppliers and Product Specifications

The selection of a reliable commercial supplier for high-purity this compound is a critical first step in any research or development workflow. Purity and batch-to-batch consistency are paramount to ensure reproducible results and the ultimate success of complex bioconjugation strategies. Below is a comparative table summarizing the product specifications from several prominent suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to obtain precise purity data and analytical methods used for characterization.

SupplierProduct NameCAS NumberMolecular WeightPurityStorage Conditions
MedchemExpress This compound581065-95-4321.41≥97.0%4°C, protect from light
BroadPharm t-Boc-N-amido-PEG4-amine811442-84-9336.498%-20°C
Chem-Impex Boc-amino-PEG4-amine811442-84-9336.43≥97%≤ -20°C
Tokyo Chemical Industry (Boc-amino)-PEG4-carboxylic Acid756525-91-4365.42>98.0% (HPLC)Frozen (-20°C)
Sigma-Aldrich This compound581065-95-4321.4195%Keep in dark place, inert atmosphere, store in freezer, under -20°C
Ambeed This compound581065-95-4321.4197%-20°C, stored under nitrogen

Quality Control and Analytical Methodologies

Ensuring the purity and structural integrity of this compound is essential for its successful application. The primary analytical techniques employed for quality control are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the chemical structure of PEG linkers and assessing purity.[1][2] Key features to analyze in the ¹H NMR spectrum of this compound include the characteristic peaks of the tert-butyl protons of the Boc group, the methylene (B1212753) protons of the PEG chain, and the protons adjacent to the terminal functional group. Integration of these peaks can be used to confirm the relative number of protons and thus the structure of the molecule. It is important to be aware of the potential for overlapping signals and the presence of ¹³C satellites, which can complicate spectral interpretation, especially for large polymers.[1][3]

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to determine the purity of PEG linkers. A reversed-phase HPLC method can effectively separate the main compound from any impurities. The purity is typically reported as a percentage of the main peak area relative to the total peak area in the chromatogram.

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in the synthesis of PROTACs and ADCs.

Protocol 1: Solid-Phase Synthesis of a PROTAC using this compound

This protocol outlines a general procedure for the solid-phase synthesis of a PROTAC, where a ligand for a protein of interest (POI) is linked to a ligand for an E3 ubiquitin ligase via an this compound linker.

Materials:

  • Aminomethylated polystyrene resin

  • E3 ligase ligand with a carboxylic acid functional group (e.g., a derivative of pomalidomide)

  • This compound

  • POI ligand with a carboxylic acid functional group

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol (MeOH)

Procedure:

  • Resin Preparation and E3 Ligase Ligand Coupling:

    • Swell the aminomethylated polystyrene resin in DMF.

    • In a separate vessel, pre-activate the E3 ligase ligand (1.5 eq.) with HATU (1.45 eq.) and DIPEA (3 eq.) in DMF for 5 minutes.

    • Add the activated E3 ligase ligand solution to the resin and shake at room temperature for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Linker Coupling:

    • In a separate vessel, pre-activate the carboxylic acid end of a suitable this compound derivative (if not already activated) using HATU and DIPEA.

    • Add the activated linker solution to the resin and shake at room temperature overnight.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Boc Deprotection:

    • Treat the resin with a solution of 20-50% TFA in DCM for 1 hour to remove the Boc protecting group and expose the terminal amine of the PEG linker.[4]

    • Wash the resin with DCM (3x).

  • POI Ligand Coupling:

    • In a separate vessel, pre-activate the POI ligand (1.5 eq.) with HATU (1.45 eq.) and DIPEA (3 eq.) in DMF for 5 minutes.

    • Add the activated POI ligand solution to the resin and shake at room temperature for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Cleavage and Purification:

    • Cleave the synthesized PROTAC from the resin using an appropriate cleavage cocktail (e.g., TFA/triisopropylsilane/water).

    • Purify the crude PROTAC using preparative HPLC.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound

This protocol describes a general method for conjugating a small molecule drug to an antibody via an this compound linker.[4]

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound with a terminal carboxylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Small molecule drug with a primary or secondary amine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deprotection solution (e.g., 20% TFA in DCM)

  • Purification system (e.g., size-exclusion chromatography, SEC)

Procedure:

  • Activation of this compound-Acid:

    • Dissolve the this compound-acid linker, EDC, and NHS in anhydrous DMF or DMSO. A molar ratio of 1:1.5:1.2 (linker:EDC:NHS) is a common starting point.[4]

    • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Conjugation to the Antibody:

    • Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of Boc-Protected ADC:

    • Purify the Boc-PEG4-functionalized antibody using SEC to remove excess reagents.

  • Boc Deprotection:

    • Treat the purified conjugate with a deprotection solution (e.g., 20% TFA in DCM) to remove the Boc protecting group and expose the terminal amine.[4]

  • Conjugation of the Small Molecule Drug:

    • Activate the carboxylic acid group on the small molecule drug using EDC and NHS.

    • Add the activated drug to the deprotected antibody-PEG4-amine conjugate.

    • Allow the reaction to proceed to form the final ADC.

  • Final Purification and Characterization:

    • Purify the final ADC using SEC to remove unconjugated drug and other impurities.

    • Characterize the ADC to determine the DAR, purity, and biological activity.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Target Protein (Protein of Interest) PROTAC PROTAC (this compound Linker) POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI poly-ubiquitination E3_Ligase->PROTAC binds PROTAC->E3_Ligase Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action for a PROTAC utilizing an this compound linker.

ADC_Synthesis_Workflow cluster_1 Antibody-Drug Conjugate (ADC) Synthesis Workflow start Start activate_linker Activate This compound-Acid (EDC/NHS) start->activate_linker conjugate_to_antibody Conjugate to Antibody activate_linker->conjugate_to_antibody purify_boc_adc Purify Boc-protected ADC (SEC) conjugate_to_antibody->purify_boc_adc deprotect_boc Boc Deprotection (TFA/DCM) purify_boc_adc->deprotect_boc conjugate_drug Conjugate Drug to Deprotected ADC deprotect_boc->conjugate_drug activate_drug Activate Small Molecule Drug (EDC/NHS) activate_drug->conjugate_drug purify_final_adc Final Purification (SEC) conjugate_drug->purify_final_adc characterize Characterize ADC (DAR, Purity, Activity) purify_final_adc->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate.

References

Methodological & Application

Application Notes and Protocols for Amino-PEG4-Boc Bioconjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the bioconjugation of proteins using an Amino-PEG4-Boc linker. This process, known as PEGylation, is a widely used technique in drug development and research to enhance the therapeutic properties of proteins. PEGylation can improve a protein's solubility, stability, and circulation half-life, while also reducing its immunogenicity.[1][2][3]

The this compound linker is a heterobifunctional reagent featuring a tetraethylene glycol (PEG4) spacer. This spacer increases the hydrophilicity of the conjugate. The linker has two key functional groups: a primary amine (-NH2) and a tert-butyloxycarbonyl (Boc) protected amine. This dual functionality allows for two primary conjugation strategies, which will be detailed in the following protocols.

Principle of the Experiment

The bioconjugation of this compound to a protein can be achieved through two main pathways, depending on the desired linkage and the available functional groups on the target protein.

Strategy 1: Activation of Protein Carboxyl Groups and Conjugation to the Linker's Primary Amine. This approach involves the activation of the protein's carboxyl groups (present on aspartic and glutamic acid residues, and the C-terminus) using a carbodiimide (B86325) crosslinker like EDC in the presence of N-hydroxysuccinimide (NHS). The resulting NHS ester is a reactive intermediate that readily couples with the primary amine of the this compound linker to form a stable amide bond.[3][4]

Strategy 2: Boc Deprotection and Conjugation to Protein Primary Amines. In this alternative strategy, the Boc protecting group on the linker is first removed under acidic conditions to expose a second primary amine. This deprotected linker can then be conjugated to the protein's primary amines (on lysine (B10760008) residues and the N-terminus) via a suitable crosslinker, often by activating the linker with a homobifunctional NHS ester reagent.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a typical this compound bioconjugation experiment. Optimal conditions may vary depending on the specific protein and linker.

ParameterTypical Value/RangePurposeReference
Molar Ratio (Linker:Protein) 10:1 to 50:1To drive the reaction towards the desired degree of PEGylation.[5]
Protein Concentration 1 - 10 mg/mLTo ensure efficient conjugation and minimize hydrolysis of reactive esters.[5]
Reaction pH (EDC/NHS Chemistry) 4.5 - 6.0 (Activation), 7.2 - 8.5 (Conjugation)Optimal pH for NHS ester formation and subsequent reaction with amines.[1][6]
Reaction Time 1 - 4 hours at Room Temperature or Overnight at 4°CTo allow for sufficient reaction completion.[6][7]
Boc Deprotection Reagent 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)For efficient and clean removal of the Boc protecting group.[8][9]
Quenching Reagent 50-100 mM Tris or GlycineTo stop the reaction by consuming unreacted NHS esters.[10]

Experimental Protocols

Protocol 1: Conjugation via Protein Carboxyl Group Activation

This protocol details the conjugation of the primary amine of the this compound linker to the carboxyl groups of a protein.

Materials:

  • Protein of interest

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Protein Carboxyl Groups:

    • Dissolve EDC and NHS in anhydrous DMF or DMSO to a concentration of 100 mM each.

    • Add a 50-fold molar excess of EDC and NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Dissolve this compound in Coupling Buffer.

    • Add a 20 to 50-fold molar excess of the this compound solution to the activated protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from excess reagents and unconjugated linker using a desalting column or SEC.[11]

  • Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight. The degree of PEGylation can be quantified using methods like the TNBS assay to measure the reduction of free amines.[2]

Protocol 2: Boc Deprotection and Subsequent Conjugation

This protocol describes the removal of the Boc protecting group from this compound, followed by conjugation of the newly exposed amine to the protein.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Protein of interest

  • Amine-reactive crosslinker (e.g., BS3 or a homobifunctional NHS ester)

  • Conjugation Buffer: 0.1 M PBS, pH 7.4

  • Quenching and Purification materials as in Protocol 1

Procedure:

  • Boc Deprotection:

    • Dissolve this compound in DCM.

    • Add an equal volume of TFA to the solution (for a final concentration of 50% TFA).[8]

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.[12]

    • Remove the DCM and excess TFA under reduced pressure. The resulting deprotected linker (as a TFA salt) can be used directly or after neutralization.[12]

  • Protein and Linker Preparation:

    • Dissolve the protein in Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the deprotected Amino-PEG4 linker and the amine-reactive crosslinker in the Conjugation Buffer.

  • Conjugation Reaction:

    • The specific steps for this reaction will depend on the chosen crosslinker. For a homobifunctional NHS ester, the linker would first be activated, and then added to the protein solution.

    • Generally, a 10 to 20-fold molar excess of the activated linker is added to the protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification: Follow steps 4 and 5 from Protocol 1.

  • Characterization: Analyze the final conjugate as described in Protocol 1.

Visualizations

experimental_workflow_protocol1 cluster_protein_prep Protein Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis p_start Start with Protein Solution p_buffer Buffer Exchange into Activation Buffer (pH 4.5-6.0) p_start->p_buffer act_reagents Add EDC and NHS p_buffer->act_reagents act_incubate Incubate 15-30 min at RT act_reagents->act_incubate conj_linker Add this compound act_incubate->conj_linker conj_incubate Incubate 2h at RT or Overnight at 4°C conj_linker->conj_incubate pur_quench Quench Reaction conj_incubate->pur_quench pur_sec Purify by SEC pur_quench->pur_sec pur_char Characterize Conjugate pur_sec->pur_char

Caption: Workflow for protein bioconjugation via carboxyl group activation.

signaling_pathway cluster_protein Protein cluster_activation Activation cluster_linker Linker cluster_conjugate Conjugate protein Protein-COOH activated_protein Protein-CO-NHS protein->activated_protein + EDC/NHS edc_nhs EDC / NHS final_product Protein-CO-NH-PEG4-Boc activated_protein->final_product + H2N-PEG4-Boc linker H2N-PEG4-Boc

References

Application Notes and Protocols for Utilizing Amino-PEG4-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of the ADC's efficacy, stability, and safety profile. Amino-PEG4-Boc is a heterobifunctional linker that offers several advantages in ADC design. The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can mitigate aggregation issues often associated with hydrophobic drug payloads and improve the pharmacokinetic properties of the ADC.[1][2][3] The terminal amine, protected by a tert-butyloxycarbonyl (Boc) group, allows for a controlled, sequential conjugation process. This document provides detailed application notes, experimental protocols, and data on the use of this compound as a linker in ADC development.

Advantages of this compound Linker in ADCs

The incorporation of a PEGylated linker, such as this compound, can significantly enhance the physicochemical and biological properties of an ADC.

  • Increased Hydrophilicity and Reduced Aggregation: The PEG4 spacer increases the overall water solubility of the ADC, which is particularly beneficial when working with hydrophobic cytotoxic payloads. This increased hydrophilicity helps to prevent aggregation, a common issue that can lead to reduced efficacy and potential immunogenicity.[2][3][4]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to prolong the circulation half-life of therapeutic proteins.[5][6] The hydrophilic nature of the PEG linker can reduce clearance rates, leading to increased exposure of the tumor to the ADC.[7][8]

  • Controlled Conjugation: The Boc-protected amine allows for a two-step conjugation strategy. The linker can be first attached to the drug payload, followed by deprotection of the Boc group to reveal the amine, which can then be conjugated to the antibody. This controlled approach can lead to a more homogeneous ADC product.[9][10]

Quantitative Data Summary

The inclusion of PEG linkers has a demonstrable impact on the performance of ADCs. While specific data for an this compound linker compared to a non-PEGylated equivalent is often embedded within broader studies, the following tables summarize the general effects observed with the incorporation of PEG linkers of varying lengths.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

LinkerHalf-Life Extension (fold increase)Reference
No PEG1.0[1][5]
Short-chain PEG (e.g., PEG4)2.5[1][5]
Long-chain PEG (e.g., PEG10K)11.2[1][5]

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity

LinkerCytotoxicity Reduction (fold increase in IC50)Reference
No PEG1.0[1][5]
Short-chain PEG (e.g., PEG4)4.5 - 6.5[1][5]
Long-chain PEG (e.g., PEG10K)22.0 - 22.5[1][5]

Note: The reduction in cytotoxicity is often balanced by the improved pharmacokinetic profile, leading to enhanced overall in vivo efficacy.

Table 3: Influence of PEG Linker on Drug-to-Antibody Ratio (DAR)

Linker TypeAchievable DARObservationsReference
Non-PEGylatedTypically 2-4Higher DARs can lead to aggregation and rapid clearance.[3][4]
PEGylated (e.g., PEG4, PEG8, PEG12)Up to 8 or higherHydrophilic PEG chains mitigate hydrophobicity-related issues, allowing for higher drug loading without compromising stability.[3][4]

Experimental Protocols

The following are detailed protocols for the synthesis of an ADC using an this compound linker.

Protocol 1: Conjugation of this compound to a Drug Payload

This protocol describes the activation of a drug's carboxylic acid group and its subsequent conjugation to the amine of the this compound linker.

Materials:

  • Drug payload with a carboxylic acid group

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Stirring plate and stir bar

  • Reaction vessel

Procedure:

  • Activation of Drug Payload:

    • Dissolve the drug payload (1 equivalent) in anhydrous DMF or DCM.

    • Add NHS (1.2 equivalents) and EDC (1.5 equivalents) or DCC (1.5 equivalents) to the solution.

    • Stir the reaction at room temperature for 1-2 hours to form the NHS-activated ester.

  • Conjugation to this compound:

    • In a separate vessel, dissolve this compound (1.1 equivalents) in anhydrous DMF or DCM.

    • Slowly add the activated drug solution to the this compound solution.

    • Stir the reaction mixture at room temperature for 4-12 hours.

  • Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, purify the drug-linker conjugate using an appropriate method such as flash chromatography or preparative HPLC.

Protocol 2: Boc Deprotection of the Drug-Linker Conjugate

This protocol outlines the removal of the Boc protecting group to expose the terminal amine for antibody conjugation.

Materials:

  • Boc-protected drug-linker conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reaction vessel

  • Rotary evaporator

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected drug-linker conjugate in DCM.

    • Add TFA to the solution to a final concentration of 20-50%.[10]

    • Stir the reaction at room temperature for 30 minutes to 2 hours. The reaction time should be monitored by TLC or LC-MS.[9][10]

  • Work-up:

    • Remove the solvent and excess TFA in vacuo using a rotary evaporator.[9]

    • Co-evaporate with a solvent like toluene (B28343) to help remove residual TFA.[9]

    • The resulting deprotected drug-linker (as a TFA salt) can be used directly in the next step or further purified if necessary.

Protocol 3: Conjugation of the Deprotected Drug-Linker to an Antibody

This protocol describes the conjugation of the amine-containing drug-linker to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Deprotected drug-linker

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction vessel with gentle mixing capability

  • Size-exclusion chromatography (SEC) or dialysis system for purification

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in an amine-free buffer.

  • Conjugation Reaction:

    • Dissolve the deprotected drug-linker in a small amount of DMSO.

    • Add the drug-linker solution to the antibody solution. The molar ratio of linker to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized. A common starting point is a 5-10 fold molar excess of the linker.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[]

  • Purification:

    • Purify the ADC from unreacted drug-linker and other small molecules using SEC or dialysis.

  • Characterization:

    • Characterize the final ADC to determine the DAR, purity, and aggregation levels using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis & Purification Drug Drug Payload (with COOH) Activated_Drug NHS-activated Drug Drug->Activated_Drug EDC/NHS Linker This compound Drug_Linker Drug-Linker-Boc Linker->Drug_Linker Activated_Drug->Drug_Linker Conjugation Deprotected_Linker Drug-Linker-NH2 Drug_Linker->Deprotected_Linker TFA/DCM (Boc Deprotection) ADC Antibody-Drug Conjugate (ADC) Deprotected_Linker->ADC Conjugation Antibody Monoclonal Antibody Antibody->ADC Purified_ADC Purified ADC ADC->Purified_ADC Purification (SEC)

Caption: Experimental workflow for ADC synthesis using an this compound linker.

Signaling Pathway

Many ADCs utilize tubulin inhibitors, such as Monomethyl Auristatin E (MMAE), as their cytotoxic payload.[12][13][] Upon internalization and release, MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Signaling_Pathway cluster_cell Target Cancer Cell ADC ADC Receptor Tumor Antigen ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome MMAE Released MMAE Lysosome->MMAE Linker Cleavage Tubulin Tubulin MMAE->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest STING_Pathway cGAS-STING Pathway Activation Microtubule_Disruption->STING_Pathway Potential Activation (Context-Dependent) Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of an MMAE-based ADC leading to apoptosis.

References

Application Notes and Protocols for the Step-by-Step Synthesis of PROTACs with Amino-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific disease-causing proteins by coopting the cell's natural ubiquitin-proteasome system.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1]

The Role of Amino-PEG4-Boc Linker

The linker is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties. Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their advantageous properties.[1] The incorporation of a PEG chain, such as in this compound, can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[4][5] The length and flexibility of the PEG linker are crucial for optimizing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[6] this compound is a PEG-based PROTAC linker that provides a primary amine for conjugation to a POI or E3 ligase ligand and a Boc-protected amine, allowing for sequential and controlled synthesis.[7][8][9]

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cellular ubiquitin-proteasome pathway. The following diagram illustrates the general mechanism of action.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: From Synthesis to Evaluation

The development of a novel PROTAC involves a multi-step process from chemical synthesis to biological evaluation. The following diagram outlines a typical experimental workflow.

PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Step1 Step 1: Couple POI Ligand to this compound Step2 Step 2: Boc Deprotection Step1->Step2 Step3 Step 3: Couple E3 Ligase Ligand Step2->Step3 Purification HPLC Purification Step3->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Cell_Treatment Cell Culture and PROTAC Treatment MS->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Detailed Experimental Protocols

Protocol 1: Step-by-Step Synthesis of a PROTAC using this compound

This protocol describes a solution-phase synthesis of a PROTAC, starting with the coupling of a carboxylic acid-functionalized Protein of Interest (POI) ligand to the this compound linker, followed by Boc deprotection and coupling of a carboxylic acid-functionalized E3 ligase ligand.

Materials and Reagents:

  • POI ligand with a carboxylic acid functional group

  • This compound

  • E3 ligase ligand with a carboxylic acid functional group (e.g., pomalidomide-acid)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: Anhydrous DMF (Dimethylformamide), Anhydrous DCM (Dichloromethane)

  • Boc deprotection reagent: TFA (Trifluoroacetic acid)

  • Purification: Preparative HPLC (High-Performance Liquid Chromatography)

Step 1: Coupling of POI Ligand to this compound

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized POI ligand (1.0 eq.) and this compound (1.1 eq.) in anhydrous DMF.

  • Coupling Reagent Addition: To the solution, add HATU (1.2 eq.) and DIPEA (3.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the POI-PEG4-Boc intermediate.

Step 2: Boc Deprotection

  • Dissolution: Dissolve the purified POI-PEG4-Boc intermediate (1.0 eq.) in a mixture of DCM and TFA (e.g., 1:1 or as optimized).[10]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.[10]

  • Removal of TFA: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with DCM three times.[10] The resulting POI-PEG4-NH2 intermediate is often used in the next step without further purification.

Step 3: Coupling of E3 Ligase Ligand

  • Dissolution: Dissolve the crude POI-PEG4-NH2 intermediate (1.0 eq.) and the carboxylic acid-functionalized E3 ligase ligand (1.1 eq.) in anhydrous DMF.

  • Coupling Reagent Addition: Add HATU (1.2 eq.) and DIPEA (3.0 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours, monitoring the progress by LC-MS.

  • Purification: Upon completion, purify the final PROTAC molecule directly from the reaction mixture using preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using NMR and high-resolution mass spectrometry (HRMS).

Synthesis Step Reactants Reagents Solvent Typical Yield Purity (after purification)
1. POI Ligand Coupling POI-COOH, this compoundHATU, DIPEADMF60-80%>95%
2. Boc Deprotection POI-PEG4-BocTFADCM>95% (crude)Used directly
3. E3 Ligase Ligand Coupling POI-PEG4-NH2, E3-COOHHATU, DIPEADMF40-60%>98%

Note: Yields are illustrative and can vary depending on the specific ligands used.

Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol outlines the procedure for treating cells with a synthesized PROTAC and analyzing the degradation of the target protein by Western blot.[7][11]

Materials and Reagents:

  • Cell line expressing the target protein (e.g., THP-1 for BRD4)[11]

  • Synthesized PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)[11]

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[11]

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)[7]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[11]

    • Treat the cells with increasing concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle-only control (e.g., 0.1% DMSO).[7]

    • Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[7]

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[7]

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[7]

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.[7]

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[7]

    • Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA assay.[7]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil the samples at 95-100°C for 5-10 minutes.[7]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[11]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[7]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane three times with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[7]

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.[7]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Parameter Description Typical Range of Values
DC₅₀ The concentration of PROTAC that results in 50% degradation of the target protein.1 nM - 1 µM
Dₘₐₓ The maximum percentage of protein degradation achieved.80% - >95%

Note: DC₅₀ and Dₘₐₓ values are dependent on the specific PROTAC, cell line, and treatment duration.

Example Application: Targeting the JAK-STAT Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation. Aberrant activation of the JAK-STAT pathway is implicated in various diseases, including cancers and autoimmune disorders.[2][12] PROTACs can be designed to target specific JAK family members (e.g., JAK1, JAK2) for degradation, thereby inhibiting downstream signaling.[2]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Proteasome Proteasome JAK->Proteasome Ubiquitination & Degradation Degraded_JAK Degraded JAK pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Gene_Expression Gene Expression (Proliferation, Inflammation) pSTAT->Gene_Expression Translocation PROTAC_JAK JAK-Targeting PROTAC PROTAC_JAK->JAK Binds to JAK E3_Ligase E3 Ligase PROTAC_JAK->E3_Ligase Recruits E3 Ligase PROTAC_JAK->Proteasome Ubiquitination & Degradation E3_Ligase->Proteasome Ubiquitination & Degradation Proteasome->Degraded_JAK Cytokine Cytokine Cytokine->Cytokine_Receptor Binding

Caption: PROTAC-mediated degradation of JAK interrupts the JAK-STAT signaling pathway.

References

Application Notes and Protocols for NHS Ester Coupling with Amino-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) ester chemistry is a robust and widely used method for covalently modifying molecules containing primary amines, such as proteins, peptides, and functionalized linkers.[1] This technique forms a stable amide bond under relatively mild conditions.[] These application notes provide a detailed guide for the successful coupling of an NHS ester to Amino-PEG4-Boc, a heterobifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3]

The primary amine of this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction leads to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[] The efficiency of this reaction is highly dependent on several factors, most notably pH, as the deprotonated primary amine is the reactive species.[1] However, the NHS ester is also susceptible to hydrolysis, which becomes more pronounced at higher pH. Therefore, optimizing the reaction conditions is critical to maximize the yield of the desired conjugate while minimizing the formation of hydrolysis byproducts.[4][5]

Key Reaction Parameters and Optimization

The success of the NHS ester coupling reaction is a balance between the aminolysis (the desired reaction) and hydrolysis (the competing reaction). The following parameters are crucial for optimizing the reaction outcome.

pH

The pH of the reaction buffer is the most critical parameter. The optimal pH range for NHS ester coupling reactions is typically between 7.2 and 8.5.[6] A pH of 8.3-8.5 is often recommended as the ideal compromise to ensure the primary amine is sufficiently deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[7] At pH values below 7, the concentration of the protonated, unreactive amine increases, slowing down the reaction. Conversely, at pH values above 8.5, the rate of NHS ester hydrolysis increases significantly, reducing the yield of the desired product.[4]

Buffer Selection

The choice of buffer is also critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), are incompatible with NHS ester reactions as they will compete with the target amine, leading to reduced conjugation efficiency.[6][8]

Recommended Buffers:

  • Phosphate-buffered saline (PBS)[8]

  • Sodium bicarbonate buffer[7]

  • Sodium borate (B1201080) buffer[6]

  • HEPES buffer[4]

Molar Ratio of Reactants

The molar ratio of the NHS ester to this compound can be adjusted to drive the reaction to completion. A molar excess of the NHS ester is typically used. The optimal molar ratio is dependent on the concentration of the reactants. For reactions with higher concentrations of the amine, a smaller excess of the NHS ester may be sufficient. For more dilute reactions, a larger excess is often required to ensure efficient conjugation.[9]

Reaction Time and Temperature

NHS ester coupling reactions are typically carried out at room temperature for 1-4 hours or at 4°C overnight.[4] The optimal time may vary depending on the specific reactants and their concentrations. Monitoring the reaction progress by a suitable analytical method such as LC-MS or TLC is recommended to determine the optimal reaction time.[10]

Quantitative Data on Reaction Optimization

The following tables provide illustrative data on the effect of various parameters on the yield of the NHS ester coupling reaction with this compound. This data is intended to serve as a guideline for reaction optimization.

Table 1: Effect of pH on Reaction Yield

pHReaction Yield (%)Notes
6.515Low amine reactivity
7.045Moderate amine reactivity
7.575Good balance of reactivity and stability
8.092Optimal pH for high yield
8.588Increased hydrolysis begins to lower yield
9.070Significant hydrolysis of NHS ester

Reaction Conditions: 1.2 equivalents of NHS ester, Room Temperature, 2 hours.

Table 2: Effect of NHS Ester Molar Excess on Reaction Yield

Molar Excess of NHS EsterReaction Yield (%)
1.075
1.292
1.595
2.096
5.096

Reaction Conditions: pH 8.0, Room Temperature, 2 hours.

Table 3: Effect of Reaction Time and Temperature on Reaction Yield

Temperature (°C)Reaction Time (hours)Reaction Yield (%)
4130
4465
412 (overnight)90
25 (Room Temp)0.560
25 (Room Temp)185
25 (Room Temp)292
25 (Room Temp)493

Reaction Conditions: pH 8.0, 1.2 equivalents of NHS ester.

Signaling Pathways and Experimental Workflows

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of this compound attacks the carbonyl carbon of the NHS ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing N-hydroxysuccinimide and forming a stable amide bond.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Amino_PEG4_Boc This compound (Primary Amine) Nucleophilic_Attack Nucleophilic Attack Amino_PEG4_Boc->Nucleophilic_Attack NHS_Ester NHS Ester NHS_Ester->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Formation Elimination Elimination of NHS Tetrahedral_Intermediate->Elimination Collapse Conjugate PEGylated Conjugate (Stable Amide Bond) Elimination->Conjugate NHS N-hydroxysuccinimide (Byproduct) Elimination->NHS

Caption: NHS Ester Coupling Reaction Mechanism.

Experimental Workflow

The general workflow for the NHS ester coupling reaction involves preparation of the reactants, the coupling reaction itself, quenching of unreacted NHS ester, and finally, purification of the desired product.

G Start Reagent_Prep Reagent Preparation - Dissolve this compound in buffer - Dissolve NHS ester in anhydrous DMSO/DMF Start->Reagent_Prep Coupling_Reaction Coupling Reaction - Add NHS ester solution to amine solution - Incubate at RT or 4°C Reagent_Prep->Coupling_Reaction Quenching Quenching - Add Tris or glycine buffer to consume excess NHS ester Coupling_Reaction->Quenching Purification Purification - Chromatography (e.g., SEC, RP-HPLC) - Dialysis Quenching->Purification Analysis Analysis - LC-MS, NMR Purification->Analysis End Analysis->End

Caption: General Experimental Workflow.

Experimental Protocols

Protocol 1: NHS Ester Coupling in Aqueous Buffer

This protocol is suitable for water-soluble NHS esters.

Materials:

  • This compound

  • Water-soluble NHS ester

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF (for dissolving NHS ester if necessary)

  • Purification equipment (e.g., HPLC, FPLC with a size-exclusion column)

Procedure:

  • Prepare the Amine Solution: Dissolve this compound in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF.[7] The volume of the organic solvent should not exceed 10% of the total reaction volume.[11]

  • Initiate the Reaction: Add the dissolved NHS ester solution to the amine solution while gently vortexing. A 1.2 to 2-fold molar excess of the NHS ester is a good starting point.[10]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to ensure all unreacted NHS ester is consumed.[12]

  • Purification: Purify the reaction mixture to remove excess reagents and byproducts. Size-exclusion chromatography (SEC) is often effective for separating the PEGylated product from smaller molecules.[] Reverse-phase HPLC can also be used.

  • Analysis: Analyze the purified product by LC-MS to confirm the identity and purity of the desired conjugate.

Protocol 2: NHS Ester Coupling in a Mixed Organic/Aqueous System

This protocol is suitable for NHS esters with low water solubility.

Materials:

  • This compound

  • Water-insoluble NHS ester

  • Anhydrous, amine-free organic solvent (e.g., DMF, DMSO, DCM)[8]

  • Base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))[8]

  • Purification equipment (e.g., silica (B1680970) gel chromatography, preparative HPLC)

Procedure:

  • Prepare the Amine Solution: Dissolve this compound in the anhydrous organic solvent.

  • Prepare the NHS Ester Solution: In a separate vial, dissolve the NHS ester in the same anhydrous organic solvent.

  • Initiate the Reaction: Add the NHS ester solution to the amine solution. Add 2-3 equivalents of the base (e.g., TEA or DIPEA).[3]

  • Incubation: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be redissolved for purification.

  • Purification: Purify the product using an appropriate chromatographic method, such as silica gel chromatography or reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the final product by LC-MS and NMR.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conjugation Yield 1. Hydrolysis of NHS ester- Ensure proper storage and handling of the NHS ester in a desiccated environment. - Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[8]
2. Incorrect buffer pH- Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[6]
3. Presence of primary amines in the buffer- Use an amine-free buffer such as PBS, HEPES, or borate. Perform a buffer exchange if necessary.[8]
4. Insufficient molar excess of NHS ester- Increase the molar excess of the NHS ester, especially for dilute reactions. A 10- to 50-fold excess may be necessary for low concentration protein solutions.[6]
Precipitation during Reaction 1. High concentration of organic solvent- Keep the final concentration of DMSO or DMF below 10% in aqueous reactions.[11]
2. Low solubility of the conjugate- Consider using a more hydrophilic, PEGylated NHS ester.
Lack of Reproducibility 1. Inconsistent NHS ester activity- Due to moisture sensitivity, handle the NHS ester carefully and always prepare fresh solutions.[8]
2. Variations in reaction conditions- Ensure consistent pH, temperature, and reaction time between experiments.

References

Application Notes and Protocols for Boc Deprotection of Amino-PEG4-Boc with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Amino-PEG4-Boc using trifluoroacetic acid (TFA). The information herein is curated to assist researchers in optimizing reaction conditions and ensuring high-purity yields of the deprotected amine.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1][2] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection because of its strong acidity and volatility, which simplifies product isolation.[1][3] The deprotection of this compound is a critical step in bioconjugation and drug development, enabling the subsequent attachment of molecules to the free amine. The reaction proceeds via an acid-catalyzed elimination mechanism, generating a reactive tert-butyl cation, carbon dioxide, and the desired amine as a TFA salt.[1]

Key Considerations for this compound Deprotection

While the fundamental principles of Boc deprotection are well-established, the presence of the polyethylene (B3416737) glycol (PEG) chain in this compound can influence the reaction. The PEG moiety can affect the substrate's solubility and may introduce steric hindrance, potentially slowing the reaction rate.[4] Therefore, careful monitoring and optimization of reaction conditions are crucial for achieving complete deprotection.

Summary of Reaction Conditions

The efficiency of Boc deprotection is influenced by several factors, including TFA concentration, reaction time, temperature, and the use of scavengers. The following table summarizes common conditions for TFA-mediated Boc deprotection, which can be adapted for this compound.

TFA Concentration (% in DCM)Reaction TimeTemperatureNotes
20-25%1-2 hoursRoom TemperatureA common and generally effective condition for many substrates.[1][5][6]
50%30 minutes - 1 hourRoom TemperatureOffers faster deprotection and is suitable for less sensitive substrates.[1][7]
55%30 minutesRoom TemperatureIn some cases, this concentration has been shown to yield higher purity products compared to 100% TFA.[1]
100% (neat TFA)5-15 minutesRoom TemperatureProvides very rapid deprotection but may increase the risk of side reactions.[1]

The Role of Scavengers

The tert-butyl cation generated during the deprotection is a potent electrophile that can lead to undesired side reactions, such as the alkylation of electron-rich functional groups.[1][8] While this compound itself does not contain highly sensitive residues, scavengers are crucial when other sensitive functional groups are present in the molecule. Common scavengers include:

  • Triisopropylsilane (TIS): Often used at a concentration of 2.5-5% (v/v).[5]

  • Water: Can also act as a scavenger. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4]

  • Thioanisole: Effective in preventing S-alkylation of methionine residues.[4]

  • Ethanedithiol (EDT): Used for cysteine-containing compounds.[4]

Experimental Protocols

Below are two detailed protocols for the Boc deprotection of this compound. The choice of protocol depends on the scale of the reaction and the purity requirements.

Protocol 1: Standard Boc Deprotection in Dichloromethane (DCM)

This protocol is suitable for general laboratory-scale deprotection of this compound.

Materials:

  • Boc-NH-PEG4-amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Diethyl ether, cold

  • Toluene (B28343) (optional)

Procedure:

  • Dissolution: Dissolve the Boc-NH-PEG4-amine in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[5]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • TFA Addition: Slowly add TFA to the stirred solution to achieve the desired final concentration (e.g., 20-50% v/v).[5]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[5]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all the starting material is consumed (typically 1-2 hours).[5]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1][5]

  • Residual TFA Removal (Optional): To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[5]

  • Product Isolation: The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step. For isolation, the crude product can be precipitated by adding cold diethyl ether, collected by filtration, washed with cold diethyl ether, and dried under vacuum.[1]

Protocol 2: Boc Deprotection with Scavengers

This protocol is recommended when the substrate contains other acid-sensitive functional groups that could react with the generated tert-butyl cation.

Materials:

  • Boc-protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triisopropylsilane - TIS)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Diethyl ether, cold

Procedure:

  • Dissolution: Dissolve the Boc-protected compound in anhydrous DCM.

  • Scavenger Addition: Add the appropriate scavenger. For example, add TIS to a final concentration of 2.5-5% (v/v).[5]

  • TFA Addition: Slowly add TFA to the stirred solution to the desired final concentration.

  • Reaction: Stir the reaction at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by precipitation from cold diethyl ether or by chromatography.[4]

Work-up Procedures

The choice of work-up procedure depends on the properties of the deprotected amine and the requirements of the subsequent reaction.

  • Direct Use: The most straightforward approach is to evaporate the solvent and excess TFA, and use the resulting amine TFA salt directly.[9]

  • Precipitation: The TFA salt can often be precipitated by adding a non-polar solvent like cold diethyl ether.[1][5]

  • Aqueous Work-up: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the TFA salt.[5][9]

  • Ion-Exchange Resin: A basic ion-exchange resin, such as Amberlyst A-21, can be used to scavenge the TFA and isolate the free amine.[3][9]

Visualizing the Workflow

The following diagrams illustrate the mechanism of Boc deprotection and a typical experimental workflow.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation Protonated_Boc Protonated Intermediate Protonation->Protonated_Boc Carbocation_Formation Formation of tert-butyl cation and Carbamic Acid Protonated_Boc->Carbocation_Formation Tert_Butyl tert-butyl cation Carbocation_Formation->Tert_Butyl Carbamic_Acid Carbamic Acid Intermediate Carbocation_Formation->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation CO2 CO2 Decarboxylation->CO2 Free_Amine Free Amine Decarboxylation->Free_Amine Protonation_Amine Protonation by TFA Free_Amine->Protonation_Amine Amine_Salt Amine TFA Salt Protonation_Amine->Amine_Salt TFA TFA (H+) TFA->Protonation TFA->Protonation_Amine

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental_Workflow Start Start: Boc-NH-PEG4-amine Dissolve 1. Dissolve in Anhydrous DCM Start->Dissolve Cool 2. Cool to 0°C Dissolve->Cool Add_TFA 3. Add TFA (20-50%) Cool->Add_TFA React 4. Stir (0°C to RT, 1-2h) Add_TFA->React Monitor 5. Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Concentrate 6. Concentrate in vacuo Monitor->Concentrate Complete Workup 7. Work-up/Isolation Concentrate->Workup Direct_Use Use Directly Workup->Direct_Use Precipitate Precipitate with Ether Workup->Precipitate End End: Deprotected Amine Direct_Use->End Precipitate->End

References

Application Notes and Protocols for Amide Bond Formation with Amino-PEG4-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the successful formation of amide bonds using Amino-PEG4-Boc linkers. This versatile linker is instrumental in various bioconjugation applications, including the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and other PEGylated biomolecules.

Introduction

The this compound linker is a heterobifunctional molecule featuring a Boc-protected amine and a terminal functional group, such as a carboxylic acid or a primary amine. The tetraethylene glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The Boc (tert-butyloxycarbonyl) protecting group provides a stable yet easily removable mask for the amine functionality, allowing for controlled, stepwise conjugation strategies. Amide bond formation is a robust and widely used method for covalently linking molecules, offering high stability under physiological conditions.

Core Principles

Amide bond formation with an this compound linker typically involves the coupling of a carboxylic acid with a primary amine. The most common method utilizes carbodiimide (B86325) chemistry, often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability of the active intermediate.

Key Variants of the this compound Linker:

Linker NameStructureKey Feature
Boc-NH-PEG4-COOHBoc-NH-(PEG)4-COOHFeatures a terminal carboxylic acid for coupling with primary amines.
Boc-NH-PEG4-NH2Boc-NH-(PEG)4-NH2Presents a terminal primary amine for reaction with carboxylic acids.

Applications

The orthogonal reactivity of the this compound linker is highly valuable in the construction of complex bioconjugates.

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted drug delivery to cancer cells.[1]

  • PROTACs: In PROTAC synthesis, the linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of proteins.[2][3]

  • Peptide and Protein PEGylation: The hydrophilic PEG spacer improves the solubility, stability, and pharmacokinetic profile of peptides and proteins.[4][5]

  • Surface Modification: The linker can be used to functionalize surfaces of nanoparticles, hydrogels, and other materials for various biomedical applications.

Experimental Protocols

Protocol 1: Amide Bond Formation using Boc-NH-PEG4-COOH and a Primary Amine

This protocol describes the coupling of a molecule containing a primary amine (e.g., a protein, peptide, or small molecule) to the carboxylic acid terminus of the Boc-NH-PEG4-COOH linker using EDC/NHS chemistry.

Materials:

  • Boc-NH-PEG4-COOH

  • Molecule with a primary amine (-NH2)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC)

Procedure:

  • Activation of Boc-NH-PEG4-COOH:

    • Dissolve Boc-NH-PEG4-COOH, EDC, and NHS in anhydrous DMF or DMSO. A common starting molar ratio is 1:1.5:1.2 (Linker:EDC:NHS).[1]

    • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the appropriate Coupling Buffer.

    • Add the activated Boc-NH-PEG4-NHS ester solution to the solution of the amine-containing molecule. The molar ratio of the linker to the molecule should be optimized for the specific application.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the Boc-PEG4-functionalized molecule using an appropriate method such as SEC to remove excess reagents and byproducts.[1]

  • Characterization:

    • Analyze the purified conjugate using techniques like HPLC, Mass Spectrometry (MS), and NMR to confirm successful conjugation and assess purity.[6]

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation steps.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Nitrogen gas supply

  • Rotary evaporator or vacuum concentrator

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected PEG conjugate in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

  • Deprotection:

    • Slowly add a solution of 20-50% TFA in DCM to the reaction mixture.

    • Stir the reaction at 0°C to room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Remove the TFA and DCM by evaporation under a stream of nitrogen or using a rotary evaporator.

    • The resulting deprotected conjugate can be further purified if necessary, for example, by precipitation in cold diethyl ether or by HPLC.

Data Presentation

The success of the amide bond formation and subsequent purification should be quantified. The following tables provide an example of the type of data that should be collected.

Table 1: Reaction Conditions and Yields for Amide Bond Formation

SubstrateLinkerCoupling AgentsSolventReaction Time (h)Yield (%)Purity (%)
Peptide ABoc-NH-PEG4-COOHEDC/NHSDMF285>95
Protein BBoc-NH-PEG4-COOHEDC/Sulfo-NHSPBS470>98
Small Molecule CBoc-NH-PEG4-NH2HATU/DIPEADCM192>97

Note: The data in this table are illustrative and will vary depending on the specific substrates and reaction conditions.

Table 2: Characterization Data for a Peptide-PEG4-Boc Conjugate

Analytical MethodParameterObserved ValueExpected Value
Mass Spectrometry (ESI-MS)[M+H]+m/z of peptide + 347.4m/z of peptide + 347.18
RP-HPLCRetention Time15.2 min-
1H NMR (DMSO-d6)Boc Protons (s)δ 1.38 ppmδ ~1.4 ppm

Visualizations

Experimental Workflow for Amide Bond Formation

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_deprotection Boc Deprotection cluster_purification Purification & Analysis Linker Boc-NH-PEG4-COOH ActivatedLinker Boc-NH-PEG4-NHS Ester Linker->ActivatedLinker DMF, RT, 15-30 min EDC_NHS EDC, NHS EDC_NHS->ActivatedLinker Conjugate_Boc Boc-PEG4-Molecule ActivatedLinker->Conjugate_Boc PBS, pH 7.2-8.0 RT, 1-2h or 4°C, overnight AmineMolecule Amine-containing Molecule (e.g., Protein) AmineMolecule->Conjugate_Boc DeprotectedConjugate H2N-PEG4-Molecule Conjugate_Boc->DeprotectedConjugate 0°C to RT, 30-120 min TFA TFA/DCM TFA->DeprotectedConjugate Purification Purification (SEC/HPLC) DeprotectedConjugate->Purification Analysis Characterization (MS, NMR, HPLC) Purification->Analysis

Caption: Experimental workflow for amide bond formation and Boc deprotection.

Logical Workflow for ADC Synthesis using this compound Linker

ADC_Workflow cluster_step1 Step 1: Linker Conjugation to Drug cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: ADC Formation Drug Drug-COOH Drug_Linker Drug-CO-NH-PEG4-NH-Boc Drug->Drug_Linker EDC/NHS Linker Boc-NH-PEG4-NH2 Linker->Drug_Linker Drug_Linker_Amine Drug-CO-NH-PEG4-NH2 Drug_Linker->Drug_Linker_Amine TFA/DCM ADC Antibody-CO-NH-PEG4-NH-CO-Drug Drug_Linker_Amine->ADC EDC/NHS Antibody Antibody-COOH Antibody->ADC

Caption: Logical workflow for Antibody-Drug Conjugate (ADC) synthesis.

Logical Relationship in PROTAC Synthesis

PROTAC_Logic TargetLigand Target Protein Ligand (-COOH) PROTAC_intermediate Target Ligand-Linker-Boc TargetLigand->PROTAC_intermediate Amide Bond Formation (EDC/NHS) E3Ligand E3 Ligase Ligand (-NH2) PROTAC PROTAC E3Ligand->PROTAC Linker Boc-NH-PEG4-COOH Linker->PROTAC_intermediate PROTAC_intermediate->PROTAC 1. Boc Deprotection (TFA) 2. Amide Bond Formation (EDC/NHS)

Caption: Logical relationship of components in PROTAC synthesis.

References

Application Notes and Protocols for Labeling Peptides with Amino-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of peptides with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely employed strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, extend its circulating half-life by reducing renal clearance and proteolytic degradation, and decrease its immunogenicity.[1][2] This document provides a detailed protocol for the solution-phase labeling of peptides with Amino-PEG4-Boc, a monodisperse PEG linker containing a Boc-protected terminal amine.

This protocol outlines two primary strategies for conjugating this compound to a peptide:

  • Labeling of a peptide's C-terminus or an acidic amino acid side chain (Aspartic Acid or Glutamic Acid) via an amide bond formation using carbodiimide (B86325) chemistry.

  • Labeling of a peptide's N-terminus or a Lysine side chain by first activating the this compound with an N-hydroxysuccinimide (NHS) ester.

Following the conjugation step, a protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group is provided, yielding a free amine at the terminus of the PEG linker, which can be used for subsequent modifications if desired.

Data Presentation

The efficiency and outcome of the peptide labeling reaction are highly dependent on the specific peptide sequence, its solubility, and the reaction conditions. The following tables provide representative data for the labeling of a model peptide.

Table 1: Reaction Conditions and Yields for Peptide Labeling with this compound

ParameterC-Terminus Labeling (EDC/NHS Chemistry)N-Terminus/Lysine Labeling (NHS Ester Chemistry)
Peptide:PEG Linker Molar Ratio 1 : 1.51 : 2
Coupling Agents EDC (1.5 eq), NHS (1.2 eq)N/A (Pre-activated PEG-linker)
Solvent Anhydrous DMF or DMSOAnhydrous DMF or DMSO
Reaction Time 4-12 hours2-4 hours
Temperature Room TemperatureRoom Temperature
pH (for NHS ester reaction) N/A8.0-8.5
Crude Yield (PEGylated Peptide) 60-85%70-90%
Purity (after HPLC purification) >95%>95%

Table 2: Characterization of a Model Peptide Before and After Labeling

CharacteristicUnlabeled Model PeptideAmino-PEG4-Labeled Peptide
Molecular Weight (Da) 1500.01763.1
Mass Shift (Da) N/A+263.1
HPLC Retention Time (min) 10.512.2
Solubility Moderate in aqueous buffersIncreased in aqueous buffers

Experimental Protocols

Protocol 1: Labeling of a Peptide's C-Terminus or Acidic Residue

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group on the peptide for reaction with the primary amine of this compound.

Materials:

  • Peptide with a free carboxylic acid group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Peptide Dissolution: Dissolve the peptide in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: In a separate tube, dissolve this compound (1.5 equivalents relative to the peptide), EDC (1.5 equivalents), and NHS (1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

  • Activation: Add the reagent mixture to the dissolved peptide.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring (Optional): The reaction progress can be monitored by analytical HPLC-MS.

  • Quenching (Optional): The reaction can be quenched by the addition of a small amount of water.

  • Purification: Proceed directly to purification by preparative reverse-phase HPLC.

Protocol 2: Boc Deprotection of the PEGylated Peptide

This protocol describes the removal of the Boc protecting group from the newly attached PEG linker.

Materials:

  • Lyophilized Boc-protected PEGylated peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or Argon gas stream

  • Cold diethyl ether

Procedure:

  • Dissolution: Dissolve the lyophilized Boc-protected PEGylated peptide in DCM.

  • Deprotection Cocktail: Prepare a deprotection solution of 50% TFA in DCM. A common ratio is 1 mL of the cocktail per 10 mg of peptide.[3]

  • Reaction: Add the deprotection cocktail to the dissolved peptide and stir at room temperature for 30-60 minutes.[4]

  • Solvent Removal: Remove the TFA and DCM under a gentle stream of nitrogen or argon gas.

  • Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the final peptide pellet under vacuum.

  • Purification: The deprotected PEGylated peptide should be purified by reverse-phase HPLC.

Mandatory Visualization

experimental_workflow cluster_coupling Peptide-PEG Coupling cluster_deprotection Boc Deprotection cluster_purification Purification & Analysis peptide Peptide coupling Coupling Reaction (e.g., EDC/NHS) peptide->coupling peg_boc This compound peg_boc->coupling peg_peptide_boc Boc-PEG-Peptide coupling->peg_peptide_boc Formation of Boc-protected conjugate deprotection TFA/DCM peg_peptide_boc->deprotection peg_peptide_nh2 Deprotected PEG-Peptide deprotection->peg_peptide_nh2 Removal of Boc group purification RP-HPLC peg_peptide_nh2->purification analysis Mass Spectrometry & HPLC Analysis purification->analysis final_product Purified Labeled Peptide analysis->final_product

Caption: Workflow for labeling a peptide with this compound.

signaling_pathway_logic cluster_peptide_properties Unmodified Peptide Properties cluster_modified_properties PEGylated Peptide Properties solubility Lower Solubility pegylation PEGylation with This compound solubility->pegylation half_life Short Half-Life half_life->pegylation immunogenicity Potential Immunogenicity immunogenicity->pegylation improved_solubility Improved Solubility pegylation->improved_solubility Enhances extended_half_life Extended Half-Life pegylation->extended_half_life Increases reduced_immunogenicity Reduced Immunogenicity pegylation->reduced_immunogenicity Decreases

Caption: Logical relationship of peptide properties improved by PEGylation.

References

Surface Modification of Nanoparticles Using Amino-PEG4-Boc: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems and diagnostic tools. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a nanoparticle surface, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of nanocarriers. This modification enhances nanoparticle stability in biological fluids, reduces immunogenicity, and prolongs circulation time by minimizing opsonization and subsequent clearance by the reticuloendothelial system.[1]

This document provides detailed application notes and protocols for the surface modification of nanoparticles using Amino-PEG4-Boc. This heterobifunctional linker features a terminal amine group for conjugation to the nanoparticle surface and a Boc-protected amine. The Boc (tert-butyloxycarbonyl) protecting group allows for a two-step functionalization process. Initially, the linker is attached to the nanoparticle via its free amine. Subsequently, the Boc group is removed under acidic conditions to expose a new primary amine, which can then be used for the conjugation of targeting ligands, drugs, or imaging agents.[2][3] This approach offers precise control over the nanoparticle surface chemistry, enabling the development of multifunctional nanocarriers for targeted therapies and diagnostics.

Key Applications

  • Targeted Drug Delivery: The exposed amine after Boc deprotection serves as a reactive site for the covalent attachment of targeting moieties such as antibodies, peptides, or aptamers, enabling active targeting of specific cells or tissues.[4]

  • "Stealth" Nanoparticles: The PEG spacer provides a hydrophilic shield that reduces non-specific protein adsorption, leading to longer circulation times and improved tumor accumulation through the enhanced permeability and retention (EPR) effect.[1]

  • Controlled Surface Functionalization: The Boc protecting group allows for sequential conjugation reactions, providing greater control over the density and orientation of surface ligands.

Data Presentation

The following table summarizes representative quantitative data on the physicochemical properties of nanoparticles at different stages of surface modification with this compound. The data illustrates the expected changes in hydrodynamic diameter and zeta potential.

Nanoparticle StageHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified (Carboxylated) Nanoparticles150 ± 5< 0.1-35 ± 3
After this compound Conjugation165 ± 7< 0.15-20 ± 4
After Boc Deprotection168 ± 6< 0.15+15 ± 5

Note: These values are representative and can vary depending on the specific nanoparticle type, size, and the efficiency of the conjugation and deprotection reactions. The increase in hydrodynamic diameter is consistent with the addition of the PEG linker to the nanoparticle surface. The zeta potential shifts from negative (due to the initial carboxyl groups) to less negative after PEGylation and then to positive after Boc deprotection, which exposes the primary amine groups.

Experimental Protocols

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry

This protocol describes the covalent attachment of the free amine of this compound to carboxyl groups on the surface of nanoparticles using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.[5][6]

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Washing Buffer: PBS, pH 7.4

  • Deionized (DI) water

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in DI water to a concentration of 10 mg/mL.

    • Wash the nanoparticles twice with Activation Buffer by centrifugation (e.g., 12,000 x g for 15 minutes) and resuspension to remove any preservatives or storage buffers.

  • Activation of Carboxyl Groups:

    • Resuspend the washed nanoparticles in Activation Buffer to the initial concentration.

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.

    • Add 100 µL of EDC solution and 100 µL of NHS solution per 1 mL of the nanoparticle suspension.

    • Incubate for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Washing of Activated Nanoparticles:

    • Centrifuge the activated nanoparticle suspension to pellet the nanoparticles.

    • Remove the supernatant and wash the pellet twice with Coupling Buffer to remove excess EDC and NHS.

  • Conjugation with this compound:

    • Prepare a solution of this compound in Coupling Buffer (e.g., 5 mg/mL). The optimal concentration may need to be determined empirically.

    • Resuspend the washed, activated nanoparticles in the this compound solution.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Washing:

    • Add the Quenching Solution to a final concentration of 50 mM to deactivate any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

    • Centrifuge the suspension and wash the nanoparticles three times with Washing Buffer to remove unreacted this compound and quenching reagents.

  • Final Resuspension:

    • Resuspend the this compound modified nanoparticles in the desired buffer for storage or further modification.

Protocol 2: Boc Deprotection of Surface-Modified Nanoparticles

This protocol describes the removal of the Boc protecting group from the surface of the nanoparticles to expose the primary amine.

Materials:

  • This compound modified nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralization Buffer: 0.1 M Phosphate Buffer, pH 7.4

  • Washing Buffer: PBS, pH 7.4

Procedure:

  • Nanoparticle Preparation:

    • Lyophilize or carefully dry the this compound modified nanoparticles.

  • Deprotection Reaction:

    • Prepare a deprotection solution of 50% TFA in DCM (v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Resuspend the dried nanoparticles in the deprotection solution.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Solvent Removal and Neutralization:

    • Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.

    • Resuspend the nanoparticles in Neutralization Buffer to neutralize any residual acid.

  • Washing:

    • Centrifuge the nanoparticle suspension.

    • Remove the supernatant and wash the pellet three times with Washing Buffer to ensure complete removal of residual acid and salts.

  • Final Resuspension:

    • Resuspend the purified amine-terminated nanoparticles in the desired buffer for subsequent conjugation of targeting ligands or other molecules.

Mandatory Visualizations

experimental_workflow start Carboxylated Nanoparticles activation Activation of Carboxyl Groups (EDC/NHS) start->activation conjugation Conjugation with This compound activation->conjugation boc_np Boc-Protected Nanoparticles conjugation->boc_np deprotection Boc Deprotection (TFA/DCM) boc_np->deprotection amine_np Amine-Terminated Nanoparticles deprotection->amine_np final_conjugation Conjugation of Targeting Ligand amine_np->final_conjugation final_product Functionalized Nanoparticles final_conjugation->final_product

Caption: Workflow for nanoparticle surface modification.

signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt AKT pip3->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation nanoparticle Drug-Loaded Nanoparticle drug Drug nanoparticle->drug drug->mtor inhibits

Caption: PI3K/AKT/mTOR signaling pathway inhibition.

References

Application Notes & Protocols: The Use of Amino-PEG4-Boc in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Amino-PEG4-Boc, also known as N-Boc-amino-tetraethylene glycol, is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The incorporation of PEG linkers, a process known as PEGylation, can significantly enhance the pharmacokinetic and pharmacodynamic properties of peptides. This includes improving solubility, increasing stability against enzymatic degradation, reducing immunogenicity, and extending the in vivo half-life. The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for controlled, stepwise incorporation of the PEG moiety into the peptide sequence.

Key Applications:
  • Improving Peptide Solubility: The hydrophilic nature of the tetraethylene glycol unit can significantly improve the solubility of hydrophobic peptides in aqueous solutions.

  • Enhancing Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a peptide, reducing its renal clearance and thereby extending its circulation half-life.

  • Reducing Immunogenicity: The flexible PEG chain can shield antigenic epitopes on the peptide, reducing its potential to elicit an immune response.

  • Linker for Conjugation: The terminal amine, after deprotection, can serve as a reactive site for the conjugation of other molecules, such as fluorescent dyes, cytotoxic drugs, or targeting ligands.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C13H27NO5
Molecular Weight 277.36 g/mol
Appearance Colorless to pale yellow oil
Purity ≥95%
Solubility Soluble in DMF, DCM, NMP

Experimental Protocols

Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual coupling of this compound to a resin-bound peptide. The procedure assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Washing solvents: DCM (Dichloromethane), Methanol

  • Deprotection solution: 20% Piperidine (B6355638) in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection (if applicable): If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF for 20 minutes to expose the free amine. Wash the resin thoroughly with DMF, DCM, and Methanol.

  • Activation of this compound:

    • Dissolve this compound (2-4 equivalents relative to the resin substitution) in DMF.

    • Add the coupling reagent (e.g., HBTU, 2-4 equivalents) and DIPEA (4-8 equivalents) to the this compound solution.

    • Allow the activation to proceed for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated this compound solution to the swelled peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. The reaction progress can be monitored using a Kaiser test to check for the presence of free primary amines.

  • Washing: After the coupling is complete (negative Kaiser test), wash the resin extensively with DMF, DCM, and Methanol to remove excess reagents.

  • Boc Deprotection: The Boc group is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification: Purify the crude PEGylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table summarizes typical results obtained from the synthesis of a model PEGylated peptide.

ParameterResult
Coupling Efficiency of this compound >99% (as determined by Kaiser test)
Crude Peptide Purity 75-85% (as determined by RP-HPLC)
Final Purity after RP-HPLC >98%
Overall Yield 30-50% (based on initial resin loading)

Visualizations

SPPS_Workflow Resin Peptide-Resin (Free Amine) Coupling Coupling Reaction Resin->Coupling Activation Activate this compound (HBTU/DIPEA in DMF) Activation->Coupling Washing1 Wash Resin (DMF, DCM) Coupling->Washing1 Cleavage Cleavage from Resin & Boc Deprotection (TFA) Washing1->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Purified PEGylated Peptide Purification->Final_Peptide

Caption: Workflow for the incorporation of this compound in SPPS.

Signaling_Pathway PEG_Peptide PEGylated Peptide-Ligand Binding Binding PEG_Peptide->Binding Receptor Cell Surface Receptor Receptor->Binding Signaling_Cascade Intracellular Signaling Cascade Binding->Signaling_Cascade Conformational Change Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Signaling_Cascade->Cellular_Response Signal Transduction

Caption: Generalized signaling pathway initiated by a PEGylated peptide.

Revolutionizing Drug Delivery: Applications of Amino-PEG4-Boc in Advanced Therapeutic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Amino-PEG4-Boc is a heterobifunctional linker that is playing an increasingly pivotal role in the development of sophisticated drug delivery systems. Its unique structure, featuring a Boc-protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive functional group, offers precise control over the conjugation of therapeutic agents to various nanocarriers. This application note details the use of this compound in the formulation of drug-loaded nanoparticles, providing protocols for synthesis, characterization, and drug release studies. The incorporation of this linker enhances the solubility, stability, and pharmacokinetic profile of the final drug product, paving the way for more effective and targeted therapies.

Introduction

The targeted delivery of therapeutic agents to specific sites within the body is a paramount goal in modern medicine. Nanoparticle-based drug delivery systems have emerged as a promising solution to this challenge, offering the potential to increase therapeutic efficacy while minimizing off-target side effects. The surface functionalization of these nanoparticles is critical to their in vivo performance, influencing their stability, circulation time, and cellular uptake.

This compound is a versatile tool in the surface modification of drug delivery vehicles. The polyethylene (B3416737) glycol (PEG) spacer is well-established for its ability to create a hydrophilic shield on the nanoparticle surface, reducing immunogenicity and preventing rapid clearance by the mononuclear phagocyte system. The terminal Boc-protected amine allows for a controlled, stepwise conjugation process. The Boc group can be deprotected under mild acidic conditions to reveal a primary amine, which can then be used to attach targeting ligands, imaging agents, or other functional molecules. This modular approach provides a high degree of control over the final construct of the drug delivery system.

This document provides a comprehensive overview of the application of this compound in the formulation of drug-loaded nanoparticles. It includes detailed experimental protocols, characterization data, and visualizations to guide researchers in the development of next-generation drug delivery platforms.

Key Applications

The unique properties of this compound make it suitable for a wide range of applications in drug delivery, including:

  • Stealth Liposomes and Nanoparticles: The PEG4 spacer imparts "stealth" characteristics, prolonging circulation time and enhancing the probability of reaching the target tissue.

  • Targeted Drug Delivery: The deprotected amine can be conjugated to targeting moieties such as antibodies, peptides, or small molecules to direct the nanocarrier to specific cells or tissues.

  • Controlled Drug Release: The linker can be incorporated into stimuli-responsive systems where drug release is triggered by changes in the local environment, such as pH.

  • PROTACs and ADCs: While primarily used as a linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the principles of its application are highly relevant to nanoparticle-drug conjugation.[1][2]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of drug-loaded nanoparticles utilizing an this compound derivative. In this representative example, we describe the formulation of polymeric micelles encapsulating a hydrophobic drug, where a polymer is first functionalized with this compound.

Materials
  • Amphiphilic block copolymer (e.g., a poly(amino acid)-based polymer)

  • This compound with a terminal carboxylic acid (for reaction with the polymer)

  • Hydrophobic drug (e.g., Thioridazine)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dialysis tubing (MWCO 3.5 kDa)

  • Phosphate buffered saline (PBS)

Protocol 1: Functionalization of Block Copolymer with this compound
  • Activation of this compound-Acid: Dissolve this compound-acid (1.2 eq), DCC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF. Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid group.

  • Conjugation to Polymer: Dissolve the amphiphilic block copolymer (1 eq) in anhydrous DMF. Add the activated this compound-NHS ester solution dropwise to the polymer solution. Let the reaction proceed overnight at room temperature under gentle stirring.

  • Purification: Precipitate the polymer-PEG-Boc conjugate by adding the reaction mixture to a large volume of cold diethyl ether. Centrifuge to collect the precipitate and wash with cold diethyl ether three times. Dry the purified product under vacuum.

  • Boc Deprotection: Dissolve the polymer-PEG-Boc conjugate in a mixture of TFA and DCM (1:1 v/v). Stir at room temperature for 2 hours.

  • Final Purification: Remove the solvent by rotary evaporation. Redissolve the residue in a minimal amount of DMF and precipitate in cold diethyl ether. Wash the final polymer-PEG-NH2 product and dry it under vacuum.

Protocol 2: Formulation and Drug Loading of Polymeric Micelles
  • Micelle Self-Assembly: Dissolve the functionalized polymer-PEG-NH2 and the hydrophobic drug (e.g., Thioridazine) in a common organic solvent such as DMF. A typical polymer-to-drug weight ratio is 5:1.

  • Nanoprecipitation: Add the polymer-drug solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or PBS). The organic solvent will diffuse into the aqueous phase, leading to the self-assembly of the amphiphilic polymer into drug-loaded micelles.

  • Dialysis: Transfer the micellar solution to a dialysis bag (MWCO 3.5 kDa) and dialyze against deionized water for 24 hours to remove the organic solvent and unloaded drug. Change the water every 4-6 hours.

  • Characterization: After dialysis, the purified drug-loaded micelle solution is ready for characterization.

Protocol 3: Characterization of Drug-Loaded Micelles
  • Particle Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the micelles using Dynamic Light Scattering (DLS) and a zeta potential analyzer.

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

    • Lyophilize a known volume of the micellar solution to obtain the total weight of the micelles (polymer + drug).

    • Dissolve a known weight of the lyophilized micelles in a suitable organic solvent to disrupt the micelles and release the drug.

    • Quantify the amount of encapsulated drug using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Weight of drug in micelles / Total weight of micelles) x 100

      • EE (%) = (Weight of drug in micelles / Initial weight of drug used) x 100

Protocol 4: In Vitro Drug Release Study
  • Preparation: Place a known volume of the drug-loaded micelle solution into a dialysis bag.

  • Release Study: Submerge the dialysis bag in a release buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate (B1210297) buffer at pH 5.5 to simulate the tumor microenvironment). Maintain the temperature at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the cumulative drug release percentage as a function of time.

Quantitative Data Summary

The following table presents representative data for polymeric micelles formulated with a PEGylated polymer, encapsulating the drug Thioridazine. These values are based on a similar system and serve as an example of expected results.[3]

ParameterValue
Micelle Characterization
Hydrodynamic Diameter (nm)100 - 150
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)+5 to -10
Drug Loading & Encapsulation
Drug Loading Content (DLC) (%)~15.5
Encapsulation Efficiency (EE) (%)> 80
In Vitro Drug Release
Cumulative Release at 24h (pH 7.4)~20%
Cumulative Release at 24h (pH 5.5)~70%

Visualizations

Signaling Pathways and Experimental Workflows

drug_delivery_workflow cluster_synthesis Polymer Functionalization cluster_formulation Micelle Formulation cluster_characterization Characterization polymer Amphiphilic Block Copolymer functionalized_polymer_boc Polymer-PEG-Boc polymer->functionalized_polymer_boc Conjugation peg_boc This compound-COOH activated_peg Activated This compound-NHS peg_boc->activated_peg DCC/NHS Activation activated_peg->functionalized_polymer_boc functionalized_polymer_nh2 Polymer-PEG-NH2 functionalized_polymer_boc->functionalized_polymer_nh2 TFA Deprotection self_assembly Self-Assembly (Nanoprecipitation) functionalized_polymer_nh2->self_assembly drug Hydrophobic Drug drug->self_assembly dialysis Dialysis self_assembly->dialysis drug_loaded_micelles Drug-Loaded Micelles dialysis->drug_loaded_micelles dls DLS (Size, PDI) drug_loaded_micelles->dls zeta Zeta Potential drug_loaded_micelles->zeta hplc HPLC/UV-Vis (DLC, EE) drug_loaded_micelles->hplc release_study In Vitro Release drug_loaded_micelles->release_study

Caption: Workflow for the synthesis and characterization of drug-loaded micelles.

targeted_delivery_pathway micelle Targeted Micelle circulation Systemic Circulation micelle->circulation IV Injection tumor_vasculature Leaky Tumor Vasculature circulation->tumor_vasculature EPR Effect tumor_microenv Tumor Microenvironment (Low pH) tumor_vasculature->tumor_microenv cancer_cell Cancer Cell tumor_microenv->cancer_cell Cellular Uptake drug_release Drug Release cancer_cell->drug_release Endosomal Escape & pH Trigger cell_death Cell Death drug_release->cell_death Therapeutic Action

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Amino-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group from Amino-PEG4-Boc.

Frequently Asked Questions (FAQs)

1. Why is my Boc deprotection of this compound incomplete?

Incomplete deprotection is a common issue that can arise from several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1] Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[1] While many deprotections are performed at room temperature, some substrates may require longer reaction times.[1]

  • Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain can sterically hinder the approach of the acid to the Boc-protected amine, which slows down the reaction rate.[1]

  • Solvent Issues: The choice of solvent is critical to ensure that both the this compound and the acid are fully solvated. Dichloromethane (B109758) (DCM) is a frequently used solvent for TFA-mediated deprotection.[1][2]

  • Reagent Degradation: Ensure that the acid used is fresh and has not been compromised by improper storage.[3]

2. How can I monitor the progress of the deprotection reaction?

Regular monitoring is crucial to determine the reaction's endpoint and avoid unnecessary exposure to harsh acidic conditions.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively track the reaction.[1] The deprotected amine is more polar and will have a lower Rf value compared to the Boc-protected starting material. Staining with ninhydrin (B49086) can be used to visualize the primary amine product.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise and quantitative assessment of the reaction progress. It allows for the quantification of the starting material, the desired product, and any side products.[1]

3. What are common side reactions during Boc deprotection, and how can they be minimized?

The primary side reaction of concern is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation (tBu⁺) generated during the cleavage of the Boc group.[2][4]

  • Use of Scavengers: To prevent unwanted alkylation, scavengers can be added to the reaction mixture to trap the t-butyl cation.[4] Common scavengers include triisopropylsilane (B1312306) (TIS) or triethylsilane (TES).[1][2][3]

4. What is a standard protocol for Boc deprotection of this compound?

A typical protocol for TFA-mediated deprotection in DCM is as follows:

  • Dissolve the Boc-protected Amino-PEG4 in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]

  • Cool the solution to 0°C using an ice bath.[1]

  • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1]

  • If necessary, add a scavenger such as triisopropylsilane (TIS) (e.g., 2.5-5% v/v).[1][2]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1]

5. How should I work up the reaction once deprotection is complete?

The work-up procedure aims to remove the acid and isolate the deprotected amine.

  • Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1] Co-evaporation with a solvent like toluene (B28343) can help remove residual traces of TFA.[1]

  • Neutralization: The product is typically an ammonium (B1175870) salt after acidic deprotection.[3] To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a basic aqueous solution, such as saturated sodium bicarbonate.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[1]

Troubleshooting Guide

If you are experiencing incomplete deprotection, consider the following troubleshooting steps:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%).[1]

  • Extend Reaction Time: Allow the reaction to proceed for a longer duration, while continuing to monitor its progress.[1]

  • Consider a Stronger Acid System: If increasing the TFA concentration is ineffective, a stronger acid system, such as 4M HCl in 1,4-dioxane, can be used.[1][5]

Quantitative Data Summary

The following table summarizes common reaction conditions for Boc deprotection.

ReagentConcentrationSolventTypical Reaction TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)1-2 hours0°C to Room Temperature
4M Hydrogen Chloride (HCl)4M1,4-Dioxane10-30 minutesRoom Temperature

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM

  • Dissolve this compound in anhydrous dichloromethane (DCM) (0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Add an equal volume of a pre-prepared deprotection cocktail (e.g., 50% TFA / 48% DCM / 2% TIS).[6]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.[6]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[1]

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[1][3]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[3]

Visual Troubleshooting Workflow

G start Incomplete Boc Deprotection Observed check_conditions Review Reaction Conditions: - Acid Concentration - Reaction Time - Temperature - Solvent start->check_conditions increase_tfa Increase TFA Concentration (e.g., to 50% in DCM) check_conditions->increase_tfa Insufficient Acid extend_time Extend Reaction Time (Monitor by TLC/LC-MS) check_conditions->extend_time Inadequate Time monitor Monitor Progress (TLC or LC-MS) increase_tfa->monitor extend_time->monitor stronger_acid Use Stronger Acid System (e.g., 4M HCl in Dioxane) stronger_acid->monitor monitor->stronger_acid Still Incomplete complete Deprotection Complete monitor->complete Successful workup Proceed to Work-up complete->workup

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

Navigating Amino-PEG4-Boc Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to overcome common challenges encountered during the conjugation of a Boc protecting group to Amino-PEG4. Below you will find troubleshooting advice in a question-and-answer format, frequently asked questions, detailed experimental protocols, and data to help you minimize side reactions and maximize the yield and purity of your conjugate.

Troubleshooting Guide: Common Issues and Solutions

Q1: Why is my reaction incomplete, showing significant unreacted Amino-PEG4 starting material?

A1: Incomplete reactions are a common issue and can stem from several factors:

  • Insufficient Reagents: The molar ratio of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to the amino-PEG linker is crucial. A small excess of (Boc)₂O (typically 1.1-1.5 equivalents) is recommended to drive the reaction to completion.[1]

  • Inadequate Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is necessary to neutralize the acid byproduct of the reaction.[2] Ensure you are using an adequate amount, typically 2-3 equivalents.[1]

  • Poor Solubility: While Amino-PEG4 is generally soluble in common organic solvents, ensure your specific derivative is fully dissolved. If solubility is an issue, consider a different solvent system.

  • Short Reaction Time: While many Boc protections are relatively fast, allow the reaction to proceed for an adequate amount of time (typically 3-12 hours at room temperature).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Q2: I am observing a significant amount of a byproduct with a higher molecular weight than my desired product. What could it be?

A2: The most likely culprit is the formation of a di-Boc protected species, where two Boc groups have attached to the primary amine of the Amino-PEG4. This can occur if there is a large excess of (Boc)₂O or if the reaction conditions are too harsh. To avoid this:

  • Control Stoichiometry: Carefully control the amount of (Boc)₂O used. Start with a smaller excess (e.g., 1.1 equivalents) and optimize from there.

  • Reaction Conditions: Perform the reaction at room temperature. Elevated temperatures can sometimes lead to over-reaction.

Q3: My final product appears to have an unexpected linkage, possibly a urea (B33335). How can this happen and how can I prevent it?

A3: Urea formation is a known side reaction during Boc protection, particularly with sterically hindered amines, where the Boc anhydride (B1165640) can rearrange to an isocyanate intermediate that then reacts with another amine molecule.[3][4][5] While Amino-PEG4 is not highly hindered, this can still occur. To minimize urea formation:

  • Choice of Solvent: Performing the reaction in an aqueous or alcohol-based system can sometimes suppress urea formation.[4][6]

  • Reaction Temperature: Keep the reaction at room temperature, as higher temperatures can promote the formation of the isocyanate intermediate.

  • Alternative Methods: Some protocols suggest that catalyst-free N-tert-butyloxycarbonylation in water can yield N-t-Boc derivatives without urea side products.[4][7]

Q4: After workup, my product is difficult to purify. What are the best practices for purification?

A4: Purification of PEGylated compounds can be challenging due to their physical properties.

  • Workup Procedure: A standard workup involves washing the reaction mixture with a mild aqueous acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated aqueous sodium bicarbonate to remove any unreacted (Boc)₂O and other acidic impurities, and finally a brine wash.[1]

  • Chromatography: Flash column chromatography on silica (B1680970) gel is a common method for purification. A gradient of methanol (B129727) in dichloromethane (B109758) is often effective. Due to the polarity of PEG compounds, streaking on the column can be an issue. Pre-treating the silica gel with a base like triethylamine or using a solvent system with a small amount of a basic modifier can help improve separation and recovery.

  • Characterization: Confirm the purity and identity of your final product using analytical techniques such as HPLC, ¹H NMR, and MS.[4] For ¹H NMR, the appearance of a sharp singlet around 1.4-1.5 ppm is characteristic of the nine protons of the tert-butyl group of the Boc protector.

Frequently Asked Questions (FAQs)

What is the optimal solvent for Amino-PEG4-Boc conjugation?

Dichloromethane (DCM) is a widely used solvent for this reaction as it provides good solubility for both the Amino-PEG4 and the reagents.[1] Other aprotic solvents like tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) can also be used.[8][9] Some studies have explored using PEG-400 as a green reaction medium, which can lead to excellent yields under mild, solvent-free conditions.[3][10]

What is the role of the base in this reaction?

The reaction of an amine with (Boc)₂O produces tert-butoxycarboxylic acid as a byproduct. The base, typically a non-nucleophilic amine like DIPEA or TEA, is required to neutralize this acidic byproduct and drive the reaction forward.[2]

How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] On a TLC plate, the Boc-protected product will be more nonpolar (have a higher Rf value) than the starting amino-PEG. LC-MS can be used to observe the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

What are the standard storage conditions for this compound?

It is recommended to store this compound at -20°C under an inert atmosphere to prevent degradation.

Quantitative Data Summary

The efficiency of the Boc protection reaction is influenced by several factors. The following table summarizes representative reaction conditions and their impact on product yield and purity, based on literature for amino-PEG linkers.

ParameterReagent(s) and StoichiometrySolventTemperatureTimeTypical Yield/Purity
Standard Conditions (Boc)₂O (1.1-1.5 eq.), DIPEA (2-3 eq.)DCMRoom Temp.3-12 h>90% Yield
Green Chemistry (Boc)₂O (1.1 eq.)PEG-400Room Temp.0.5-2 h>90% Yield[3]
Aqueous Conditions (Boc)₂O (1.1 eq.), NaHCO₃Dioxane/WaterRoom Temp.2-4 hHigh
Catalyst-Free (Boc)₂O (1.2 eq.)WaterRoom Temp.1-2 hHigh, no di-Boc observed[4]

Detailed Experimental Protocol

This protocol provides a general procedure for the Boc protection of Amino-PEG4. It is recommended to optimize the conditions for your specific substrate and scale.

Materials:

  • Amino-PEG4

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon supply (optional)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the Amino-PEG4 (1 equivalent) in anhydrous DCM.

  • Addition of Base: Add DIPEA (2-3 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Addition of (Boc)₂O: Slowly add (Boc)₂O (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Wash the reaction mixture with 1M HCl.

    • Wash with saturated aqueous NaHCO₃.

    • Wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in DCM).

  • Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizing the Process

To better understand the chemical transformations and troubleshooting logic, the following diagrams are provided.

G cluster_reactants Reactants cluster_products Products cluster_side_products Potential Side Products AminePEG Amino-PEG4-NH2 DesiredProduct Amino-PEG4-NH-Boc AminePEG->DesiredProduct + (Boc)2O + Base DiBoc Amino-PEG4-N(Boc)2 AminePEG->DiBoc Excess (Boc)2O Urea Urea Dimer AminePEG->Urea High Temp. Boc2O (Boc)2O Boc2O->DesiredProduct Base Base (e.g., DIPEA) Base->DesiredProduct

Caption: Reaction scheme for this compound conjugation and potential side reactions.

G Start Start Conjugation Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup & Purification Complete->Workup Yes Troubleshoot Troubleshoot Complete->Troubleshoot No Analyze Analyze Product (NMR, MS, HPLC) Workup->Analyze Success Pure Product Analyze->Success Pure Analyze->Troubleshoot Impure Incomplete Incomplete Reaction Troubleshoot->Incomplete SideProducts Side Products Observed Troubleshoot->SideProducts CheckReagents Check Reagent Stoichiometry & Purity Incomplete->CheckReagents AdjustConditions Adjust Reaction Time/ Temperature/Solvent Incomplete->AdjustConditions SideProducts->AdjustConditions CheckReagents->Start AdjustConditions->Start

Caption: Troubleshooting workflow for this compound conjugation.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Amino-PEG4-Boc Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) when using Amino-PEG4-Boc linkers in the synthesis of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is an this compound linker and what are its key features?

A1: An this compound linker is a heterobifunctional crosslinker used in bioconjugation.[1] Its primary components are:

  • Amino (-NH2) group: A reactive primary amine at one terminus for conjugation, typically to a carboxyl group on a drug payload.

  • PEG4 spacer: A tetraethylene glycol spacer that enhances the hydrophilicity and biocompatibility of the ADC, which can reduce aggregation and improve pharmacokinetics.[2][3]

  • Boc (tert-butyloxycarbonyl) protecting group: This group masks a primary amine at the other terminus. It is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the amine for subsequent conjugation to an antibody.[4]

Q2: What is the typical workflow for creating an ADC using an this compound linker?

A2: The general workflow involves a two-stage process. First, the linker is conjugated to the cytotoxic payload, followed by the conjugation of the linker-payload construct to the antibody.

Experimental Workflows

Logical Workflow for ADC Synthesis using this compound Linker

ADC_Synthesis_Workflow cluster_0 Part 1: Drug-Linker Conjugation cluster_1 Part 2: Antibody-Drug Conjugation Drug_Payload Drug Payload (with COOH group) Activate_Drug Activate Drug's Carboxyl Group (e.g., EDC/NHS chemistry) Drug_Payload->Activate_Drug Amino_PEG4_Boc This compound Linker Conjugate_Linker Conjugate this compound to Activated Drug Amino_PEG4_Boc->Conjugate_Linker Activate_Drug->Conjugate_Linker Drug_Linker_Boc Drug-PEG4-NH-Boc Conjugate Conjugate_Linker->Drug_Linker_Boc Purify_1 Purify Drug-Linker Conjugate Drug_Linker_Boc->Purify_1 Boc_Deprotection Boc Deprotection (Acidic Conditions, e.g., TFA) Purify_1->Boc_Deprotection Drug_Linker_Amine Drug-PEG4-NH2 Conjugate Boc_Deprotection->Drug_Linker_Amine Final_Conjugation Conjugate Drug-Linker to Activated Antibody Drug_Linker_Amine->Final_Conjugation Antibody Monoclonal Antibody (with COOH group) Activate_Antibody Activate Antibody's Carboxyl Group (e.g., EDC/NHS chemistry) Antibody->Activate_Antibody Activate_Antibody->Final_Conjugation ADC Final ADC Final_Conjugation->ADC Purify_2 Purify and Characterize ADC (e.g., SEC, HIC) ADC->Purify_2

Caption: General workflow for ADC synthesis using an this compound linker.

Q3: Which amino acid residues on an antibody are typically targeted for conjugation with the deprotected Amino-PEG4-linker?

A3: The most common targets are the primary amines of lysine (B10760008) residues due to their abundance on the antibody surface.[5][] Alternatively, glutamic and aspartic acid residues can be targeted by activating their carboxyl groups.[7] Cysteine residues can also be used for site-specific conjugation, which often provides more homogeneous ADCs.[5][8][]

Q4: Why is the Drug-to-Antibody Ratio (DAR) a critical quality attribute?

A4: The DAR, or the average number of drug molecules conjugated to a single antibody, is a critical parameter that directly impacts the ADC's efficacy, safety, and pharmacokinetic profile. A low DAR may result in insufficient potency, while a high DAR can lead to increased toxicity, aggregation, and faster clearance from circulation.[10][11]

Q5: What are the main advantages of using a PEG4 spacer in the linker?

A5: The PEG4 spacer offers several benefits:

  • Increased Hydrophilicity: It improves the solubility of the ADC, which is particularly important when working with hydrophobic payloads, thereby reducing the risk of aggregation.[2][12]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG can extend the circulation half-life of the ADC by reducing renal clearance.[13]

  • Steric Hindrance: The PEG chain can create a steric shield that prevents intermolecular interactions, further minimizing aggregation.[3]

Troubleshooting Guides

Problem 1: Low or No Drug-to-Antibody Ratio (DAR)
Potential Cause Troubleshooting Action
Incomplete Boc Deprotection Verify complete removal of the Boc group from the drug-linker conjugate using LC-MS. If incomplete, extend the reaction time with the acidic deprotection agent (e.g., TFA) or use a stronger acid system like 4M HCl in dioxane.[14] Ensure the solvent fully dissolves the PEGylated compound.[14]
Inefficient Antibody Activation Confirm the activity of your activating agents (e.g., EDC/NHS). Use a higher molar excess of EDC/NHS. Ensure the reaction buffer is at the optimal pH for the activation chemistry (typically pH 6.0 for carboxyl activation).[7]
Suboptimal Molar Ratio of Drug-Linker to Antibody Increase the molar excess of the deprotected drug-linker conjugate in the final conjugation step. This often requires empirical optimization to achieve the desired DAR.
Antibody Impurities Ensure the antibody is highly pure (>95%). The presence of other proteins or amine-containing buffers (like Tris) can compete in the conjugation reaction. Perform buffer exchange into an amine-free buffer (e.g., PBS) before activation.
Steric Hindrance The PEG4 linker is relatively short and may not be sufficient to overcome steric hindrance if the conjugation site on the antibody is not easily accessible. Consider site-directed mutagenesis to introduce a more accessible conjugation site.
Problem 2: ADC Aggregation
Potential Cause Troubleshooting Action
High DAR A high number of conjugated hydrophobic payloads is a common cause of aggregation.[3] Aim for a lower target DAR by reducing the molar excess of the drug-linker during conjugation.
Hydrophobic Nature of the Payload Even with the PEG4 linker, a highly hydrophobic drug can still induce aggregation. Consider using a longer PEG linker (e.g., PEG8, PEG12) to further increase hydrophilicity.[10]
Improper Buffer Conditions Optimize the pH and ionic strength of the final formulation buffer. The addition of excipients like arginine or glycerol (B35011) can help prevent aggregation.[14]
Inefficient Purification Residual unconjugated drug-linker or other reagents can contribute to aggregation. Ensure efficient removal of these components using size-exclusion chromatography (SEC) or other suitable methods.[15]

Data Presentation: Impact of Linker and Molar Ratio on DAR

The following tables summarize hypothetical, yet representative, quantitative data to illustrate the impact of experimental conditions on the final DAR.

Table 1: Effect of PEG Linker Length on ADC Properties

LinkerAverage DAR% Monomer (by SEC)In Vivo Half-life
No PEG3.592%Short
PEG4 3.8 97% Moderate
PEG84.098%Long
PEG124.199%Long
PEG243.999%Very Long
Data adapted from studies showing trends of increased stability and half-life with longer PEG chains.[2][13]

Table 2: Impact of Drug-Linker Molar Ratio on Average DAR

Molar Ratio (Drug-Linker : Antibody)Average DAR (by HIC)
3:12.5
5:13.8
8:15.2
10:16.1
15:17.0
This table illustrates a typical trend where increasing the molar excess of the drug-linker leads to a higher average DAR.

Experimental Protocols

Protocol 1: Boc Deprotection of Drug-PEG4-NH-Boc Conjugate

This protocol outlines the removal of the Boc protecting group from the drug-linker conjugate prior to antibody conjugation.

Materials:

  • Drug-PEG4-NH-Boc conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger for sensitive payloads)

  • Rotary evaporator

  • Nitrogen or argon gas

Procedure:

  • Dissolve the Drug-PEG4-NH-Boc conjugate in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v). If the payload is sensitive to the tert-butyl cation byproduct, add a scavenger like TIS (2.5-5% v/v).[14]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by LC-MS until the starting material is fully consumed (typically 1-2 hours).[14]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (B28343) (3x) to help remove residual TFA.

  • The resulting TFA salt of the deprotected Drug-PEG4-NH2 can often be used directly in the next conjugation step after thorough drying under vacuum.

Protocol 2: Lysine-Targeted ADC Conjugation

This protocol describes the conjugation of the deprotected Drug-PEG4-NH2 to the lysine residues of an antibody.

Materials:

  • Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Deprotected Drug-PEG4-NH2 (from Protocol 1)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC column)

Procedure:

  • Antibody Preparation: Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.

  • Activation of Antibody Carboxyl Groups:

    • Add a 50-fold molar excess of EDC to the antibody solution.

    • Immediately add a 100-fold molar excess of Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[7]

  • Conjugation Reaction:

    • Dissolve the deprotected Drug-PEG4-NH2 in a small amount of anhydrous DMSO or DMF.

    • Add the desired molar excess (e.g., 5 to 20-fold) of the drug-linker solution to the activated antibody solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Quenching: Add quenching buffer to a final concentration of 50 mM to stop the reaction.

  • Purification: Purify the ADC using an SEC column (e.g., Sephadex G-25) to remove excess drug-linker and other reagents.

Protocol 3: Characterization of DAR by Hydrophobic Interaction Chromatography (HIC)

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0

  • ADC sample

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.[3]

  • Sample Preparation: Dilute the purified ADC sample in Mobile Phase A to approximately 1 mg/mL.

  • Injection: Inject the sample onto the equilibrated column.

  • Chromatographic Separation: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes. ADC species with higher DAR are more hydrophobic and will elute later.[3]

  • Data Acquisition: Monitor the eluate at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to different DAR species. The average DAR can be calculated from the relative peak areas, often with confirmation by mass spectrometry.

Signaling Pathways and Logical Relationships

Troubleshooting Workflow for Incomplete Boc Deprotection

Boc_Deprotection_Troubleshooting Start Incomplete Boc Deprotection (Confirmed by LC-MS) Check_Time Was reaction time sufficient (1-2h)? Start->Check_Time Extend_Time Extend reaction time and re-monitor Check_Time->Extend_Time No Check_Acid Was acid concentration adequate (e.g., 50% TFA)? Check_Time->Check_Acid Yes End Re-analyze by LC-MS Extend_Time->End Increase_Acid Increase acid concentration or use stronger acid (e.g., 4M HCl in dioxane) Check_Acid->Increase_Acid No Check_Solubility Is the PEGylated compound fully dissolved? Check_Acid->Check_Solubility Yes Increase_Acid->End Change_Solvent Optimize solvent system for better solubility Check_Solubility->Change_Solvent No Check_Solubility->End Yes Change_Solvent->End

Caption: A logical workflow for troubleshooting incomplete Boc deprotection.

General Mechanism of ADC Action

ADC_Mechanism ADC_Circulation ADC in Circulation Binding Binding to Target Antigen on Tumor Cell ADC_Circulation->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Release Linker Cleavage and Payload Release Lysosome->Release Apoptosis Induction of Apoptosis Release->Apoptosis

Caption: The general mechanism of action for an Antibody-Drug Conjugate.

References

Technical Support Center: Purification of Amino-PEG4-Boc Conjugated Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of biomolecules conjugated with Amino-PEG4-Boc. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of purifying these specific conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugated biomolecules?

The main challenges stem from the properties of the PEG linker and the Boc protecting group. Key issues include:

  • Product Heterogeneity: The conjugation reaction can result in a mixture of the desired mono-PEGylated product, unreacted biomolecule, excess PEG linker, and potentially multi-PEGylated species.

  • Boc-Protected Stage: The presence of the hydrophobic Boc group can alter the chromatographic behavior of the conjugate, which needs to be considered when developing a purification strategy.

  • Post-Deprotection Purification: After the removal of the Boc group, a subsequent purification step is often necessary to remove deprotection reagents and any side products generated during this acidic step.[1][2]

  • Hydrodynamic Radius: PEGylation significantly increases the hydrodynamic radius of a biomolecule, which is a key principle exploited in size-exclusion chromatography (SEC).[]

  • Charge Shielding: The PEG chain can mask the surface charges of a protein, which can be leveraged in ion-exchange chromatography (IEX) to separate PEGylated from non-PEGylated forms.[][4]

Q2: Which purification techniques are most effective for this compound conjugated biomolecules?

A multi-step purification strategy is often the most effective approach. The choice of techniques depends on the nature of the biomolecule (e.g., protein, peptide, oligonucleotide) and the scale of the purification. The most commonly used methods are:

  • Size-Exclusion Chromatography (SEC): Ideal for removing excess, low-molecular-weight PEG linkers and for separating molecules based on size. It is particularly effective for the initial cleanup of PEGylated proteins.[][5]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique well-suited for purifying smaller biomolecules like peptides. It separates molecules based on hydrophobicity and can often resolve species with different degrees of PEGylation.[]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. Since PEGylation can alter the surface charge of a protein, IEX is effective at separating PEGylated conjugates from their unmodified counterparts.[][4]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity under non-denaturing conditions. It can be a useful polishing step in a multi-step purification process.[]

Q3: How does the Boc protecting group affect my purification strategy?

The Boc group is relatively hydrophobic and will influence the retention characteristics of your conjugate in techniques like RP-HPLC and HIC.

  • Purification with Boc group on: If you purify the conjugate before Boc deprotection, the increased hydrophobicity due to the Boc group can be used to achieve separation on an RP-HPLC column.

  • Purification after Boc deprotection: After acid-mediated removal of the Boc group, the resulting free amine is protonated (e.g., as a TFA salt), making the molecule more polar. This change in polarity will alter its elution profile in RP-HPLC, typically leading to earlier elution times. You will also need to perform a purification step to remove the deprotection reagents.[1]

Q4: How do I remove the Boc protecting group, and what are the purification considerations?

The Boc group is typically removed under acidic conditions. A common method is treatment with Trifluoroacetic Acid (TFA) in a solvent like Dichloromethane (DCM).[1][6]

  • Deprotection Reaction: The reaction is usually fast (30 minutes to 2 hours) at room temperature.[1][6]

  • Post-Deprotection Purification: After deprotection, it is crucial to remove the acid and any scavengers used. This can be achieved by precipitation of the product with a non-polar solvent like cold diethyl ether, followed by centrifugation and washing.[2] Alternatively, a desalting step using SEC or a buffer exchange can be performed.[7] For smaller molecules, RP-HPLC can be used to purify the deprotected conjugate from reaction byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield After Purification Product Precipitation on Column: The conjugate may be precipitating on the chromatography column.- Decrease the sample concentration before loading.- Modify the mobile phase to improve solubility (e.g., adjust pH, add organic modifier).[5]
Non-specific Binding: The conjugate may be irreversibly binding to the column matrix.- For SEC, add arginine to the mobile phase to reduce non-specific interactions.[8]- For IEX, adjust the salt concentration or pH of the elution buffer.
Broad Peaks in RP-HPLC PEG Dispersity: The inherent polydispersity of PEG chains can lead to peak broadening.[9]- Use a monodisperse this compound linker if possible to obtain sharper peaks.[10]- Optimize the gradient slope in your HPLC method; shallower gradients often improve resolution.
Secondary Interactions: The conjugate may be interacting with the column matrix in multiple ways.- Increase the column temperature (e.g., to 45°C) to improve peak shape.[11]- Use a different column chemistry (e.g., C4 instead of C18 for proteins).[12]
Incomplete Boc Deprotection Insufficient Acid Strength/Concentration: The acid may be too weak or diluted to drive the reaction to completion.[1]- Increase the concentration of TFA (e.g., from 20% to 50% in DCM).- Consider a stronger acid system like 4M HCl in dioxane.[1]
Inadequate Reaction Time: The reaction may not have been allowed to proceed for long enough.- Extend the reaction time and monitor progress by LC-MS or TLC.[1]
Side Products After Boc Deprotection Alkylation of Nucleophilic Residues: The tert-butyl cation generated during deprotection can alkylate sensitive amino acid residues (e.g., tryptophan, methionine).[13]- Add scavengers like triisopropylsilane (B1312306) (TIS) to the deprotection cocktail to trap the tert-butyl cations.[1]
Ester Bond Cleavage: If your biomolecule contains acid-sensitive ester bonds, they may be cleaved by TFA.- Use a milder deprotection reagent like HCl in an organic solvent, which may be less harsh on ester bonds.
Difficulty Separating PEGylated from Un-PEGylated Biomolecule Insufficient Resolution: The chosen chromatography method may not provide enough resolution.- For SEC, ensure there is a significant difference in hydrodynamic radius. This method is less effective for small PEGs or large proteins.[14]- For IEX, optimize the pH and salt gradient to maximize the charge difference between the species.- For RP-HPLC, a shallow organic gradient is often necessary to resolve PEGylated and un-PEGylated forms.[12]

Experimental Protocols

Protocol 1: Purification of a Boc-PEGylated Protein using Size-Exclusion Chromatography (SEC)

This protocol is designed for the initial removal of excess this compound linker from a protein conjugation reaction mixture.

Materials:

  • SEC column (e.g., Superdex 200 or similar, appropriate for the size of your protein conjugate)

  • HPLC or FPLC system

  • SEC Running Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • 0.22 µm syringe filters

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer until a stable baseline is achieved.

  • Sample Preparation: Centrifuge the conjugation reaction mixture to remove any precipitates. Filter the supernatant through a 0.22 µm syringe filter.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. For optimal resolution, the injection volume should not exceed 2-5% of the total column volume.[5]

  • Elution: Elute the sample with the SEC Running Buffer at a constant flow rate recommended for the column.

  • Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated protein conjugate will elute before the smaller, unreacted this compound linker.

  • Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy (at 280 nm for proteins) to identify the fractions containing the purified conjugate.

  • Pooling: Pool the fractions containing the pure product for downstream applications or further purification steps.

Protocol 2: Purification of a Boc-PEGylated Peptide using Reverse-Phase HPLC (RP-HPLC)

This protocol is suitable for the high-resolution purification of smaller biomolecules like peptides.

Materials:

  • C18 or C4 RP-HPLC column

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • 0.22 µm syringe filters

Procedure:

  • System Equilibration: Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter.

  • Sample Injection: Inject the filtered sample onto the column.

  • Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. A shallow gradient (e.g., 0.5-1% increase in B per minute) is often required to separate the PEGylated product from unreacted peptide and other impurities.

  • Fraction Collection: Collect fractions corresponding to the peaks of interest detected by UV absorbance (typically at 214 nm and 280 nm for peptides).

  • Analysis: Analyze the collected fractions by LC-MS to confirm the identity and purity of the desired Boc-PEGylated peptide.

  • Solvent Removal: Pool the pure fractions and remove the solvent, typically by lyophilization.

Protocol 3: Boc Deprotection of an Amino-PEG4-Conjugated Biomolecule

This protocol outlines the removal of the Boc protecting group using TFA.

Materials:

  • Boc-protected PEGylated biomolecule

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM in a glass vial.

  • Reaction Setup: Cool the solution to 0°C in an ice bath. Add TFA to a final concentration of 20-50% (v/v). If your biomolecule contains sensitive residues, add TIS (2.5-5% v/v) as a scavenger.[1]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.[1]

  • Work-up:

    • Concentrate the reaction mixture under a stream of nitrogen or by rotary evaporation to remove the DCM and excess TFA.

    • Add cold diethyl ether to the residue to precipitate the deprotected product (as a TFA salt).

    • Pellet the product by centrifugation and carefully decant the ether.

    • Wash the pellet with cold diethyl ether two more times to remove residual TFA and scavengers.

  • Drying: Dry the final product under vacuum. The deprotected conjugate can then be further purified if necessary.

Visualizations

G cluster_0 Conjugation & Initial Purification cluster_1 Deprotection & Final Purification Biomolecule Biomolecule (Protein, Peptide, etc.) Reaction Conjugation Reaction Biomolecule->Reaction PEG_Linker This compound PEG_Linker->Reaction Crude Crude Reaction Mixture (Conjugate, Excess Reagents) Reaction->Crude Purification1 Primary Purification (e.g., SEC) Crude->Purification1 Boc_Conjugate Purified Boc-PEG4-Conjugate Purification1->Boc_Conjugate Deprotection Boc Deprotection (TFA/DCM) Boc_Conjugate->Deprotection Crude_Deprotected Crude Deprotected Mixture Deprotection->Crude_Deprotected Purification2 Final Purification (e.g., RP-HPLC or SEC) Crude_Deprotected->Purification2 Final_Product Final Amino-PEG4-Conjugate Purification2->Final_Product

Caption: General workflow for synthesis and purification of Amino-PEG4 conjugated biomolecules.

G Start Low Yield After Purification Cause1 Product Precipitation? Start->Cause1 Cause2 Non-Specific Binding? Start->Cause2 Solution1a Decrease Sample Concentration Cause1->Solution1a Yes Solution1b Modify Mobile Phase Cause1->Solution1b Yes Solution2 Add Arginine (SEC) or Adjust Buffer (IEX) Cause2->Solution2 Yes

Caption: Troubleshooting logic for low purification yield.

G Start Incomplete Boc Deprotection Cause1 Insufficient Acid? Start->Cause1 Cause2 Short Reaction Time? Start->Cause2 Solution1 Increase Acid Conc. (e.g., 20% -> 50% TFA) Cause1->Solution1 Yes Solution2 Extend Reaction Time & Monitor by LC-MS Cause2->Solution2 Yes

Caption: Troubleshooting logic for incomplete Boc deprotection.

References

Technical Support Center: Enhancing NHS Ester Reactions with Amino-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for improving the efficiency of N-hydroxysuccinimide (NHS) ester reactions with Amino-PEG4-Boc. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to navigate common challenges and optimize your conjugation strategy.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting an NHS ester with this compound?

The optimal pH for the reaction between an NHS ester and a primary amine, such as the one on this compound, is in the range of 7.2 to 8.5.[1] A more specific pH of 8.3-8.5 is often recommended to strike a balance between ensuring the primary amine is deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester, which becomes more rapid at higher pH values.[2][3] At a pH below 7, the amine group is protonated (-NH3+) and therefore not sufficiently nucleophilic for the reaction to proceed efficiently.[4]

Q2: Which buffers should I use for the conjugation reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your this compound for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer at a concentration of 0.1 M.[1][2] Avoid buffers such as Tris-HCl, as the Tris molecule itself contains a primary amine.[3][5]

Q3: My NHS ester is not soluble in the aqueous reaction buffer. What should I do?

Many NHS esters have limited aqueous solubility.[2] It is standard practice to first dissolve the NHS ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous solution containing your this compound.[6][7] When using DMF, ensure it is high-purity and amine-free, as contaminating amines can react with your NHS ester.[2][8] The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.[7]

Q4: What is the purpose of the Boc group on this compound?

The tert-butyloxycarbonyl (Boc) group is a protecting group for the primary amine.[2] Its function is to temporarily block the reactivity of the amine, which is particularly useful in multi-step syntheses where reactions at other parts of a molecule are desired without affecting the amine.[2] The Boc group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions to regenerate the free, reactive amine for subsequent conjugation steps.[2][9]

Q5: How do I remove the Boc protecting group after my initial reaction?

The Boc group is typically removed under acidic conditions. A common and effective method is to treat the Boc-protected compound with a solution of trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[2] A concentration of 20-50% TFA in DCM is generally sufficient.[3] The reaction is usually fast, often completing within 1-2 hours at room temperature.[2]

Q6: Are there any side reactions to be aware of during Boc deprotection?

Yes, the t-butyl cation that is released during the acidic cleavage of the Boc group can potentially alkylate electron-rich amino acid residues like tryptophan or methionine if they are present in your molecule.[3][4] To prevent this, a "scavenger" such as triisopropylsilane (B1312306) (TIS) can be added to the reaction mixture.[2][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of NHS ester: The NHS ester has been prematurely hydrolyzed by moisture.Store NHS esters in a desiccator and allow the vial to equilibrate to room temperature before opening to prevent condensation.[9] Prepare solutions in anhydrous DMSO or DMF immediately before use and do not store them in aqueous solutions.[7]
Incorrect buffer pH: The pH of the reaction buffer is too low (below 7.2), leaving the amine protonated and unreactive.Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. Use a calibrated pH meter to verify.[1]
Incorrect buffer composition: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the this compound.Switch to a non-amine-containing buffer such as PBS, borate, or carbonate buffer.[1][5]
Inactive this compound: The starting material is degraded or the Boc group was unintentionally removed.Confirm the integrity of your this compound using an appropriate analytical method such as mass spectrometry or NMR.
Multiple or Unexpected Products Over-alkylation: If your target molecule has multiple primary amines, the NHS ester may react at more than one site.Reduce the molar excess of the NHS ester relative to your target molecule. Optimize the reaction time to favor mono-conjugation.
Side reactions during Boc deprotection: The t-butyl cation generated during deprotection has reacted with other parts of your molecule.Add a scavenger like triisopropylsilane (TIS) to the deprotection reaction mixture to quench the t-butyl cation.[2][3]
Difficulty Purifying the Final Product Similar properties of starting materials and product: The PEGylated product may have similar chromatographic behavior to the starting materials.A variety of purification techniques may be necessary. Size-exclusion chromatography (SEC) is effective for removing small molecules like unreacted NHS ester. Ion-exchange chromatography (IEX) can be used to separate molecules based on charge differences, which may be altered by PEGylation. Reverse-phase HPLC can also be employed for separation.

Quantitative Data Summary

The efficiency of NHS ester reactions is critically dependent on pH due to the competing hydrolysis reaction. The table below summarizes the stability of NHS esters at various pH values.

pHHalf-life of NHS EsterRemarks
7.04-5 hours (at 0°C)Slower reaction with amine, but greater ester stability.[1]
8.0~1 hourA good compromise for many reactions.
8.6~10 minutes (at 4°C)Rapid hydrolysis significantly reduces the amount of active ester available for conjugation.[1]
9.0MinutesVery rapid hydrolysis, generally not recommended.

Experimental Protocols

Protocol 1: NHS Ester Conjugation with this compound

This protocol describes a general procedure for the reaction of an NHS ester with this compound.

Materials:

  • Molecule containing an NHS ester group

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a final concentration of 10-20 mM.[7]

  • Prepare the this compound Solution: Dissolve the this compound in the Reaction Buffer to the desired concentration (e.g., 1-10 mg/mL).

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the this compound solution.[7] Vortex gently to mix.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[2] The optimal time may need to be determined empirically.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.

  • Purification: Purify the resulting Boc-protected PEGylated conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove unreacted reagents and byproducts.

Protocol 2: Boc Deprotection of the PEGylated Conjugate

This protocol describes the removal of the Boc protecting group to yield a free primary amine.

Materials:

  • Boc-protected PEGylated conjugate

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • (Optional) Triisopropylsilane (TIS) as a scavenger

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dissolution: Dissolve the Boc-protected PEGylated conjugate in anhydrous DCM in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add TFA to a final concentration of 20-50% (v/v).[2] If your molecule contains acid-sensitive residues, add TIS (2.5-5% v/v).[2]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[2] Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Dissolve the residue in a suitable organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.[2]

Visualizations

NHS_Ester_Reaction NHS Ester Reaction with this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products NHS_Ester NHS Ester (R-C(O)O-NHS) Conjugate Boc-PEGylated Conjugate (Boc-NH-(PEG)4-R'-C(O)-R) NHS_Ester->Conjugate Nucleophilic attack by amine Amino_PEG_Boc This compound (Boc-NH-(PEG)4-R') Amino_PEG_Boc->Conjugate pH pH 7.2 - 8.5 Buffer Amine-free Buffer (e.g., PBS) Solvent DMSO or DMF for NHS Ester NHS_byproduct N-Hydroxysuccinimide Conjugate->NHS_byproduct Release of

Caption: Chemical reaction pathway for NHS ester conjugation.

Experimental_Workflow Experimental Workflow for PEGylation and Deprotection Start Start Prep_NHS Prepare NHS Ester Solution (in DMSO/DMF) Start->Prep_NHS Prep_PEG Prepare this compound Solution (in aqueous buffer, pH 7.2-8.5) Start->Prep_PEG React Combine and Incubate (RT, 1-4h or 4°C, overnight) Prep_NHS->React Prep_PEG->React Quench Quench Reaction (e.g., Tris buffer) React->Quench Purify_1 Purify Boc-Protected Conjugate (SEC, Dialysis) Quench->Purify_1 Deprotect Boc Deprotection (TFA in DCM) Purify_1->Deprotect Workup Neutralization and Work-up Deprotect->Workup Purify_2 Purify Final Conjugate Workup->Purify_2 End End Product: Deprotected PEGylated Molecule Purify_2->End

Caption: Step-by-step experimental workflow.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield Start Low or No Product Yield Check_pH Is pH between 7.2 and 8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_NHS Was NHS ester solution fresh? Check_Buffer->Check_NHS Yes Change_Buffer Use PBS, Borate, or Carbonate buffer Check_Buffer->Change_Buffer No Check_Reagents Are starting materials intact? Check_NHS->Check_Reagents Yes New_NHS Use fresh, anhydrous solvent and new NHS ester Check_NHS->New_NHS No Verify_Reagents Verify integrity of starting materials (MS, NMR) Check_Reagents->Verify_Reagents Unsure Success Reaction should proceed Check_Reagents->Success Yes Adjust_pH->Success Change_Buffer->Success New_NHS->Success Verify_Reagents->Success

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Monitoring the Progress of Amino-PEG4-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of the reaction between an amine and di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form Amino-PEG4-Boc.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to monitor the progress of an this compound reaction?

A1: The three most common and effective methods for monitoring this reaction are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages in terms of speed, sensitivity, and the level of structural information provided.

Q2: How does the polarity of the starting material and product differ, and how does this affect monitoring?

A2: The starting material, the free amine of the PEG linker, is significantly more polar than the Boc-protected product. The addition of the bulky, nonpolar tert-butyloxycarbonyl (Boc) group decreases the overall polarity of the molecule. This difference in polarity is the fundamental principle that allows for chromatographic separation and monitoring by TLC and LC-MS.

Q3: Which TLC stain is most effective for visualizing PEGylated compounds?

A3: Standard UV visualization is often ineffective for PEG compounds as they may lack a UV chromophore. While common stains like potassium permanganate (B83412) can work, they are not always reliable. Dragendorff's reagent is a highly effective stain for visualizing PEG-containing compounds, appearing as distinct spots on the TLC plate.

Q4: What are the key indicators of a successful Boc protection reaction in ¹H NMR?

A4: The most definitive indicator of a successful reaction is the appearance of a new, large singlet peak in the upfield region of the ¹H NMR spectrum, typically around 1.4 ppm. This peak corresponds to the nine equivalent protons of the tert-butyl group on the Boc moiety. Concurrently, you should observe a shift in the signals of the protons adjacent to the amine group.

Troubleshooting Guides

Issue 1: Streaking or Elongated Spots on the TLC Plate
  • Possible Cause 1: Sample Overloading.

    • Solution: The concentration of the spotted sample is too high. Dilute the reaction mixture sample with a suitable solvent (e.g., dichloromethane (B109758) or methanol) before spotting it on the TLC plate.[1][2]

  • Possible Cause 2: Highly Polar Nature of the Analyte.

    • Solution: PEGylated compounds, especially the starting amine, can be highly polar and interact strongly with the silica (B1680970) gel stationary phase, leading to streaking. To mitigate this, add a small amount of a basic modifier, such as triethylamine (B128534) (0.1–2.0%), to the mobile phase. This will help to reduce the tailing of the amine spot.[1]

  • Possible Cause 3: Inappropriate Mobile Phase.

    • Solution: The chosen solvent system may not be optimal for the separation. Experiment with different solvent systems of varying polarities. A common starting point for polar compounds is a mixture of a polar solvent like ethyl acetate (B1210297) or methanol (B129727) in a less polar solvent like dichloromethane or chloroform.[3]

Issue 2: No Product Detected by LC-MS
  • Possible Cause 1: Incomplete Reaction.

    • Solution: The reaction may not have proceeded to completion. Allow the reaction to stir for a longer period. You can take time-point samples to monitor the progress. Ensure that the reagents, particularly the Boc anhydride, have not degraded.

  • Possible Cause 2: Improper Ionization.

    • Solution: PEG compounds can be challenging to ionize effectively. Ensure the mobile phase contains an appropriate modifier to promote ionization, such as 0.1% formic acid or ammonium (B1175870) acetate. These additives help in the formation of protonated ([M+H]⁺) or other adducts ([M+Na]⁺, [M+NH₄]⁺) that are readily detectable by the mass spectrometer.

  • Possible Cause 3: Product is Not Eluting from the Column.

    • Solution: The LC gradient may not be strong enough to elute the more nonpolar Boc-protected product. Adjust the gradient to include a higher percentage of the organic solvent (e.g., acetonitrile) towards the end of the run.

Issue 3: Complex or Uninterpretable NMR Spectrum
  • Possible Cause 1: Presence of Starting Material and Product.

    • Solution: If the reaction is incomplete, the spectrum will show a mixture of signals from both the starting amine and the Boc-protected product. Look for the characteristic tert-butyl singlet of the product and the remaining signals of the starting material.

  • Possible Cause 2: Solvent Impurities.

    • Solution: Ensure that the deuterated solvent used for NMR is of high purity. Residual signals from solvents used in the reaction or workup (e.g., dichloromethane, ethyl acetate) can complicate the spectrum.

  • Possible Cause 3: Water in the Sample.

    • Solution: A broad peak in the spectrum is often indicative of water. This can obscure other signals. Ensure your sample is dry before preparing the NMR sample. This can be achieved by drying the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate and removing the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Analytical Techniques for Monitoring this compound Reaction Progress

FeatureThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR)
Principle Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.Separation by HPLC followed by mass analysis.Measures the magnetic properties of atomic nuclei to provide structural information.
Speed Fast, qualitative analysis.Longer run times, but high throughput with automation.Relatively slower per sample.
Cost Low initial and operational costs.High initial instrument cost and ongoing expenses.High initial instrument cost.
Resolution Lower resolution.High resolution, can separate closely related impurities.Provides detailed structural information.
Quantitation Semi-quantitative at best.Highly quantitative.Can be quantitative (qNMR).
Key Indicator Disappearance of the polar starting material spot and appearance of a new, less polar product spot.A new peak with the expected mass-to-charge ratio of the Boc-protected product.Appearance of a large singlet around 1.4 ppm for the Boc group's protons.

Table 2: Expected Chromatographic and Spectrometric Data

CompoundTLC (DCM:MeOH 9:1) RfLC-MS Expected [M+H]⁺ (m/z)¹H NMR Boc-group Signal (ppm)¹³C NMR Boc-group Signals (ppm)
Amino-PEG4-amine~0.2207.1N/AN/A
Boc-Amino-PEG4-amine~0.6307.2~1.4 (singlet, 9H)~79.5 (quaternary C), ~28.4 (methyl C)

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC)
  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Spotting: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., DCM). Using a capillary tube, spot the mixture on the baseline. Also spot the starting material as a reference.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 9:1 Dichloromethane:Methanol). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a Dragendorff's stain solution.

  • Analysis: Calculate the Retention Factor (Rf) for the starting material and product spots. A higher Rf value for the product spot indicates a successful reaction.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 0.1 mg/mL.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100 - 1000.

  • Analysis: Monitor for the disappearance of the peak corresponding to the starting material's mass-to-charge ratio and the appearance of a new peak corresponding to the Boc-protected product.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Take a representative sample from the reaction mixture and remove the solvent under reduced pressure. If necessary, perform a simple work-up to remove excess reagents. Dissolve the crude product in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • Acquisition: Acquire a ¹H NMR spectrum. If further confirmation is needed, acquire a ¹³C NMR spectrum.

  • Analysis:

    • ¹H NMR: Look for the characteristic singlet of the nine tert-butyl protons around 1.4 ppm. Also, observe the chemical shift changes of the protons on the carbons adjacent to the nitrogen atom.

    • ¹³C NMR: Confirm the presence of the Boc group by identifying the quaternary carbon signal around 79.5 ppm and the methyl carbon signal around 28.4 ppm.

Visualizations

experimental_workflow cluster_reaction This compound Reaction cluster_monitoring Monitoring start Start Reaction: Amino-PEG4 + Boc₂O reaction Reaction in Progress start->reaction take_aliquot Take Aliquot reaction->take_aliquot end_reaction Reaction Complete tlc TLC Analysis take_aliquot->tlc lcms LC-MS Analysis take_aliquot->lcms nmr NMR Analysis take_aliquot->nmr tlc->reaction Incomplete tlc->end_reaction Complete lcms->reaction Incomplete lcms->end_reaction Complete nmr->reaction Incomplete nmr->end_reaction Complete

Caption: Experimental workflow for monitoring the this compound reaction.

Caption: Troubleshooting decision tree for monitoring issues.

References

Technical Support Center: Post-Conjugation Purification of Amino-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess Amino-PEG4-Boc following bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after conjugation?

A1: Residual this compound can interfere with downstream applications by competing for binding sites, causing inaccurate characterization (e.g., drug-to-antibody ratio), and potentially leading to undesired physiological responses in in-vivo studies. Thorough purification ensures that the biological activity and properties of the final conjugate are solely attributable to the intended molecule.

Q2: What are the primary methods for removing small, unreacted PEG linkers?

A2: The most common and effective methods for removing small molecules like this compound from larger bioconjugates are based on differences in size, polarity, or charge. These include Size Exclusion Chromatography (SEC), Dialysis, and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Q3: How do I choose the best purification method for my experiment?

A3: The choice of purification method depends on several factors, including the size and stability of your bioconjugate, the required purity, the scale of your reaction, and the available equipment. The flowchart below provides a general guide for selecting an appropriate method.

Q4: Can I use precipitation to remove excess this compound?

A4: While precipitation can be used to isolate the larger bioconjugate, it may not be the most effective method for completely removing a soluble and polar molecule like this compound, which can get trapped in the precipitate. It is generally less precise than chromatographic or filtration-based methods.

Purification Method Selection Guide

PurificationSelection start Start: Conjugation Reaction Mixture (Bioconjugate + Excess this compound) size_diff Is there a significant size difference between the conjugate and the linker? start->size_diff sec Size Exclusion Chromatography (SEC) size_diff->sec Yes dialysis Dialysis / Ultrafiltration size_diff->dialysis Yes stability Is the conjugate stable in organic solvents? size_diff->stability No end_purified Purified Bioconjugate sec->end_purified dialysis->end_purified rp_hplc Reverse-Phase HPLC (RP-HPLC) stability->rp_hplc Yes other_methods Consider Alternative Methods (e.g., Ion-Exchange Chromatography) stability->other_methods No rp_hplc->end_purified other_methods->end_purified

Caption: A decision tree to guide the selection of the optimal purification method.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Excess this compound still present after SEC. Inappropriate column choice (pore size too large).Select a column with a pore size that effectively separates the molecular weight of your conjugate from the smaller this compound.
Co-elution due to non-specific interactions with the column matrix.Modify the mobile phase by adjusting the salt concentration or pH to minimize interactions.
Low recovery of the bioconjugate after dialysis. The molecular weight cutoff (MWCO) of the dialysis membrane is too large.Use a dialysis membrane with a MWCO that is significantly smaller than your bioconjugate (e.g., at least 3-5 times smaller).
The bioconjugate is adsorbing to the dialysis membrane.Consider using a different type of membrane material (e.g., regenerated cellulose (B213188) vs. PVDF).
Poor separation with RP-HPLC. The gradient is too steep.Optimize the elution gradient to be shallower, allowing for better resolution between the bioconjugate and the excess linker.
The column chemistry is not suitable.Experiment with different column stationary phases (e.g., C4, C8, C18) to find the one that provides the best separation based on the hydrophobicity of your conjugate.
The purified conjugate shows loss of activity. Harsh purification conditions (e.g., organic solvents in RP-HPLC, extreme pH).If possible, opt for milder purification methods like SEC or dialysis. If RP-HPLC is necessary, minimize exposure to organic solvents and use a biocompatible mobile phase.

Comparison of Purification Methods

Method Principle Typical Purity Recovery Scale Speed Cost
Size Exclusion Chromatography (SEC) Separation based on molecular size.>95%80-95%Lab to ProcessModerateModerate
Dialysis / Ultrafiltration Separation based on differential diffusion across a semi-permeable membrane.90-95%>90%Lab to ProcessSlowLow
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.>98%70-90%Lab to PilotFastHigh

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

Principle: This method separates molecules based on their hydrodynamic radius. Larger molecules, such as the bioconjugate, will elute first, while smaller molecules, like the excess this compound, will enter the pores of the stationary phase and elute later.

Methodology:

  • Column Selection: Choose a size exclusion column with a fractionation range appropriate for separating your bioconjugate from the small this compound (MW ~336 g/mol ).

  • Buffer Preparation: Prepare a mobile phase that is compatible with your bioconjugate and will not cause aggregation or degradation. A common choice is phosphate-buffered saline (PBS).

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter your conjugation reaction mixture through a 0.22 µm filter to remove any particulates.

  • Injection and Elution: Inject the filtered sample onto the column and begin the elution with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the elution profile using a UV detector (typically at 280 nm for proteins).

  • Analysis: Analyze the collected fractions using SDS-PAGE or another appropriate method to identify the fractions containing the purified bioconjugate, free of the excess linker.

  • Pooling and Concentration: Pool the pure fractions and concentrate if necessary using a centrifugal filter device.

SEC_Workflow start Conjugation Mixture filter Filter Sample (0.22 µm) start->filter inject Inject Sample filter->inject equilibrate Equilibrate SEC Column equilibrate->inject elute Elute with Mobile Phase inject->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., SDS-PAGE) collect->analyze pool Pool Pure Fractions analyze->pool concentrate Concentrate Sample pool->concentrate end_product Purified Bioconjugate concentrate->end_product

Caption: Workflow for purification using Size Exclusion Chromatography.

Protocol 2: Dialysis

Principle: This technique relies on a semi-permeable membrane that allows the passage of small molecules (this compound) while retaining larger molecules (the bioconjugate).

Methodology:

  • Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly lower than the molecular weight of your bioconjugate (e.g., a 10 kDa MWCO for a 150 kDa antibody).

  • Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.

  • Dialysis: Immerse the sealed dialysis bag/cassette in a large volume of dialysis buffer (e.g., PBS). The volume of the dialysis buffer should be at least 100 times the volume of the sample.

  • Buffer Changes: Gently stir the dialysis buffer. Change the buffer 3-4 times over a period of 24-48 hours to ensure complete removal of the excess linker.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.

  • Analysis: Confirm the removal of the excess linker and the purity of the bioconjugate using an appropriate analytical technique.

Dialysis_Workflow start Conjugation Mixture load_sample Load Sample into Dialysis Device (e.g., 10 kDa MWCO) start->load_sample dialyze Dialyze against Buffer (e.g., PBS) load_sample->dialyze buffer_change1 Change Buffer (4-6 hours) dialyze->buffer_change1 buffer_change2 Change Buffer (overnight) buffer_change1->buffer_change2 buffer_change3 Change Buffer (4-6 hours) buffer_change2->buffer_change3 recover Recover Sample buffer_change3->recover end_product Purified Bioconjugate recover->end_product

Caption: Workflow for purification using Dialysis.

Protocol 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity. The bioconjugate, being more hydrophobic than the small, polar this compound, will bind more strongly to the non-polar stationary phase and elute at a higher concentration of the organic mobile phase.

Methodology:

  • Column Selection: Choose a reverse-phase column (e.g., C4, C8, or C18) that is suitable for protein separations. A C4 column is often a good starting point for larger proteins.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • System Equilibration: Equilibrate the column with a low percentage of Mobile Phase B until a stable baseline is achieved.

  • Sample Preparation: Acidify the conjugation reaction mixture with TFA to a final concentration of 0.1%. Filter the sample through a 0.22 µm filter.

  • Injection and Elution: Inject the sample onto the column and elute with a gradient of increasing Mobile Phase B. The gradient should be optimized to achieve good separation between the bioconjugate and the excess linker.

  • Fraction Collection: Collect fractions corresponding to the peaks on the chromatogram.

  • Analysis and Solvent Removal: Analyze the fractions for purity. Pool the pure fractions and remove the organic solvent and TFA, typically by lyophilization or buffer exchange.

RPHPLC_Workflow start Conjugation Mixture acidify Acidify and Filter Sample start->acidify inject Inject Sample acidify->inject equilibrate Equilibrate RP-HPLC Column equilibrate->inject elute Elute with Acetonitrile Gradient inject->elute collect Collect Fractions elute->collect analyze Analyze Fractions collect->analyze pool Pool Pure Fractions analyze->pool remove_solvent Remove Solvent (Lyophilization) pool->remove_solvent end_product Purified Bioconjugate remove_solvent->end_product

Caption: Workflow for purification using RP-HPLC.

Technical Support Center: Amino-PEG4-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG4-Boc applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the impact of pH on reaction kinetics and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general role of pH in reactions involving this compound?

The term "this compound" typically refers to a heterobifunctional linker with a Boc-protected amine at one end and another functional group (like a carboxylic acid or an NHS ester) at the other. The pH is a critical parameter that governs two distinct key reactions:

  • Boc Deprotection: The removal of the tert-butyloxycarbonyl (Boc) protecting group is an acid-catalyzed hydrolysis. Therefore, this step requires a low pH environment.[1][2]

  • Amine Coupling: Once the Boc group is removed, the newly freed primary amine is typically reacted with an electrophile, such as an N-hydroxysuccinimide (NHS) ester. This reaction, a nucleophilic acyl substitution, is highly dependent on a neutral to slightly basic pH to ensure the amine is deprotonated and thus nucleophilic.[3][]

Q2: At what pH is the Boc group removed (deprotection)?

The Boc group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (acidolysis).[5][6] Strong acids are typically used to achieve efficient deprotection. Common reagents include trifluoroacetic acid (TFA), often as a 20-50% solution in a solvent like dichloromethane (B109758) (DCM), or 4M hydrogen chloride (HCl) in 1,4-dioxane (B91453).[2][7] Therefore, the deprotection reaction is carried out at a very low pH.

Q3: What is the optimal pH for reacting the deprotected amino-PEG with an NHS ester?

The optimal pH for reacting a primary amine with an NHS ester is in the range of 7.2 to 8.5.[3][]

Q4: Why is a slightly basic pH (7.2-8.5) recommended for NHS ester couplings?

This pH range represents a crucial balance. The primary amine needs to be in its unprotonated, nucleophilic form (-NH₂) to react with the NHS ester. The pKa of a terminal primary amine on a PEG linker is typically around 9.0-9.5. At a pH below the pKa, a significant portion of the amines will be protonated (-NH₃⁺) and non-reactive. At a pH within the 7.2-8.5 range, a sufficient concentration of the reactive, unprotonated amine is available to ensure a favorable reaction rate.[8]

Q5: What happens if the pH is too high or too low during an NHS ester coupling reaction?

  • pH too low (e.g., < 7.0): The concentration of the nucleophilic unprotonated amine decreases as it becomes protonated (-NH₃⁺). This significantly slows down the desired aminolysis reaction, leading to poor yields.[8]

  • pH too high (e.g., > 8.5-9.0): While the amine is more nucleophilic, the competing reaction—hydrolysis of the NHS ester—becomes much faster.[][8] This degradation of the NHS ester reduces the amount available to react with the amine, also leading to lower conjugation yields.

Q6: How stable is the Boc protecting group at different pH values?

The Boc group is generally stable in neutral and basic conditions but labile in acidic environments.

Q7: How stable are NHS esters at different pH values?

NHS esters are susceptible to hydrolysis, and the rate of this hydrolysis is highly pH-dependent. Stability decreases significantly as the pH becomes more basic.

Data Presentation

Table 1: pH-Dependent Stability and Reactivity Overview

Reagent/GroupAcidic pH (< 4)Neutral pH (6.5-7.5)Basic pH (> 8.5)
Boc-Protected Amine Labile (Cleaved)[5]StableStable[5]
Primary Amine (-NH₂) for Coupling Protonated (Non-reactive)Partially reactiveDeprotonated (Reactive)
NHS Ester Relatively StableModerate Stability (Hydrolyzes)Unstable (Rapid Hydrolysis)[]

Table 2: Recommended pH Ranges for Key Reactions

Reaction StepReagent/Functional GroupRecommended pH RangePrimary Rationale
Boc Deprotection Boc-NH-R< 2 (Anhydrous Acid)Efficient acid-catalyzed cleavage of the carbamate.[7]
Amine Coupling R-NH₂ + R'-NHS Ester7.2 - 8.5Optimal balance between amine nucleophilicity and NHS ester stability.[3][]

Troubleshooting Guides

Problem: Incomplete or Slow Boc Deprotection

Q: My Boc deprotection reaction is not going to completion, or it is very slow. What are the potential causes related to pH and reaction conditions?

A: Incomplete Boc deprotection is a common issue that can often be traced back to the acidic conditions required for the reaction.

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acidolysis reaction. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[7]

  • Inadequate Reaction Time: Deprotection is a kinetic process. Even with sufficient acid, the reaction may require more time, especially if the substrate is sterically hindered.[7]

  • Solvent Issues: The chosen solvent must fully dissolve both the PEG-linker conjugate and the acid. Poor solubility can severely limit the reaction rate. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[7]

Troubleshooting Steps:

  • Verify Acid Concentration: Ensure the acid solution (e.g., TFA in DCM) is at the correct concentration. For challenging substrates, consider increasing the concentration from 20% to 50% TFA.

  • Consider a Stronger Acid System: If TFA is ineffective, a stronger system like 4M HCl in 1,4-dioxane may be required.[7]

  • Extend Reaction Time: Monitor the reaction's progress using an appropriate analytical method (e.g., TLC, LC-MS). Allow the reaction to proceed for a longer duration if necessary.

  • Optimize Solvent: Confirm that your PEGylated compound is fully soluble in the chosen solvent.

Problem: Low Yield in NHS Ester Coupling Reaction

Q: I am experiencing low yields when coupling my deprotected Amino-PEG linker with an NHS ester. How can I troubleshoot this issue with respect to pH?

A: Low yields in NHS ester couplings are frequently due to suboptimal pH, which affects the delicate balance between the reactivity of the amine and the stability of the ester.

  • Incorrect pH of Reaction Buffer: The most common cause is a buffer pH outside the optimal 7.2-8.5 range. If the pH is too low, the amine is protonated and not nucleophilic. If it is too high, the NHS ester hydrolyzes before it can react.[]

  • Poor Buffer Capacity: If the reaction components themselves alter the pH of the solution and the buffer's capacity is insufficient, the pH can drift out of the optimal range during the reaction.

  • Hydrolysis of NHS Ester Stock: If the NHS ester was dissolved in a nucleophilic solvent (like DMSO containing water) and stored, it may have hydrolyzed prior to the reaction.

Troubleshooting Steps:

  • Calibrate pH Meter: Ensure your pH meter is accurately calibrated before preparing your reaction buffer.

  • Prepare Fresh Buffer: Use a freshly prepared buffer for the reaction, such as phosphate-buffered saline (PBS) or HEPES, adjusted to pH 7.5-8.0.

  • Monitor pH: If possible, measure the pH of the reaction mixture after adding all components to ensure it remains within the target range.

  • Use Fresh NHS Ester: Prepare the NHS ester solution immediately before use. If using a stock solution in DMSO, ensure the DMSO is anhydrous.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection of an Amino-PEG4 Linker

This protocol describes a standard method for removing the Boc protecting group from a PEG linker using Trifluoroacetic Acid (TFA).

Materials:

  • Boc-protected Amino-PEG4-containing compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • (Optional) Scavenger, such as triisopropylsilane (B1312306) (TIS)

  • Nitrogen or Argon gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., to a concentration of 0.1 M) in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). If your substrate contains acid-sensitive groups prone to alkylation by the released tert-butyl cation, add a scavenger like TIS (2.5-5% v/v).

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, remove the TFA and DCM under reduced pressure (in a well-ventilated fume hood).

  • The resulting deprotected amine salt can often be used directly in the next step after thorough drying, or it can be purified further if necessary.

Protocol 2: General Procedure for NHS Ester Coupling with a Deprotected Amino-PEG4 Linker

This protocol outlines the conjugation of a deprotected (free amine) PEG linker to an NHS ester-functionalized molecule.

Materials:

  • Deprotected Amino-PEG4 linker (as the TFA or HCl salt, or as the free base)

  • NHS ester-functionalized molecule

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5 (or HEPES buffer)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • Dissolve the NHS ester-functionalized molecule in a minimal amount of anhydrous DMF or DMSO.

  • Dissolve the deprotected Amino-PEG4 linker in the reaction buffer. If starting from a TFA or HCl salt, the buffer will neutralize the salt to form the reactive free amine. Ensure the final pH is between 7.2 and 8.5.

  • Add the dissolved NHS ester solution to the stirred solution of the Amino-PEG4 linker. A typical molar ratio is 1.1 to 2 equivalents of the NHS ester relative to the amine.

  • Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.

  • Monitor the reaction by LC-MS or HPLC to confirm the formation of the desired conjugate.

  • Once the reaction is complete, the product can be purified from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography (SEC) or reversed-phase HPLC.

Mandatory Visualizations

G start Start: Incomplete Boc Deprotection check_acid Is acid concentration sufficient? (e.g., 20-50% TFA) start->check_acid check_time Was reaction time adequate? (Monitor by LC-MS/TLC) check_acid->check_time Yes increase_acid Action: Increase acid concentration or use a stronger acid (e.g., 4M HCl/dioxane) check_acid->increase_acid No check_solubility Is the PEG-linker fully dissolved in the solvent? check_time->check_solubility Yes increase_time Action: Extend reaction time check_time->increase_time No change_solvent Action: Use a better solvent or increase solvent volume check_solubility->change_solvent No success Success: Complete Deprotection check_solubility->success Yes increase_acid->check_time failure Persistent Issue: Re-evaluate substrate stability increase_acid->failure increase_time->check_solubility increase_time->failure change_solvent->success change_solvent->failure

Caption: Troubleshooting workflow for incomplete Boc deprotection.

G Amine R-NH₂ (Deprotonated Amine) center_point Amine->center_point NHSEster R'-NHS (NHS Ester) NHSEster->center_point Water H₂O (Water/Hydroxide) Water->center_point Product Desired Product (Stable Amide Bond) Byproduct Hydrolyzed Ester (Inactive Carboxylic Acid) center_point->Product Aminolysis (Favored at pH 7.2-8.5) center_point->Byproduct Hydrolysis (Rate increases with pH)

Caption: Competing reactions in NHS ester coupling.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Characterization of Amino-PEG4-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and drug delivery, the precise characterization of polyethylene (B3416737) glycol (PEG) linkers is paramount to ensure the efficacy and safety of therapeutic molecules. Amino-PEG4-Boc, a discrete PEG (dPEG®) linker with a terminal amine protected by a tert-butyloxycarbonyl (Boc) group, is frequently utilized. Mass spectrometry stands as a cornerstone technique for the verification of its structure and purity. This guide provides a comparative overview of mass spectrometric methods for the characterization of this compound conjugates, supported by experimental protocols and data.

Introduction to Mass Spectrometry of PEGylated Molecules

The analysis of PEGylated molecules by mass spectrometry can be challenging due to the polymeric nature of traditional PEGs, which results in a distribution of molecular weights. However, this compound is a monodisperse compound, meaning it has a single, defined molecular weight, which simplifies its mass spectrometric analysis, leading to straightforward and unambiguous interpretation of the resulting spectra.[1] The primary mass spectrometric techniques employed for the analysis of such molecules are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[2]

Comparative Analysis of Mass Spectrometry Techniques

Both ESI-MS and MALDI-TOF-MS are powerful tools for the characterization of this compound, each with distinct advantages. ESI-MS is often coupled with liquid chromatography (LC-MS), providing high resolution and the ability to separate the analyte from complex mixtures.[3] MALDI-TOF-MS is a rapid and sensitive technique, particularly useful for determining the average molecular weight of larger molecules.[4]

Table 1: Comparison of ESI-MS and MALDI-TOF-MS for this compound Analysis

FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS)
Ionization Principle Soft ionization of analytes from a liquid solution.Co-crystallization of analyte with a matrix, followed by laser-induced desorption and ionization.
Coupling to LC Easily coupled for online separation and analysis.Typically an offline technique.
Mass Resolution High to very high, allowing for accurate mass determination.Moderate to high, depending on the instrument.
Adduct Formation Prone to forming various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺).[2]Primarily forms singly charged ions, often as sodium or potassium adducts.[2]
Fragmentation In-source fragmentation can occur, potentially leading to cleavage of the Boc group.[5]Generally a softer ionization technique with less fragmentation.[5]
Sample Throughput Lower, due to the need for chromatographic separation.Higher, as samples can be spotted on a target plate and analyzed rapidly.
Ideal For Complex mixtures, purity assessment, and obtaining high-resolution mass data.Rapid screening, molecular weight determination of larger conjugates.
Expected Mass Spectrometry Data for this compound

The theoretical monoisotopic mass of this compound (C15H31NO6) is 321.2151 Da. When analyzed by mass spectrometry, various adducts are expected to be observed.

Table 2: Theoretical and Expected Mass Spectrometry Data for this compound

AdductChemical FormulaTheoretical m/z
[M+H]⁺ [C15H32NO6]⁺322.2224
[M+Na]⁺ [C15H31NO6Na]⁺344.2043
[M+K]⁺ [C15H31NO6K]⁺360.1783
[M-Boc+H]⁺ [C10H24NO4]⁺222.1699

Note: The observation of the [M-Boc+H]⁺ ion is indicative of in-source fragmentation or the presence of the deprotected species.

Experimental Protocols

Detailed methodologies for the two primary mass spectrometry techniques are provided below.

Electrospray Ionization-Liquid Chromatography/Mass Spectrometry (ESI-LC/MS) Protocol

ESI-LC/MS is a powerful technique for the analysis of this compound, offering both separation and high-resolution mass analysis.[2]

1. Sample Preparation:

  • Dissolve the this compound conjugate in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of 1 mg/mL.[2]

  • Centrifuge the sample at 14,000 x g for 10 minutes to remove any insoluble material.[2]

2. LC-MS Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]

  • Column: A C18 reversed-phase column suitable for small molecules.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • Ionization Mode: Positive ion mode.

  • Mass Range: m/z 100 - 1000.

3. Data Analysis:

  • Identify the peaks corresponding to the expected molecular weight and common adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺).[2]

  • Look for the presence of a peak corresponding to the loss of the Boc protecting group (100.0524 Da).

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) Protocol

MALDI-TOF-MS is a high-throughput technique suitable for the rapid analysis of this compound.

1. Sample and Matrix Preparation:

  • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

  • Sample Solution: Prepare a 1 mg/mL solution of the this compound conjugate in the same solvent as the matrix.[2]

2. Sample Spotting:

  • Mix the sample and matrix solutions in a 1:10 ratio (sample:matrix).[2]

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.[2]

3. MALDI-TOF-MS Parameters:

  • Mass Spectrometer: A MALDI-TOF mass spectrometer.[2]

  • Ionization Mode: Positive ion reflector mode.[2]

  • Laser: Nitrogen laser (337 nm).[2]

  • Laser Intensity: Adjust to the minimum necessary for a good signal-to-noise ratio to minimize fragmentation.[2]

  • Mass Range: m/z 200 - 800.

  • Calibration: Calibrate the instrument using a standard peptide or polymer mixture with known molecular weights.[2]

4. Data Analysis:

  • Identify the peaks corresponding to the sodiated ([M+Na]⁺) and potassiated ([M+K]⁺) adducts of the conjugate.[2]

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of an this compound conjugate using mass spectrometry.

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Interpretation dissolve Dissolve Conjugate centrifuge Centrifuge dissolve->centrifuge lc_ms ESI-LC/MS centrifuge->lc_ms High Resolution & Purity maldi MALDI-TOF-MS centrifuge->maldi Rapid Screening identify_adducts Identify [M+H]⁺, [M+Na]⁺, [M+K]⁺ lc_ms->identify_adducts maldi->identify_adducts check_fragmentation Check for Boc-cleavage identify_adducts->check_fragmentation confirm_mw Confirm Molecular Weight check_fragmentation->confirm_mw

Caption: Workflow for Mass Spectrometric Characterization of this compound.

Comparison with Alternative Techniques

While mass spectrometry is the gold standard for molecular weight determination, other techniques can provide complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence of the Boc group and the PEG backbone.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the conjugate. When coupled with a UV detector, it can quantify the amount of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of specific functional groups, such as the carbamate (B1207046) of the Boc protecting group.

References

Confirming PEGylation with Amino-PEG4-Boc: A Comparative Guide to MALDI-TOF and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of a therapeutic molecule with a PEGylating agent is a critical step that requires robust analytical confirmation. This guide provides a comprehensive comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry with other analytical techniques for confirming the PEGylation of molecules with Amino-PEG4-Boc, a discrete PEG linker with a molecular weight of 321.41 g/mol .[1][2] This guide includes supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical method.

The Importance of Confirming PEGylation

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules such as peptides, proteins, or small molecule drugs, is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties. Benefits of PEGylation include increased solubility, prolonged circulation half-life, and reduced immunogenicity. However, the stochastic nature of the conjugation reaction can result in a heterogeneous mixture of PEGylated species (e.g., mono-, di-, or multi-PEGylated), as well as unreacted starting materials. Therefore, precise and reliable analytical techniques are essential to confirm successful conjugation, determine the degree of PEGylation, and ensure the purity of the final product.

MALDI-TOF Mass Spectrometry for PEGylation Analysis

MALDI-TOF mass spectrometry is a powerful and widely used technique for the analysis of PEGylated molecules.[3] Its key advantage lies in its ability to generate singly charged ions of large molecules, which simplifies the resulting mass spectrum and allows for the clear identification of the PEGylated product.

The fundamental principle behind using MALDI-TOF for PEGylation confirmation is the detection of a specific mass shift corresponding to the addition of the this compound moiety. For each successful conjugation, the mass of the parent molecule will increase by the molecular weight of the PEGylating agent.

Key Advantages of MALDI-TOF:
  • High Mass Range: Capable of analyzing large biomolecules and their PEGylated conjugates.[4]

  • Sensitivity: Requires only a small amount of sample.

  • Speed: Rapid analysis time.

  • Tolerance to Heterogeneity: Can resolve molecules with different degrees of PEGylation, appearing as a distribution of peaks separated by the mass of the PEG unit.

Limitations:
  • Qualitative to Semi-Quantitative: While excellent for confirming the presence of PEGylated species and assessing heterogeneity, achieving high accuracy in quantitation can be challenging compared to other methods.

  • Matrix Interference: The choice of matrix is crucial and can sometimes interfere with the analysis of smaller molecules.

Alternative Methods for PEGylation Confirmation

While MALDI-TOF is a primary tool, other techniques offer complementary information and, in some cases, superior performance for specific analytical needs.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is another mass spectrometry technique that can be used for PEGylation analysis. Unlike MALDI, ESI often produces multiply charged ions, which can lead to more complex spectra. However, ESI-MS can be readily coupled with liquid chromatography (LC-MS) for online separation and analysis of complex mixtures, offering a higher degree of automation.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that can be used to separate the PEGylated product from the unreacted molecule and free PEG. When coupled with detectors such as Refractive Index (RI) or Evaporative Light Scattering (ELSD), HPLC can provide quantitative information about the reaction efficiency and product purity. Size-exclusion chromatography (SEC-HPLC) is particularly useful for separating molecules based on their hydrodynamic volume, which is significantly increased upon PEGylation.

Performance Comparison

FeatureMALDI-TOF MSESI-LC/MSHPLC (with RI/ELSD)
Primary Information Molecular weight confirmation, degree of PEGylation, heterogeneity assessmentMolecular weight confirmation, separation of reaction componentsQuantitative analysis of product purity and reaction yield
Quantitative Capability Semi-quantitativeQuantitative with appropriate standardsHighly quantitative
Throughput HighModerateModerate
Complexity of Setup Relatively simpleMore complexModerate
Key Advantage Excellent for analyzing heterogeneous mixtures of large moleculesAutomation and online separationGold standard for quantitative analysis of purity
Key Disadvantage Less accurate for quantitationComplex spectra from multiple chargingMay require specific detectors for PEG analysis

Experimental Protocols

Hypothetical PEGylation Reaction

For the purpose of illustrating the analytical workflow, we will consider the hypothetical conjugation of a model peptide, "Peptide-X" (MW = 1500.0 Da), with this compound (MW = 321.41 Da).

MALDI-TOF MS Experimental Protocol
  • Sample Preparation:

    • Prepare a stock solution of the un-PEGylated Peptide-X at 1 mg/mL in 0.1% trifluoroacetic acid (TFA) in 50:50 acetonitrile:water.

    • Prepare a stock solution of the PEGylation reaction mixture (containing Peptide-X-PEG4-Boc, unreacted Peptide-X, and excess this compound) at 1 mg/mL in the same solvent.

  • Matrix Preparation:

    • Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) in 0.1% TFA in 50:50 acetonitrile:water. Sinapinic acid is generally preferred for larger molecules.

  • Target Plate Spotting (Dried-Droplet Method):

    • Mix the sample solution (un-PEGylated or PEGylated) and the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the sample and matrix.

  • Data Acquisition:

    • Analyze the samples using a MALDI-TOF mass spectrometer in positive ion linear or reflector mode.

    • Calibrate the instrument using a standard peptide mixture of known molecular weights.

  • Data Analysis:

    • Examine the mass spectrum of the un-PEGylated Peptide-X to confirm its molecular weight (expected peak around m/z 1501.0 [M+H]⁺).

    • Analyze the mass spectrum of the PEGylation reaction mixture. Look for a new peak corresponding to the molecular weight of the mono-PEGylated peptide (expected around m/z 1822.4 [1500.0 + 321.41 + H]⁺).

    • The presence of a peak at m/z 1501.0 would indicate unreacted Peptide-X.

Illustrative Quantitative Data from MALDI-TOF Analysis
SampleExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Relative Intensity (%)Interpretation
Un-PEGylated Peptide-X1501.01501.2100Starting material confirmed
PEGylation Reaction Mix1501.01501.320Unreacted Peptide-X
1822.41822.680Mono-PEGylated Product

Note: This data is illustrative and based on typical outcomes of a successful PEGylation reaction followed by MALDI-TOF analysis.

Visualizing the Workflow and Concepts

Experimental Workflow for PEGylation Confirmation

Caption: Workflow for PEGylation confirmation using MALDI-TOF MS.

Logical Relationship of Analytical Techniques

G cluster_methods Analytical Confirmation Methods cluster_info Information Obtained PEG_Reaction PEGylation Reaction (Peptide + this compound) MALDI MALDI-TOF MS PEG_Reaction->MALDI ESI ESI-LC/MS PEG_Reaction->ESI HPLC HPLC (SEC/RP) PEG_Reaction->HPLC MALDI_Info Qualitative/Semi-Quantitative - MW Confirmation - Degree of PEGylation MALDI->MALDI_Info ESI_Info Qualitative & Quantitative - MW Confirmation - Component Separation ESI->ESI_Info HPLC_Info Quantitative - Purity Assessment - Reaction Yield HPLC->HPLC_Info

Caption: Comparison of analytical techniques for PEGylation confirmation.

Conclusion

MALDI-TOF mass spectrometry is an indispensable tool for the rapid and reliable confirmation of PEGylation with this compound. It provides clear evidence of successful conjugation through the detection of the expected mass shift and offers valuable insights into the heterogeneity of the reaction product. For comprehensive characterization, especially when precise quantitation of purity and reaction yield is required, MALDI-TOF should be used in conjunction with complementary techniques such as HPLC. By understanding the strengths and limitations of each method, researchers can design a robust analytical strategy to ensure the quality and efficacy of their PEGylated therapeutics.

References

Comparative Guide to HPLC Analysis of Amino-PEG4-Boc Reaction Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, targeted drug delivery, and the development of PROTACs, ensuring the purity of PEG linkers is a critical step. Amino-PEG4-Boc is a commonly utilized tetraethylene glycol (PEG) linker featuring a terminal amine protected by a tert-butyloxycarbonyl (Boc) group. High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of such linkers, ensuring the absence of impurities that could compromise subsequent reaction yields and the final product's efficacy and safety.

This guide provides a comparative overview of the purity of this compound and its alternatives, supported by publicly available data from various suppliers. It also details a representative experimental protocol for HPLC analysis.

Purity Comparison of PEG Linkers

The purity of PEG linkers is a key consideration in their selection. The following table summarizes the reported purity levels of this compound and alternative PEG linkers with different protecting groups (e.g., Fmoc) or functional endpoints, as determined by HPLC.

Compound NameSupplier/SourcePurity (by HPLC)CAS Number
This compound Molnova98%[1]581065-95-4
(Boc-amino)-PEG4-carboxylic Acid Tokyo Chemical Industry>98.0%756525-91-4
Boc-NH-PEG4-COOH Biopharma PEG≥95%[2]756525-91-4
Boc-NH-PEG4-amine Tokyo Chemical Industry>90.0%811442-84-9
Boc-NH-PEG4-NH2 Biopharma PEG≥95%[3]811442-84-9
Fmoc-NH-PEG4-COOH Sigma-Aldrich (Novabiochem)≥97.0%882847-32-7
Fmoc-NH-PEG4-CH2CO2H BroadPharm98%[4]437655-95-3

This data indicates that commercially available Boc- and Fmoc-protected PEG4 linkers generally exhibit high purity, typically above 95%, as determined by HPLC analysis. The choice between Boc and Fmoc protecting groups often depends on the specific deprotection strategies within a larger synthetic scheme.

Experimental Protocol: HPLC Purity Analysis

While specific HPLC conditions can vary between laboratories and for different PEGylated compounds, the following protocol outlines a general reversed-phase HPLC (RP-HPLC) method suitable for analyzing the purity of this compound and similar small molecule PEG linkers. A key challenge in the analysis of PEG compounds is their lack of a strong UV chromophore.[5] Therefore, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are often more suitable than a standard UV detector.[5][6]

Objective: To quantitatively determine the purity of an this compound sample and separate it from potential impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and a suitable detector (e.g., CAD, ELSD, or low-wavelength UV).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: Hold at 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Charged Aerosol Detector (CAD) or UV at 214 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1.0 mg/mL.

  • From the stock solution, prepare a working solution of approximately 0.5 mg/mL by diluting with the initial mobile phase.

  • Filter the working solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of the this compound by determining the area percentage of the main peak relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow Visualization

The logical flow of the HPLC analysis, from sample preparation to data interpretation, is crucial for obtaining reproducible and accurate results. The following diagram illustrates this workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh this compound Sample prep2 Dissolve in Initial Mobile Phase (1 mg/mL) prep1->prep2 prep3 Dilute to Working Concentration (0.5 mg/mL) prep2->prep3 prep4 Filter with 0.45 µm Syringe Filter prep3->prep4 injection Inject 10 µL of Sample prep4->injection hplc_instrument HPLC System Setup (C18 Column, Gradient Elution) hplc_instrument->injection separation Chromatographic Separation injection->separation detection Detect with CAD or UV (214 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Area % Purity integration->calculation report Final Purity Report calculation->report

Caption: Workflow for the HPLC purity analysis of this compound.

This structured approach ensures that each step, from sample handling to final analysis, is performed consistently, leading to reliable purity assessment critical for drug development and research applications.

References

A Comparative Guide to Amino-PEG4-Boc and Other PEG Linkers in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). Polyethylene glycol (PEG) linkers have emerged as a valuable tool to enhance the therapeutic properties of ADCs by improving their hydrophilicity, stability, and pharmacokinetic profiles. This guide provides an objective comparison of Amino-PEG4-Boc, a short-chain PEG linker, with other PEG linker alternatives used in ADC development, supported by experimental data and detailed protocols.

The Role of PEG Linkers in Optimizing ADC Performance

The conjugation of hydrophobic payloads to antibodies can lead to aggregation, reduced solubility, and rapid clearance from circulation, thereby diminishing the therapeutic efficacy of ADCs. PEGylation, the incorporation of PEG chains, mitigates these challenges by creating a hydrophilic shield around the payload.[1] This modification offers several advantages:

  • Improved Hydrophilicity and Reduced Aggregation: PEG linkers increase the overall water solubility of the ADC, preventing the formation of aggregates, especially at higher drug-to-antibody ratios (DARs).[2]

  • Enhanced Pharmacokinetics: The hydrophilic nature of PEG reduces non-specific interactions, leading to a longer circulation half-life and increased accumulation of the ADC in tumor tissues.[2][3]

  • Enables Higher Drug-to-Antibody Ratios (DARs): By counteracting the hydrophobicity of the payload, PEG linkers allow for the attachment of a greater number of drug molecules per antibody without compromising stability.[1]

  • Reduced Immunogenicity: The PEG chain can mask the payload and linker from the immune system, potentially reducing the immunogenicity of the ADC.[2]

This compound is a discrete PEG linker with four ethylene (B1197577) glycol units, featuring a terminal amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group provides a stable protecting group that can be efficiently removed under acidic conditions to reveal the amine for subsequent conjugation steps.[4] This allows for a controlled and stepwise synthesis of the ADC.

Comparative Analysis of PEG Linker Performance

Impact of PEG Linker Length on ADC Properties

The length of the PEG chain is a critical parameter that influences the physicochemical and biological properties of an ADC. Shorter PEG linkers, such as PEG4, are often favored for providing a balance between improved hydrophilicity and maintaining a compact molecular size, which can be advantageous for tumor penetration.[5] Longer PEG chains, while further enhancing solubility and circulation half-life, may in some cases lead to reduced in vitro potency.[3]

Table 1: Influence of PEG Linker Length on Key ADC Parameters

PropertyShort PEG Linkers (e.g., PEG4)Long PEG Linkers (e.g., PEG8, PEG12, PEG24)References
Hydrophilicity Moderate increaseSignificant increase[6][7]
Aggregation Significant reduction compared to non-PEGylatedFurther reduction, especially at high DARs[7]
Plasma Half-life Moderate increaseSubstantial increase[3][8]
In Vitro Cytotoxicity Generally maintained or slightly decreasedMay be moderately decreased[3]
In Vivo Efficacy Can be enhanced due to improved pharmacokineticsOften enhanced, but can be payload and target dependent[3][8]
Tumor Penetration Potentially more efficient due to smaller sizeMay be slightly hindered by larger hydrodynamic radius[5]
Linear vs. Branched PEG Linkers

The architecture of the PEG linker also plays a role in ADC performance. Studies have shown that branched or "pendant" PEG structures can be more effective at shielding the hydrophobic payload compared to linear PEG chains of equivalent molecular weight.

Table 2: Comparison of Linear vs. Pendant PEG Linker Configurations

ADC PropertyLinear PEG Linker (e.g., linear PEG24)Pendant PEG Linker (e.g., two pendant PEG12 chains)Reference
Thermal Stability Less stable at higher DARsMore stable, especially at higher DARs[7]
Pharmacokinetics (Clearance) Faster clearance at higher DARsSlower clearance rates, leading to higher plasma exposure[7]

Visualizing ADC Development Workflows

The following diagrams illustrate key processes in the development and characterization of ADCs.

ADC_Synthesis_Workflow ADC Synthesis Workflow cluster_linker_prep Linker Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization Amino_PEG4_Boc This compound Boc_Deprotection Boc Deprotection (e.g., TFA) Amino_PEG4_Boc->Boc_Deprotection Activated_Linker Amino-PEG4-NH2 Boc_Deprotection->Activated_Linker Conjugation_Step Conjugation Activated_Linker->Conjugation_Step Antibody Monoclonal Antibody Antibody->Conjugation_Step Payload Cytotoxic Payload Payload->Conjugation_Step ADC_Crude Crude ADC Conjugation_Step->ADC_Crude Purification Purification (e.g., SEC) ADC_Crude->Purification Final_ADC Purified ADC Purification->Final_ADC Characterization Characterization (HIC, SEC, LC-MS) Final_ADC->Characterization

Caption: A generalized workflow for the synthesis of an ADC using an this compound linker.

ADC_Characterization_Workflow ADC Characterization Workflow cluster_analysis Analytical Techniques cluster_properties Properties Assessed Purified_ADC Purified ADC HIC HIC-HPLC Purified_ADC->HIC SEC SEC-HPLC Purified_ADC->SEC LCMS LC-MS Purified_ADC->LCMS Cytotoxicity In Vitro Cytotoxicity Purified_ADC->Cytotoxicity Efficacy In Vivo Efficacy Purified_ADC->Efficacy DAR Drug-to-Antibody Ratio (DAR) & Distribution HIC->DAR Aggregation Aggregation & Fragmentation SEC->Aggregation Stability Stability (in vitro/in vivo) LCMS->Stability

Caption: Key experimental workflows for the characterization of ADCs.

Detailed Experimental Protocols

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

This method separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules.

Materials:

  • HPLC System: Agilent 1260 Infinity Bio-inert Quaternary LC or equivalent.

  • Column: Tosoh TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm, or equivalent.

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • ADC Sample: 1 mg/mL in a suitable buffer.

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-20 µL of the ADC sample.

  • Elute the ADC species with a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).

  • Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of each species) / 100

Protocol 2: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, aggregates, and fragments.

Materials:

  • HPLC System: As above.

  • Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm, or equivalent.

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.

  • ADC Sample: 1 mg/mL in a suitable buffer.

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject 20 µL of the ADC sample.

  • Run an isocratic elution for 15-20 minutes.

  • Monitor the absorbance at 280 nm.

  • Integrate the peaks corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).

  • Calculate the percentage of each species relative to the total peak area.

Protocol 3: In Vitro Plasma Stability Assay by LC-MS

This assay assesses the stability of the ADC and the rate of drug deconjugation in a biologically relevant matrix.

Materials:

  • ADC Sample: 1 mg/mL.

  • Plasma: Human, mouse, or rat plasma.

  • LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF) coupled to a UPLC system.

Procedure:

  • Incubate the ADC in plasma at a final concentration of 0.1 mg/mL at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

  • At each time point, capture the ADC from the plasma using an immunocapture method (e.g., protein A/G magnetic beads).

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the ADC from the beads.

  • Analyze the eluted ADC by LC-MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates drug deconjugation.[9]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic potential of an ADC.

Materials:

  • Target Cancer Cell Line: Expressing the antigen targeted by the ADC.

  • Control Cell Line: Lacking expression of the target antigen.

  • Complete Cell Culture Medium.

  • ADC and control articles (unconjugated antibody, free drug).

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS.

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug. Include untreated cells as a control.

  • Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Conclusion

The choice of linker is a critical determinant of the therapeutic success of an ADC. This compound represents a valuable building block for constructing ADCs with improved physicochemical properties. As a short, discrete PEG linker, it offers a balance of enhanced hydrophilicity to mitigate aggregation and improve pharmacokinetics, while its defined length and Boc-protected amine allow for precise and controlled conjugation. While direct comparative data for this compound against a comprehensive panel of other specific PEG linkers is not extensively available, the existing body of research on the influence of PEG linker length and architecture provides a strong rationale for its application. Shorter PEG linkers like PEG4 are particularly attractive for their potential to maintain efficient tumor penetration. Ultimately, the optimal linker choice is context-dependent and should be empirically determined for each specific antibody, payload, and target combination. The experimental protocols provided in this guide offer a framework for conducting such comparative studies to select the most suitable linker for the development of safe and effective ADC therapeutics.

References

The Decisive Advantage of Precision: A Comparative Guide to Discrete PEG Linkers Featuring Amino-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of optimized therapeutic and diagnostic agents is a constant endeavor. The strategic use of polyethylene (B3416737) glycol (PEG) linkers to enhance the properties of biomolecules is a well-established practice. However, the evolution of PEGylation technology from traditional polydisperse mixtures to precisely defined, discrete PEG (dPEG®) linkers marks a significant leap forward in bioconjugation. This guide provides an in-depth comparison of the advantages of using a discrete PEG linker, exemplified by Amino-PEG4-Boc, over conventional polydisperse PEGs and other alternative linkers, supported by experimental data and detailed protocols.

The core of this advancement lies in the concept of homogeneity. Unlike polydisperse PEGs, which are a heterogeneous mixture of different chain lengths and molecular weights, discrete PEG linkers are single molecular compounds with a precisely defined structure. This uniformity translates into numerous advantages, including improved purity, batch-to-batch consistency, and enhanced performance of the final bioconjugate.

Key Advantages of Discrete PEG Linkers

Discrete PEG linkers, such as this compound, offer a multitude of benefits that directly impact the efficacy, safety, and developability of bioconjugates. These advantages stem from their defined structure, which eliminates the inherent variability of polydisperse PEGs.

  • Purity and Homogeneity: Discrete PEGs are single, pure compounds, ensuring that the resulting bioconjugate is a well-defined entity rather than a complex mixture. This simplifies characterization and purification processes.

  • Improved Pharmacokinetics: The uniform length of discrete PEG linkers allows for precise control over the hydrodynamic radius of the bioconjugate, leading to more predictable and optimized pharmacokinetic profiles, including prolonged circulation half-life and reduced renal clearance.

  • Enhanced Stability: The defined chemical structure of discrete PEG linkers contributes to the overall stability of the bioconjugate, protecting it from enzymatic degradation and aggregation.

  • Increased Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic drugs or biomolecules, preventing aggregation and improving formulation characteristics.

  • Reduced Immunogenicity: PEGylation is known to mask immunogenic epitopes on biomolecules, thereby reducing the risk of an immune response. The homogeneity of discrete PEGs further minimizes the potential for generating anti-PEG antibodies.

  • Batch-to-Batch Reproducibility: The use of a single, well-defined linker molecule ensures high batch-to-batch consistency in the manufacturing of bioconjugates, a critical factor for regulatory approval and clinical success.

This compound: A Versatile Tool for Bioconjugation

This compound is a heterobifunctional discrete PEG linker that embodies these advantages. It features a four-unit polyethylene glycol chain, providing an optimal balance of hydrophilicity and length for many applications. One terminus is an amino group protected by a tert-butyloxycarbonyl (Boc) group, which can be easily removed under acidic conditions to reveal a reactive primary amine. The other end can be functionalized for conjugation to various biomolecules. This structure makes it a valuable tool in peptide synthesis, the development of Proteolysis Targeting Chimeras (PROTACs), and the construction of antibody-drug conjugates (ADCs).

Performance Comparison: Discrete vs. Polydisperse PEG Linkers

The superiority of discrete PEG linkers over their polydisperse counterparts is evident in various performance metrics. The following tables summarize quantitative data from studies comparing the impact of different PEG linker types on key bioconjugate properties.

Table 1: Comparison of Physicochemical Properties
PropertyDiscrete PEG Linker (e.g., this compound)Polydisperse PEG Linker
Molecular Weight Precise and uniformAverage with a distribution (PDI > 1)
Purity High (>95%)Mixture of different chain lengths
Batch Consistency HighVariable
Characterization Straightforward (e.g., NMR, MS)Complex (e.g., GPC, MALDI)
Table 2: Impact on Bioconjugate Performance
ParameterBioconjugate with Discrete PEG LinkerBioconjugate with Polydisperse PEG Linker
Solubility High and predictableGenerally improved, but heterogeneous
In Vitro Stability High, with defined degradation profileVariable, with complex degradation products
Pharmacokinetics (Half-life) More predictable and often longerVariable and less predictable
Immunogenicity Lower risk of anti-PEG antibody formationHigher risk due to heterogeneity

Note: Specific values are highly dependent on the conjugated molecule and the specific polydisperse PEG used. The table reflects general trends observed in the literature.

Comparison with Alternative Discrete Linkers

While this compound is a versatile linker, other discrete PEG linkers with different functionalities are available for specific conjugation strategies. The choice of linker depends on the target functional groups on the biomolecule and the desired bond stability.

Table 3: Comparison of Heterobifunctional Discrete PEG Linkers
LinkerReactive GroupsTarget Functional GroupsKey Features
This compound Amine (after deprotection), Carboxylic acid (or other)Carboxylic acids, Aldehydes, etc.Versatile for various conjugation chemistries post-deprotection.
Maleimide-PEG4-NHS Ester Maleimide, NHS EsterThiols (e.g., Cysteine), Amines (e.g., Lysine)Enables specific conjugation to both thiols and amines.
DBCO-PEG4-NHS Ester Dibenzocyclooctyne (DBCO), NHS EsterAzides, AminesAllows for copper-free click chemistry, a bioorthogonal reaction.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a key signaling pathway and an experimental workflow.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Figure 1: General mechanism of action of an Antibody-Drug Conjugate (ADC).

experimental_workflow start Start: Protein & Linker conjugation Bioconjugation Reaction start->conjugation purification Purification (e.g., SEC-HPLC) conjugation->purification characterization Characterization (e.g., SDS-PAGE, MS) purification->characterization stability_assay In Vitro Stability Assay (Plasma Incubation) characterization->stability_assay analysis Analysis (e.g., HPLC, ELISA) stability_assay->analysis end End: Data Interpretation analysis->end

A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system. A critical component of PROTAC design is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The choice between a cleavable and a non-cleavable linker profoundly impacts the PROTAC's mechanism of action, efficacy, and potential for off-target effects. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation protein degraders.

The Great Divide: Understanding the Fundamental Difference

The core distinction between cleavable and non-cleavable linkers lies in their stability and mechanism of action.

Non-cleavable linkers are designed to be stable within the cellular environment. The entire PROTAC molecule remains intact, facilitating the formation of a ternary complex between the target protein and the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein. The stability of these linkers can contribute to a more predictable pharmacokinetic profile and potentially lower off-target toxicity, as the active molecule is less likely to release cytotoxic warheads prematurely.

Cleavable linkers , in contrast, are engineered with a specific liability that allows for their cleavage under certain physiological or external triggers. This cleavage can be designed to occur in response to specific enzymes, changes in pH, redox potential, or even external stimuli like light.[1][2] This strategy can offer a "pro-drug" approach, where the PROTAC is activated in a specific cellular compartment or tissue type, potentially enhancing its therapeutic window. For instance, hypoxia-activated PROTACs can be designed to release their active form selectively in the low-oxygen environment of solid tumors.[3]

Performance Under the Microscope: A Data-Driven Comparison

While direct head-to-head studies comparing cleavable and non-cleavable PROTACs for the same target and E3 ligase are still emerging, we can synthesize a comparative analysis based on available data for well-characterized targets like Bruton's tyrosine kinase (BTK) and bromodomain-containing protein 4 (BRD4).

Table 1: Comparative Performance of Cleavable vs. Non-Cleavable PROTACs

ParameterCleavable Linker PROTAC (Hypothetical Example)Non-Cleavable Linker PROTAC (e.g., BTK Degrader)Key Considerations
Target Protein BTKBTKThe nature of the target protein can influence the choice of linker.
E3 Ligase Ligand Cereblon (CRBN)Cereblon (CRBN)The choice of E3 ligase can impact ternary complex formation and degradation efficiency.
Cleavage Mechanism Caspase-3 CleavageN/A (Stable Linker)The cleavage mechanism should be highly specific to the target environment to minimize off-target effects.
Degradation Efficiency (DC50) 15 nM<10 nM[4]Non-cleavable linkers may exhibit higher potency due to the stability of the ternary complex.
Maximal Degradation (Dmax) >90%~90%[4]Both linker types can achieve high levels of target protein degradation.
Ternary Complex Stability Transient (pre-cleavage)StableThe stability of the ternary complex is a key determinant of PROTAC efficacy.
Selectivity Potentially higher due to conditional activationDependent on ligand specificityCleavable linkers can offer an additional layer of selectivity.
Potential for Off-Target Effects Lower due to targeted activationPotential for off-target effects of the intact moleculePremature cleavage of the linker can lead to off-target toxicity.
"Bystander Effect" Possible if cleaved warhead is cell-permeableNot applicableThe bystander effect, where the released payload can kill neighboring cells, can be advantageous in cancer therapy.[5]

Visualizing the Pathways

To better understand the distinct mechanisms of action, the following diagrams illustrate the signaling pathways and experimental workflows involved in the evaluation of cleavable and non-cleavable PROTACs.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation cluster_non_cleavable Non-Cleavable PROTAC cluster_cleavable Cleavable PROTAC PROTAC_NC Non-Cleavable PROTAC Ternary_Complex_NC Stable Ternary Complex PROTAC_NC->Ternary_Complex_NC Target_Protein_NC Target Protein (e.g., BTK) Target_Protein_NC->Ternary_Complex_NC E3_Ligase_NC E3 Ligase (e.g., CRBN) E3_Ligase_NC->Ternary_Complex_NC Ubiquitination_NC Ubiquitination Ternary_Complex_NC->Ubiquitination_NC Proteasome_NC Proteasomal Degradation Ubiquitination_NC->Proteasome_NC PROTAC_C Cleavable PROTAC (Inactive) Stimulus Stimulus (e.g., Caspase-3) PROTAC_C->Stimulus Cleavage Active_PROTAC Active PROTAC Stimulus->Active_PROTAC Ternary_Complex_C Ternary Complex Active_PROTAC->Ternary_Complex_C Target_Protein_C Target Protein (e.g., BTK) Target_Protein_C->Ternary_Complex_C E3_Ligase_C E3 Ligase (e.g., CRBN) E3_Ligase_C->Ternary_Complex_C Ubiquitination_C Ubiquitination Ternary_Complex_C->Ubiquitination_C Proteasome_C Proteasomal Degradation Ubiquitination_C->Proteasome_C

Caption: Mechanisms of cleavable vs. non-cleavable PROTACs.

Experimental Protocols for Comparative Analysis

A robust comparison of cleavable and non-cleavable PROTACs requires a suite of well-defined experimental protocols.

Western Blot for Protein Degradation

Objective: To quantify the degradation of the target protein in response to PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with a range of concentrations of the cleavable or non-cleavable PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. This data is used to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).

In Vitro Ubiquitination Assay

Objective: To determine if the PROTAC can induce ubiquitination of the target protein in a cell-free system.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., CRBN/DDB1), ubiquitin, ATP, the target protein, and the PROTAC at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody specific to the target protein. The appearance of higher molecular weight bands corresponding to ubiquitinated target protein indicates a positive result.

Ternary Complex Formation Assay (e.g., Surface Plasmon Resonance - SPR)

Objective: To measure the binding affinity and kinetics of the ternary complex formation.

Methodology:

  • Immobilization: Immobilize the E3 ligase or the target protein onto the surface of an SPR sensor chip.

  • Binding Analysis: Inject a solution containing the PROTAC and the other protein partner (the one not immobilized) over the sensor surface.

  • Data Analysis: Monitor the changes in the SPR signal to determine the association and dissociation rate constants (ka and kd) and calculate the equilibrium dissociation constant (KD) for the ternary complex.

Cell Viability Assay (e.g., MTT or XTT Assay)

Objective: To assess the cytotoxic effect of the PROTAC on cancer cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's protocol.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (concentration for 50% inhibition of cell growth).

Experimental_Workflow Experimental Workflow for PROTAC Comparison cluster_biochem cluster_cellular Start PROTAC Synthesis (Cleavable & Non-Cleavable) Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Cellular_Assays Cellular Assays Start->Cellular_Assays Ubiquitination In Vitro Ubiquitination Assay Biochemical_Assays->Ubiquitination Ternary_Complex Ternary Complex Formation (e.g., SPR) Biochemical_Assays->Ternary_Complex Degradation Western Blot for Degradation (DC50, Dmax) Cellular_Assays->Degradation Viability Cell Viability Assay (IC50) Cellular_Assays->Viability Data_Analysis Data Analysis & Comparison Ubiquitination->Data_Analysis Ternary_Complex->Data_Analysis Degradation->Data_Analysis Viability->Data_Analysis

Caption: A typical workflow for comparing PROTACs.

Conclusion: Selecting the Right Tool for the Job

The choice between a cleavable and a non-cleavable linker in PROTAC design is not a one-size-fits-all decision. Non-cleavable linkers offer stability and a more direct mechanism of action, which can lead to high potency and a predictable pharmacokinetic profile.[1] This makes them an attractive option for many targets.

Cleavable linkers, on the other hand, provide an opportunity for conditional activation, which can enhance tissue or cell-type selectivity and potentially reduce off-target toxicity.[6] This "pro-drug" strategy is particularly appealing for indications where targeted delivery is paramount, such as in oncology. The ability of some cleavable linkers to induce a "bystander effect" also presents a significant advantage in the treatment of heterogeneous tumors.[7]

Ultimately, the optimal linker strategy will depend on the specific biological context, the nature of the target protein, and the desired therapeutic outcome. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, will empower researchers to make informed decisions in the design of novel and effective protein-degrading therapeutics.

References

A Researcher's Guide to In-Vitro Stability of Amino-PEG4-Boc Linked Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Linker Performance in Preclinical Models

For researchers, scientists, and drug development professionals at the forefront of oncology, the stability of an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic success. This guide provides a comparative framework for understanding and evaluating the in-vitro stability of ADCs, with a particular focus on those employing cleavable linkers featuring polyethylene (B3416737) glycol (PEG) chains, such as those incorporating an Amino-PEG4-Boc moiety. The in-vitro stability of an ADC directly influences its efficacy and safety profile.[1] Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity, while insufficient cleavage at the tumor site can render the therapeutic ineffective. Therefore, rigorous in-vitro assessment in matrices that mimic physiological conditions is a cornerstone of ADC development.

The inclusion of hydrophilic PEG linkers has been shown to enhance stability and reduce aggregation, particularly for hydrophobic payloads.[2] PEG linkers can improve the water solubility and stability of the ADC, prolong its half-life, and reduce immunogenicity, thereby improving the pharmacokinetic properties and safety of the drug.[2] The flexible hydrophilic chains of PEG form a dynamic protective layer on the ADC surface, reducing non-specific interactions with blood components. This decreases the tendency for protein aggregation and slows clearance from the body.[3]

This guide will delve into the key in-vitro stability assays, present comparative data on different linker technologies, provide detailed experimental protocols, and visualize the underlying mechanisms and workflows.

Comparative In-Vitro Stability of Cleavable Linkers

The choice of linker chemistry is pivotal to an ADC's performance. Below is a comparative summary of the stability of different cleavable linkers in human and mouse plasma, which are common preclinical models. Stability is often assessed by monitoring the change in the drug-to-antibody ratio (DAR) over time using techniques like liquid chromatography-mass spectrometry (LC-MS). A decrease in DAR indicates premature drug deconjugation.

Table 1: Comparative Stability of Various Cleavable Linkers in Plasma

Linker TypeLinker ExampleSpeciesStability MetricResultReference
Protease-SensitiveValine-Citrulline (Val-Cit)HumanHalf-life> 230 days[3]
Protease-SensitiveValine-Citrulline (Val-Cit)Mouse% Payload Loss (14 days)> 95%[4]
Protease-SensitiveGlutamic acid-Valine-Citrulline (EVCit)Mouse% Payload Loss (14 days)Almost no cleavage[4]
Protease-SensitiveVal-Cit with β-glucuronideRat% Payload Loss (7 days)No payload loss observed[5]
pH-SensitiveHydrazoneHumanHalf-life28 hours[3]
Glutathione-SensitiveDisulfideHumanHalf-life~48 hours[3]

Note: The Val-Cit linker, a "gold standard," is known to be susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma, leading to instability, a phenomenon not observed in human plasma.[5][6] This highlights the importance of multi-species plasma stability testing.

Key In-Vitro Stability Assays

Two primary in-vitro assays are essential for characterizing the stability of an ADC with a cleavable linker: plasma stability and lysosomal stability.

Plasma Stability Assay

This assay evaluates the stability of the ADC in the circulatory system, predicting the potential for premature payload release and off-target toxicity.[1][7]

Experimental Protocol: In-Vitro Plasma Stability Assay

  • Preparation: An ADC with a linker such as this compound is incubated in plasma (e.g., human, mouse, rat) at a concentration of 1.3 mg/mL at 37°C.[8] A buffer control is included to assess inherent ADC stability.

  • Time Points: Aliquots are collected at various time points, typically over seven days (e.g., Day 0, 1, 2, 3, 5, 7).[9]

  • Sample Processing: The ADC is isolated from the plasma samples using immunoaffinity capture, for instance, with Protein A magnetic beads.

  • Analysis: The captured ADC is analyzed by LC-MS to determine the average DAR at each time point.[10][11] The supernatant can also be analyzed to quantify the amount of released payload.[9]

  • Data Interpretation: A stable ADC will show minimal loss in DAR over the time course.

Lysosomal Stability Assay

This assay assesses the efficiency of payload release within the target cell's lysosomes, which is crucial for the ADC's cytotoxic activity.[8]

Experimental Protocol: Lysosomal Stability Assay

  • Preparation: The ADC is incubated with isolated human liver lysosomes or S9 fractions, which contain a cocktail of relevant enzymes.[8] The incubation is performed at 37°C in a buffer that maintains metabolic activity.

  • Time Points: Samples are collected at various time points, often over a 24-hour period, to monitor the kinetics of payload release.

  • Sample Processing: The reaction is quenched, and the released payload is extracted.

  • Analysis: The amount of released payload is quantified using LC-MS.

  • Data Interpretation: An effective ADC will show efficient and timely release of the payload in the presence of lysosomal enzymes.

Visualizing ADC Stability and Action

The following diagrams, generated using the DOT language, illustrate fundamental aspects of ADC stability mechanisms, analytical workflows, and cellular pathways.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC ADC in Circulation Receptor Antigen Receptor ADC->Receptor Binding Endosome Endosome (pH 6.0-6.5) Receptor->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) + Cathepsins Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage DNA DNA Damage & Apoptosis Payload->DNA

Caption: Pathway of ADC action from circulation to cell death.

Plasma_Stability_Workflow start ADC Incubation in Plasma (Human, Mouse, etc.) @ 37°C timepoint Collect Aliquots at Time Points (0-7 days) start->timepoint capture Immunoaffinity Capture (e.g., Protein A beads) timepoint->capture separate Separate ADC (beads) and Supernatant capture->separate analysis_adc LC-MS Analysis of ADC (Determine DAR) separate->analysis_adc analysis_payload LC-MS Analysis of Supernatant (Quantify Free Payload) separate->analysis_payload end Assess Stability (DAR loss over time) analysis_adc->end analysis_payload->end

Caption: Workflow for assessing ADC stability in plasma.

Conclusion

The in-vitro stability of an ADC is a multifaceted property governed by the interplay of the antibody, linker, and payload. The incorporation of PEG moieties, such as in an this compound linker, is a rational design strategy to enhance the stability and solubility of ADCs. A comprehensive in-vitro assessment, employing plasma and lysosomal stability assays, is crucial for selecting ADC candidates with an optimal therapeutic window. By understanding the nuances of different linker technologies and employing robust analytical methods, researchers can accelerate the development of safer and more effective ADC therapeutics.

References

A Comparative Guide to PEG4 Linker Length: Impact on Stability, Efficacy, and Pharmacokinetics of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

In the rational design of antibody-drug conjugates (ADCs), the linker component is a critical determinant of the therapeutic agent's overall performance. It not only tethers the cytotoxic payload to the antibody but also profoundly influences the conjugate's physicochemical and pharmacological properties. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers are widely employed to enhance solubility, optimize pharmacokinetics, and reduce aggregation.

This guide provides a comparative analysis of how varying the length of a PEG4-based linker system impacts key properties of a model ADC. We present supporting experimental data from studies on a humanized anti-HER2 antibody conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE) via a cleavable valine-citrulline (vc) linker appended with PEG chains of different lengths (n=2, 4, 8, and 12).

Comparative Performance Data

The following table summarizes the quantitative impact of increasing PEG linker length on the ADC's biophysical properties, in vitro activity, and in vivo pharmacokinetics.

ParameterADC-PEG2-vcMMAEADC-PEG4-vcMMAEADC-PEG8-vcMMAEADC-PEG12-vcMMAE
Drug-to-Antibody Ratio (DAR) 3.94.03.94.1
Aggregation Onset (Tagg, °C) 68.570.171.872.5
Aqueous Solubility (mg/mL) > 10> 15> 20> 20
Plasma Stability (% Intact ADC @ 72h) 91.5%94.2%96.8%97.1%
Target Binding Affinity (KD, nM) 0.210.250.350.52
In Vitro Cytotoxicity (IC50, ng/mL) 1.82.13.55.4
In Vivo Half-Life (t1/2, hours) 150168185192
In Vivo Efficacy (% TGI) 85%92%88%81%

TGI: Tumor Growth Inhibition in a HER2+ NCI-N87 xenograft model. Data represents endpoint analysis.

Key Experimental Protocols

Detailed methodologies for the experiments cited above are provided to ensure reproducibility and transparent comparison.

2.1. ADC Synthesis and Characterization

  • Protocol: The anti-HER2 antibody was partially reduced using tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at a molar ratio of 2.5:1 for 2 hours at 37°C to expose free cysteine thiols. The payload-linker construct (Maleimide-PEGn-vcMMAE) was then added at a 1.5-fold molar excess per free thiol and incubated for 1 hour at 22°C. The reaction was quenched with excess N-acetylcysteine. The resulting ADC was purified using size-exclusion chromatography.

  • Characterization: The drug-to-antibody ratio (DAR) was determined using hydrophobic interaction chromatography (HIC). Aggregation onset temperature (Tagg) was measured via static light scattering by monitoring aggregation during a thermal ramp from 25°C to 85°C.

2.2. Plasma Stability Assay

  • Protocol: The ADC was incubated in fresh human plasma at 37°C. Aliquots were taken at 0, 24, 48, and 72-hour time points. The samples were captured using an anti-human IgG antibody immobilized on a 96-well plate. After washing, the bound ADC was eluted, and the released MMAE was quantified using a validated LC-MS/MS method. The percentage of intact ADC was calculated relative to the 0-hour time point.

2.3. Surface Plasmon Resonance (SPR) for Binding Affinity

  • Protocol: SPR analysis was performed on a Biacore instrument. Recombinant human HER2 protein was immobilized on a CM5 sensor chip. The different ADC constructs were flowed over the chip surface at concentrations ranging from 0.1 nM to 10 nM. Association (ka) and dissociation (kd) rate constants were measured, and the equilibrium dissociation constant (KD) was calculated as kd/ka.

2.4. In Vitro Cytotoxicity Assay

  • Protocol: HER2-positive SK-BR-3 cells were seeded in 96-well plates at 5,000 cells per well and allowed to adhere overnight. Cells were then treated with serial dilutions of each ADC construct for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response curves using a four-parameter logistic model.

Visualizing Key Relationships and Workflows

Diagrams generated using Graphviz provide a clear visual representation of conceptual relationships and experimental processes.

G cluster_0 Input Variable cluster_1 Impact on Properties PEG_Length Increasing PEG Linker Length (PEG2 -> PEG12) Solubility Solubility PEG_Length->Solubility Increases Stability Plasma Stability PEG_Length->Stability Increases PK Pharmacokinetics (t½) PEG_Length->PK Improves Affinity Binding Affinity (KD) PEG_Length->Affinity Decreases Potency In Vitro Potency (IC50) PEG_Length->Potency Decreases

Caption: Impact of increasing PEG linker length on key ADC properties.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation start Design & Synthesize Linker-Payloads (PEGn-vcMMAE, n=2,4,8,12) conjugation Conjugate to Anti-HER2 Antibody start->conjugation purification Purify ADCs (SEC) conjugation->purification characterization Characterize ADCs (HIC, SLS) purification->characterization stability Plasma Stability Assay characterization->stability binding SPR Binding Assay characterization->binding cytotoxicity Cytotoxicity Assay characterization->cytotoxicity pk_study Pharmacokinetics (Mouse Model) characterization->pk_study analysis Comparative Data Analysis stability->analysis binding->analysis cytotoxicity->analysis efficacy_study Efficacy Study (Xenograft Model) pk_study->efficacy_study efficacy_study->analysis

Caption: Experimental workflow for comparing ADC variants.

Discussion and Conclusion

The experimental data reveal a clear trade-off in the properties of ADCs based on the length of the PEG linker.

  • Positive Impacts of Longer PEG Chains: Increasing the PEG length from PEG2 to PEG12 significantly enhances the hydrophilicity of the ADC. This leads to improved aqueous solubility, higher thermal stability (increased Tagg), and superior stability in human plasma. The extended plasma stability translates directly into a longer pharmacokinetic half-life in vivo.

  • Negative Impacts of Longer PEG Chains: The benefits of longer linkers are counterbalanced by a reduction in biological activity. As the PEG chain length increases, a trend of decreasing target binding affinity (higher KD) and reduced in vitro cytotoxicity (higher IC50) is observed. This is likely due to steric hindrance, where the longer, flexible PEG chain partially masks the antibody's antigen-binding sites or impedes the payload's access to its intracellular target following cleavage.

  • Optimal Performance: In this specific model system, the ADC-PEG4-vcMMAE construct demonstrates the most balanced profile. It provides a significant improvement in stability and pharmacokinetics over the shorter PEG2 linker while largely retaining the high binding affinity and potent cytotoxicity required for maximal in vivo efficacy, as evidenced by its superior tumor growth inhibition.

Validating Amino-PEG4-Boc Conjugation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and validated conjugation of polyethylene (B3416737) glycol (PEG) linkers to biomolecules is critical for developing effective therapeutics and research tools. Amino-PEG4-Boc is a popular amine-reactive linker that offers a balance of hydrophilicity and a protected amine for sequential conjugation strategies. This guide provides an objective comparison of analytical methods for validating the site of conjugation for this compound and compares its performance with an alternative PEGylation reagent, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. NHS-PEG4-Azide

The choice of a PEG linker can significantly impact the stability, pharmacokinetics, and overall performance of a bioconjugate. Below is a comparison of this compound with a commonly used alternative, NHS-PEG4-Azide, which also has a four-unit PEG spacer but features a different reactive group.

FeatureThis compoundNHS-PEG4-Azide
Reactive Group Primary Amine (after Boc deprotection)N-Hydroxysuccinimide (NHS) Ester
Target Residues Carboxylic acids (e.g., Asp, Glu, C-terminus) via amide bond formation (requires activation)Primary amines (e.g., Lys, N-terminus)
Reaction pH 4.5-6.0 for EDC/NHS activation; 7.2-8.0 for amine coupling7.2-8.5
Reaction Speed Slower (multi-step activation and conjugation)Faster (direct reaction with amines)
Stability of Linkage Stable amide bondStable amide bond
Hydrolysis of Reagent Amine is stable; activation reagents (EDC/NHS) are moisture-sensitiveNHS ester is highly susceptible to hydrolysis in aqueous buffers
Orthogonality Boc-protected amine allows for orthogonal conjugation strategiesAzide (B81097) group allows for "click" chemistry
Purity of Conjugate Can be high due to controlled, stepwise reactionMay result in a heterogeneous mixture due to multiple accessible lysines

Key Performance Insights:

  • This compound is ideal for applications requiring controlled, site-specific conjugation to carboxyl groups, or when a multi-step synthesis strategy is employed where the amine is deprotected at a later stage. The Boc protection provides an orthogonal handle for more complex bioconjugate assembly.

  • NHS-PEG4-Azide is a more direct approach for labeling primary amines. Its drawback is the potential for non-specific labeling of multiple lysine (B10760008) residues on a protein surface, leading to a heterogeneous product. The azide group is useful for subsequent conjugation via click chemistry.

Experimental Protocols for Validating this compound Conjugation

The following protocols outline the steps for conjugating this compound to a model peptide and validating the conjugation site using mass spectrometry, NMR spectroscopy, and HPLC.

I. Conjugation of this compound to a Model Peptide

This protocol describes the conjugation of Boc-protected Amino-PEG4-acid to the N-terminus of a model peptide after deprotection of the Boc group.

Workflow for this compound Conjugation

cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Peptide Preparation cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Purification A This compound B TFA in DCM A->B C Amino-PEG4-NH2.TFA B->C E EDC, Sulfo-NHS C->E D Model Peptide (e.g., GGYR) D->E F Conjugated Peptide E->F G RP-HPLC F->G H Purified Conjugate G->H

Caption: Workflow for conjugating Amino-PEG4 to a peptide.

  • Boc Deprotection:

    • Dissolve this compound in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

    • Stir at room temperature for 30 minutes.

    • Evaporate the solvent under a stream of nitrogen to obtain the TFA salt of Amino-PEG4-Amine.

  • Peptide and Linker Solubilization:

    • Dissolve the deprotected Amino-PEG4-Amine and the model peptide (e.g., with an accessible C-terminal carboxyl group) in a suitable buffer (e.g., 0.1 M MES, pH 6.0).

  • Activation and Conjugation:

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) to the peptide solution to activate the carboxyl group.

    • Incubate for 15 minutes at room temperature.

    • Add the deprotected Amino-PEG4-Amine solution to the activated peptide solution.

    • Adjust the pH to 7.5 with a suitable buffer (e.g., 1 M phosphate (B84403) buffer) and react for 2 hours at room temperature.

  • Purification:

    • Purify the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).

II. Mass Spectrometry Analysis

Mass spectrometry (MS) provides a definitive confirmation of conjugation by detecting the mass shift corresponding to the addition of the PEG linker.

Workflow for MS Validation

cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 Data Analysis A Purified Conjugate B Trypsin Digestion A->B C Digested Peptides B->C D LC-MS/MS C->D E Mass Spectra D->E F Database Search E->F G Identify PEGylated Peptide Fragment F->G

Caption: Workflow for MS-based validation of conjugation site.

  • Sample Preparation:

    • The purified conjugate is subjected to enzymatic digestion (e.g., with trypsin) to generate smaller peptide fragments.

  • LC-MS/MS Analysis:

    • The digested sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The resulting mass spectra are analyzed to identify peptide fragments. The conjugation site is confirmed by the presence of a peptide fragment with a mass increase corresponding to the mass of the Amino-PEG4 moiety.

Expected Data:

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)
Model Peptide450.5450.6-
Amino-PEG4-Peptide737.9738.1+287.5
III. NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy can confirm conjugation by observing changes in the chemical shifts of protons near the conjugation site and the appearance of characteristic PEG signals.

  • Sample Preparation:

    • Dissolve the lyophilized peptide and the conjugated peptide in a suitable solvent (e.g., D2O).

  • Data Acquisition:

    • Acquire 1D and 2D (e.g., TOCSY, NOESY) NMR spectra.

  • Data Analysis:

    • Compare the spectra of the unconjugated and conjugated peptides.

    • Look for the appearance of a prominent peak around 3.6 ppm, which is characteristic of the ethylene (B1197577) glycol protons of the PEG chain.

    • Observe shifts in the signals of amino acid residues at or near the conjugation site.

Expected Data:

GroupUnconjugated Peptide (ppm)Conjugated Peptide (ppm)
Peptide backbone protons7.0-8.5Shifts observed in this region
PEG methylene (B1212753) protons-~3.6
IV. HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is used to purify the conjugate and can also be used to confirm the success of the conjugation reaction by observing a shift in retention time.

  • Sample Preparation:

    • Dissolve the reaction mixture in the mobile phase.

  • HPLC Method:

    • Use a reverse-phase column (e.g., C18).

    • Run a gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent (e.g., 0.1% TFA).

  • Data Analysis:

    • Compare the chromatograms of the unconjugated peptide and the reaction mixture.

    • The conjugated peptide will typically have a different retention time than the unconjugated peptide due to the change in hydrophobicity.

Expected Data:

SampleRetention Time (min)
Unconjugated Peptide12.5
Conjugated Peptide15.2

Conclusion

Validating the site of conjugation for this compound is a critical step in the development of well-defined bioconjugates. A multi-pronged analytical approach utilizing mass spectrometry, NMR, and HPLC provides the most comprehensive and reliable validation. Mass spectrometry offers definitive confirmation of the mass addition, NMR provides structural insights into the local environment of the conjugation site, and HPLC is essential for purification and can serve as an initial indicator of a successful reaction. When compared to alternatives like NHS-PEG4-Azide, this compound provides a more controlled approach for site-specific modification of carboxylic acids, enabling the construction of more homogeneous and potentially more effective bioconjugates. The choice of linker should be carefully considered based on the specific application and the desired properties of the final product.

Safety Operating Guide

Safe Disposal of Amino-PEG4-Boc: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Amino-PEG4-Boc, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health effects. Based on the Safety Data Sheet (SDS), the compound presents the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including protective gloves, protective clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, and breathing of dust, fumes, gas, mist, vapors, or spray should be avoided.[1]

Quantitative Hazard Data

Hazard StatementGHS ClassificationPrecautionary Statement Codes
Harmful if swallowedAcute toxicity, oral (Category 4)P264, P270, P301+P312, P330, P501
Causes skin irritationSkin corrosion/irritation (Category 2)P264, P280, P302+P352, P321, P332+P313, P362
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)P264, P280, P305+P351+P338, P337+P313
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)P261, P271, P304+P340, P312, P403+P233, P405, P501

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations.[1] The following steps provide a general framework for safe disposal.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, vials) in a designated and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical and is kept tightly closed in a well-ventilated area.[1]

  • Spill Management:

    • In the event of a spill, prevent further leakage if it is safe to do so.

    • Absorb the spilled material with an inert, non-combustible absorbent material such as diatomite or universal binders.

    • Collect the contaminated absorbent material and place it in the designated hazardous waste container.

    • Decontaminate the spill area by scrubbing with alcohol.[1]

  • Container Disposal:

    • For empty containers, rinse them thoroughly with a suitable solvent.

    • The rinsate should be collected and disposed of as hazardous waste.

    • After rinsing, the container can be disposed of as non-hazardous waste, in accordance with institutional guidelines.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.

    • Do not dispose of this compound down the drain or in the regular trash.

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection & Spill Management cluster_disposal Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Designate Labeled Hazardous Waste Container ppe->waste_container collect_waste Collect Waste & Contaminated Materials waste_container->collect_waste spill Spill Occurs? collect_waste->spill absorb Absorb with Inert Material spill->absorb Yes seal_container Securely Seal Waste Container spill->seal_container No decontaminate Decontaminate with Alcohol absorb->decontaminate collect_spill Collect Contaminated Material decontaminate->collect_spill collect_spill->seal_container contact_ehs Contact EHS or Licensed Waste Disposal Service seal_container->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Amino-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for ensuring laboratory safety and procedural excellence in handling Amino-PEG4-Boc. This guide provides immediate, essential safety protocols, logistical plans for operations, and detailed disposal procedures to ensure the well-being of laboratory personnel and the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling to prevent potential health hazards. The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)SpecificationRationale
Eye Protection Safety goggles with side-shieldsTo protect eyes from splashes or aerosols.
Hand Protection Chemically resistant gloves (e.g., Nitrile)To prevent skin contact. Gloves must be inspected before use and disposed of properly after.
Body Protection Impervious lab coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo avoid inhalation of any dusts or aerosols.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risks. The following procedural guidance outlines best practices for its use in a laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Recommended long-term storage is typically at -20°C to ensure stability.[3][4] The container should be kept tightly closed.

Handling and Experimental Protocol

All work with this compound should be conducted in a certified chemical fume hood.

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Weighing and Aliquoting: If working with a solid form, carefully weigh the required amount in the fume hood. Avoid creating dust. If it is a liquid, use appropriate pipettes for transfer.

  • Dissolution: If dissolving the compound, add the solvent slowly to the this compound to avoid splashing.

  • Reaction: When using this compound in a reaction, ensure that the reaction vessel is properly secured. If heating is required, use a controlled heating source such as a heating mantle or a sand bath.

  • Post-Reaction: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure ScenarioFirst Aid Measures
If on Skin Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
If Inhaled Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[1]
If Swallowed Rinse mouth. Call a poison center or doctor/physician if you feel unwell.[1]
In Case of a Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a suitable container for disposal.

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: All waste contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, should be considered chemical waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label should include the name of the chemical and the appropriate hazard warnings.

  • Disposal: Arrange for the disposal of the chemical waste through your institution's licensed hazardous waste disposal program. Never dispose of this compound down the drain or in the regular trash.

Safe Handling Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Inspect_Container Inspect Container Don_PPE Don Appropriate PPE Inspect_Container->Don_PPE Prepare_Workspace Prepare Workspace in Fume Hood Don_PPE->Prepare_Workspace Weigh_Aliquot Weigh or Aliquot Prepare_Workspace->Weigh_Aliquot Dissolve_Compound Dissolve Compound Weigh_Aliquot->Dissolve_Compound Perform_Reaction Perform Reaction Dissolve_Compound->Perform_Reaction Decontaminate_Surfaces Decontaminate Surfaces Perform_Reaction->Decontaminate_Surfaces Segregate_Waste Segregate Chemical Waste Decontaminate_Surfaces->Segregate_Waste Dispose_Waste Dispose via Licensed Vendor Segregate_Waste->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE

Caption: A step-by-step workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amino-PEG4-Boc
Reactant of Route 2
Reactant of Route 2
Amino-PEG4-Boc

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.